Rosiglitazone hydrochloride
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSCTTPDKURIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432078 | |
| Record name | Rosiglitazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302543-62-0 | |
| Record name | Rosiglitazone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosiglitazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSIGLITAZONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of Rosiglitazone for In Vitro Studies: A Technical Guide
This guide provides a comprehensive overview of the in vitro pharmacological profile of rosiglitazone, a potent synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Designed for researchers, scientists, and drug development professionals, this document details its mechanism of action, quantitative pharmacological parameters, and established experimental protocols, supplemented with visual diagrams to elucidate key pathways and workflows.
Mechanism of Action
Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs and functions as a high-affinity, selective agonist for PPARγ, a nuclear hormone receptor.[1][2] Upon entering the cell, rosiglitazone binds to and activates PPARγ. This activation induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR).[3][4] The resulting PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[3] This binding event recruits co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[5][6]
Key effects of PPARγ activation by rosiglitazone include enhanced insulin sensitivity, regulation of adipogenesis, and anti-inflammatory responses.[7][8][9] The anti-inflammatory effects are partly mediated through the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor kappa-B (NF-κB) pathway.[7][10]
Quantitative Pharmacological Data
The potency and selectivity of rosiglitazone have been characterized in various in vitro systems. The following tables summarize key quantitative parameters.
Table 1: Potency of Rosiglitazone in In Vitro Assays
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| EC50 | 60 nM | CV-1 cells | Transcriptional Activation | [11][12] |
| EC50 | 20 nM | HepG2 cells | Transcriptional Activation | [13] |
| EC50 | 89.13 nM | CV-1 cells | Alkaline Phosphatase Induction | [13] |
| IC50 | 4 nM | 3T3-L1 Adipocytes | Insulin Sensitization | [13] |
| IC50 | 9 nM | Human Adipocytes | Insulin Sensitization | [13] |
| IC50 | 12 nM | Rat Adipocytes | Insulin Sensitization | [13] |
| Kd | ~40 nM | - | PPARγ Binding Affinity | [2] |
| Km | 58.12 µM | Rat Liver Microsomes | N-desmethyl metabolite formation | [14] |
| Km | 78.52 µM | Rat Liver Microsomes | ρ-hydroxy metabolite formation | [14] |
Table 2: Selectivity Profile of Rosiglitazone
| Receptor | Activity | Comments | Reference |
| PPARγ | Potent Agonist | Primary target for therapeutic effects. | [7][8][13] |
| PPARα | No Activity | Demonstrates high selectivity for the gamma isoform. | [7][11][13] |
| PPARβ/δ | No Activity | Exhibits no binding or activation. | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for common in vitro assays used to characterize the effects of rosiglitazone.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, U87MG, or 5637 cells) in a 96-well plate at a density of 2.5 x 104 cells/mL (200 µL/well) and allow them to adhere overnight.[15][16]
-
Treatment: Prepare various concentrations of rosiglitazone (e.g., 2 µM to 100 µM) in the appropriate culture medium.[15][17] Replace the existing medium with the rosiglitazone-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).[17][18] Include a vehicle control (e.g., 0.1% DMSO).[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][16]
-
Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.
Rosiglitazone is frequently used to induce the differentiation of preadipocytes (like 3T3-L1 cells) into mature adipocytes.[11][19][20]
Protocol:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in the desired culture vessel and grow them to confluence in a basal medium (BM) such as DMEM with 10% fetal calf serum.[21]
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the BM with a differentiation medium (DM). A common DM cocktail consists of DMEM, 10% FCS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. For PPARγ-driven differentiation, rosiglitazone (e.g., 1-5 µM) is included.[22] Incubate for 3 days.[21]
-
Maturation (Day 3 onwards): Replace the DM with a maintenance medium (MM) containing DMEM, 10% FCS, and 10 µg/mL insulin.[21]
-
Maintenance: Replenish the MM every 2-3 days until the cells are fully differentiated into mature, lipid-laden adipocytes (typically by day 10-17).[21]
-
Assessment of Differentiation: Differentiation can be confirmed by:
-
Oil Red O Staining: Staining of intracellular lipid droplets.[19][20]
-
Gene Expression Analysis: Measuring the mRNA levels of adipogenic markers like PPARγ, aP2 (FABP4), and leptin via RT-qPCR.[23][24]
-
Protein Analysis: Detecting UCP-1 expression via immunodetection for beige adipocyte characterization.[19][20]
-
Analyzing changes in gene expression is crucial for understanding the molecular effects of rosiglitazone.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., 3T3-L1 adipocytes, hMSCs, or HepG2) and treat with rosiglitazone (e.g., 1 µM) or vehicle for a specified time (from 30 minutes to 48 hours, depending on the target).[25][26]
-
RNA Isolation: Harvest the cells and isolate total RNA using a suitable method, such as a commercial RNA isolation kit or TRIzol reagent.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity if necessary.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (e.g., PPARγ, FABP4, UCP1, TNFα, CCL2), and a fluorescent dye like SYBR Green.[25][26][27]
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression changes using the ΔΔCt method.
Rosiglitazone's anti-inflammatory properties can be assessed by measuring its effect on the production of inflammatory mediators.[10]
Protocol:
-
Cell Culture and Stimulation: Culture relevant cells, such as macrophages, endothelial cells, or adipocytes (e.g., mature 3T3-L1).[23][24]
-
Pre-treatment: Pre-incubate the cells with various concentrations of rosiglitazone for a defined period (e.g., 1-2 hours).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or a cytokine cocktail (e.g., IL-1β/TNF-α) to induce an inflammatory response.[24]
-
Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1/CCL2) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[28]
-
Analysis: Compare the cytokine levels in rosiglitazone-treated samples to those in samples treated with the inflammatory stimulus alone.
References
- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 2. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. cusabio.com [cusabio.com]
- 7. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]
- 12. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
- 19. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Anti-Inflammatory Effects of Rosiglitazone in Obesity-Impaired Wound Healing Depend on Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-Inflammatory Effects of Rosiglitazone in Obesity-Impaired Wound Healing Depend on Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gene Expression Analyses in Models of Rosiglitazone-Induced Physiological and Pathological Mineralization Identify Novel Targets to Improve Bone and Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Rosiglitazone attenuates high glucose-induced proliferation, inflammation, oxidative stress and extracellular matrix accumulation in mouse mesangial cells through the Gm26917/miR-185-5p pathway [jstage.jst.go.jp]
Rosiglitazone as a selective PPARγ agonist in molecular biology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Rosiglitazone, a high-affinity synthetic agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Rosiglitazone belongs to the thiazolidinedione (TZD) class of drugs and has been a critical tool in molecular biology for understanding the roles of PPARγ in metabolic diseases, adipogenesis, and inflammation.[1][2][3] This guide details its mechanism of action, quantitative pharmacological data, effects on gene expression, and key experimental protocols.
Core Mechanism of Action
Rosiglitazone functions as a potent and selective agonist for PPARγ, a nuclear receptor that is a master regulator of adipocyte differentiation and is also expressed in pancreatic beta cells, vascular endothelium, and macrophages.[1][4] It has no significant binding action on PPARα or PPARβ/δ.[1][5][6]
The activation of PPARγ by Rosiglitazone follows a canonical nuclear receptor signaling pathway:
-
Ligand Binding: Rosiglitazone, being a small lipophilic molecule, enters the cell and translocates to the nucleus.
-
Receptor Activation: It binds directly to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor.
-
Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[7][8]
-
Co-regulator Exchange: The conformational change upon ligand binding leads to the dissociation of co-repressor proteins (like NCoR and SMRT) and the recruitment of co-activator proteins (such as p300, CBP, and MED1).[7][9]
-
DNA Binding & Transcription: The PPARγ-RXR heterodimer, along with its co-activators, binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8]
-
Gene Regulation: This binding event initiates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[10]
This activation ultimately enhances tissue sensitivity to insulin, particularly in adipose tissue, skeletal muscle, and the liver.[2][10]
References
- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 2. Rosiglitazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]
- 9. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
The Discovery and Synthesis of Rosiglitazone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone, a member of the thiazolidinedione class of drugs, emerged as a significant therapeutic agent for the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the discovery of rosiglitazone, detailing its development timeline and the key entities involved. Furthermore, it presents a comprehensive examination of its synthesis pathways, offering detailed experimental protocols for the key chemical transformations. The guide also elucidates the primary signaling pathway through which rosiglitazone exerts its pharmacological effects, its activation of the peroxisome proliferator-activated receptor gamma (PPARγ). All quantitative data are summarized in structured tables, and logical and experimental workflows are visualized through Graphviz diagrams to facilitate a clear and comprehensive understanding of this important antidiabetic agent.
Discovery and Development
Rosiglitazone was developed by the pharmaceutical company SmithKline Beecham (now GlaxoSmithKline) as a potent and selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). It was designed as a second-generation thiazolidinedione, following the development of troglitazone. Troglitazone, the first drug in this class, was withdrawn from the market due to concerns about hepatotoxicity. The development of rosiglitazone aimed to retain the insulin-sensitizing effects of the thiazolidinedione class while minimizing the risk of liver injury.
Rosiglitazone, under the trade name Avandia, received its first FDA approval in 1999 for the treatment of type 2 diabetes. Its mechanism of action, which involves increasing insulin sensitivity in adipose tissue, skeletal muscle, and the liver, made it a valuable addition to the therapeutic arsenal against this metabolic disorder. However, its clinical use was later met with controversy regarding potential cardiovascular side effects, leading to restrictions on its use in some regions.
Synthesis of Rosiglitazone Hydrochloride
The chemical synthesis of this compound can be accomplished through several routes. A common and industrially scalable five-step synthesis is detailed below.
Overall Synthesis Scheme
A widely employed synthetic route for rosiglitazone involves the following key transformations:
-
Alkylation: Reaction of 2-chloropyridine with N-methylethanolamine to form 2-(N-methyl-N-(2-pyridyl)amino)ethanol.
-
Etherification: Williamson ether synthesis between 2-(N-methyl-N-(2-pyridyl)amino)ethanol and 4-fluorobenzaldehyde to yield 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde.
-
Knoevenagel Condensation: Reaction of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde with 2,4-thiazolidinedione to form the benzylidene intermediate.
-
Reduction: Selective reduction of the exocyclic double bond of the benzylidene intermediate to yield rosiglitazone.
-
Salt Formation: Reaction of the rosiglitazone free base with hydrochloric acid to form this compound.
Data Presentation: Yields for a Five-Step Synthesis
| Step | Reaction | Starting Materials | Key Reagents | Optimal Yield (%) |
| 1 | Alkylation | 2-Chloropyridine, N-Methylethanolamine | - | 99 |
| 2 | Etherification | 2-(N-methyl-N-(2-pyridyl)amino)ethanol, 4-Fluorobenzaldehyde | Sodium hydride | 59 |
| 3 | Knoevenagel Condensation | 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-Thiazolidinedione | Piperidine | 75 |
| 4 | Reduction | 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione | Sodium borohydride, Cobalt(II) chloride | 91 |
| 5 | Salt Formation | Rosiglitazone | Hydrochloric acid | >95 |
Detailed Experimental Protocols
Step 1: Synthesis of 2-(N-methyl-N-(2-pyridyl)amino)ethanol
-
Materials: 2-chloropyridine, N-methylethanolamine.
-
Procedure: A mixture of 2-chloropyridine and an excess of N-methylethanolamine is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess N-methylethanolamine is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 2-(N-methyl-N-(2-pyridyl)amino)ethanol as an oil.
Step 2: Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde
-
Materials: 2-(N-methyl-N-(2-pyridyl)amino)ethanol, 4-fluorobenzaldehyde, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF).
-
Procedure: To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 4-fluorobenzaldehyde in anhydrous DMF is then added, and the reaction mixture is heated to 80-90 °C for several hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic extracts are washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione
-
Materials: 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-thiazolidinedione, piperidine, toluene.
-
Procedure: A mixture of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-thiazolidinedione, and a catalytic amount of piperidine in toluene is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to give the benzylidene intermediate.
Step 4: Synthesis of Rosiglitazone
-
Materials: 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione, sodium borohydride, cobalt(II) chloride hexahydrate, dimethylglyoxime, sodium hydroxide, tetrahydrofuran (THF), water.
-
Procedure: To a stirred suspension of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione in a mixture of THF and water, sodium hydroxide is added. The mixture is cooled in an ice bath, and a solution of cobalt(II) chloride hexahydrate and dimethylglyoxime in THF is added. A solution of sodium borohydride in aqueous sodium hydroxide is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for several hours. The reaction is then acidified with acetic acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield rosiglitazone free base.
Step 5: Synthesis of this compound
-
Materials: Rosiglitazone, hydrochloric acid (e.g., in isopropanol or diethyl ether).
-
Procedure: Rosiglitazone free base is dissolved in a suitable solvent such as isopropanol or ethanol. A solution of hydrochloric acid in a compatible solvent is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Signaling Pathway of this compound
Rosiglitazone's primary mechanism of action is the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor. This activation leads to a cascade of downstream events that ultimately improve insulin sensitivity.
PPARγ Signaling Pathway
The binding of rosiglitazone to PPARγ induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in the synthesis of proteins involved in glucose and lipid metabolism.
Key downstream effects of PPARγ activation by rosiglitazone include:
-
Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids.
-
Increased Insulin Sensitivity: Upregulates the expression of genes involved in insulin signaling, such as GLUT4, leading to increased glucose uptake in adipose tissue and muscle.
-
Regulation of Adipokines: Modulates the secretion of adipokines, such as increasing the production of the insulin-sensitizing hormone adiponectin and decreasing the production of the pro-inflammatory cytokine TNF-α.
-
Lipid Metabolism: Influences the expression of genes involved in fatty acid uptake, transport, and storage.
Visualizations
Synthesis Pathway of Rosiglitazone
PPARγ Signaling Pathway
Experimental Workflow for Rosiglitazone Synthesis
In Vitro Metabolism of Rosiglitazone in Rat Liver Microsomes: A Technical Guide
This guide provides an in-depth overview of the in vitro metabolism of rosiglitazone, a thiazolidinedione antidiabetic drug, specifically within a rat liver microsomal model. It is intended for researchers, scientists, and professionals in the field of drug development and metabolism. The document details the metabolic pathways, kinetic parameters, and comprehensive experimental protocols for conducting such studies.
Introduction to Rosiglitazone Metabolism
Rosiglitazone is extensively metabolized in the liver, primarily through oxidation by the Cytochrome P450 (CYP) enzyme system.[1] In vitro studies using liver microsomes are crucial for understanding a drug's metabolic fate, identifying potential drug-drug interactions, and evaluating the suitability of animal models for preclinical studies. The elimination of rosiglitazone is predominantly metabolic, with pathways in rats reported to be the same as in humans.[2] Rat liver microsomes, enriched with CYP450 enzymes, serve as a reliable and standard model for these initial metabolic stability assessments.[3][4]
Metabolic Pathways and Key Metabolites
The primary routes of Phase I metabolism for rosiglitazone are N-demethylation and hydroxylation of the pyridine ring.[2][5] These reactions are NADPH-dependent, confirming the central role of the P450 enzyme system.[5]
In rat liver microsomes, these pathways lead to the formation of two main metabolites:
-
N-desmethyl rosiglitazone (N-Dm-R)
-
ρ-hydroxy rosiglitazone (ρ-OH-R) [3]
Additionally, other minor metabolites have been identified, including ortho-hydroxy-rosiglitazone (ο-OH-R) and two isomers of N-desmethyl hydroxy-rosiglitazone.[3] These metabolites are consistent with those observed in human studies.[3] Subsequent Phase II metabolism involves the conjugation of these primary metabolites with sulfate and glucuronic acid before excretion.[1][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
The Impact of Rosiglitazone Hydrochloride on Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone hydrochloride, a member of the thiazolidolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33] While primarily known for its insulin-sensitizing effects in the treatment of type 2 diabetes, the activation of PPARγ by rosiglitazone has profound and diverse effects on cellular differentiation pathways. This technical guide provides an in-depth overview of the mechanisms by which rosiglitazone influences the differentiation of various cell lineages, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: PPARγ Activation
Rosiglitazone's primary mechanism of action is its high-affinity binding to and activation of PPARγ, a nuclear receptor that plays a critical role in the regulation of gene expression.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes that govern various cellular processes, most notably adipogenesis and the inhibition of osteoblastogenesis.
Effects on Mesenchymal Stem Cell Differentiation
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, myocytes, and adipocytes. Rosiglitazone plays a pivotal role in directing the fate of MSCs, primarily promoting adipogenesis at the expense of osteoblastogenesis.
Promotion of Adipogenesis
Rosiglitazone is a potent inducer of adipocyte differentiation.[13] By activating PPARγ, it initiates a transcriptional cascade that leads to the expression of key adipogenic markers.
Quantitative Effects on Adipogenic Markers:
| Marker | Cell Type | Rosiglitazone Concentration | Fold Change/Effect | Reference |
| PPARγ | Mouse Bone Marrow Stromal Cells | 10µM | 1.5-fold increase | [13] |
| FABP4 (aP2) | Mouse Bone Marrow Stromal Cells | 10µM | 40-fold increase | [13] |
| FABP4 (aP2) | Mouse Periosteal Cells | 10µM | 28-fold increase | [13] |
| aP2 mRNA | Mouse Bone Marrow Cells | 10µM | Markedly increased | [1] |
| UCP-1 | Telomerase-Transformed MSCs | 2µM | Significant increase | [3] |
| EBF2 | Telomerase-Transformed MSCs | 2µM | Significant increase | [3] |
Inhibition of Osteoblastogenesis
Conversely, rosiglitazone has been shown to suppress the differentiation of MSCs into osteoblasts.[2] This effect is primarily mediated by the downregulation of key osteogenic transcription factors.
Quantitative Effects on Osteoblastic Markers:
| Marker | Cell Type | Rosiglitazone Concentration | Fold Change/Effect | Reference |
| Runx2 mRNA | Mouse Bone Marrow Cells | 10µM | Prevented increase in expression | [2] |
| Osterix mRNA | Mouse Bone Marrow Cells | 10µM | Prevented increase in expression | [2] |
| Runx2 mRNA | Mouse Bone Marrow Cells | 10µM | Expression prevented | [1] |
| Osteocalcin mRNA | Mouse Bone Marrow Cells | 10µM | Expression prevented | [1] |
| Type I Collagen mRNA | Mouse Bone Marrow Cells | 10µM | Expression prevented | [1] |
| Collagen Content | Mouse Bone Marrow Cells | 10µM | Reduced to basal level | [1] |
| Osteocalcin Content | Mouse Bone Marrow Cells | 10µM | Dramatically decreased | [1] |
| Calcium Deposition | Mouse Bone Marrow Cultures | 100nM | Reduced by ≥90% (when added on day 3 or 7) | [2] |
| Osteocalcin Secretion | Mouse Bone Marrow Cultures | 100nM | Reduced by ≥90% (when added on day 3 or 7) | [2] |
| Osterix (Osx) mRNA | Mouse Bone Marrow Stromal Cells | 10µM | >4-fold decrease | [13] |
Signaling Pathways in MSC Differentiation
The decision of an MSC to differentiate into an adipocyte or an osteoblast is a tightly regulated process. Rosiglitazone, through PPARγ activation, tips this balance in favor of adipogenesis.
Effects on Hematopoietic Progenitor Cell Differentiation
Rosiglitazone's influence extends to the bone marrow microenvironment, where it can impact the differentiation of hematopoietic stem and progenitor cells (HSPCs). Studies have shown that rosiglitazone can impair myelopoiesis, the process of forming myeloid cells.
This impairment appears to be an indirect effect mediated by the increased adipogenesis within the bone marrow.[18] The resulting adipocytes can actively suppress the myeloid differentiation of HSPCs.[18]
Quantitative Effects on Hematopoietic Progenitors:
| Cell Population | Assay | Rosiglitazone Effect | Reference |
| Granulocyte/Monocyte Progenitor (GMP) | In vivo (5-Fu treated mice) | Proliferation inhibited | [10] |
| Granulocyte/Macrophage Colony-Stimulating Factor (GM-CSF) colonies | In vivo (5-Fu treated mice) | Inhibited | [10] |
| CFU-GM | Co-culture with rosiglitazone-treated stromal cells | Significantly reduced numbers | [21] |
| Gr-1+/CD11b+ myeloid cells | Co-culture with rosiglitazone-treated stromal cells | Significantly reduced numbers | [21] |
Experimental Workflow for Assessing Myeloid Differentiation
Effects on Chondrocyte Differentiation
The effect of rosiglitazone on chondrocytes, the cells responsible for cartilage formation, is more complex. Some studies suggest a protective and anti-inflammatory role, while others indicate potential inhibitory effects on chondrogenesis.
Rosiglitazone has been shown to have anti-degradative effects on cartilage cells by inhibiting the expression of matrix metalloproteinase-1 (MMP-1) in an IL-1-treated environment.[15] This effect appears to be mediated through a PPARγ-dependent mechanism involving the AP-1 signaling pathway.[15] More recent research indicates that rosiglitazone can protect chondrocytes from ferroptosis, a form of iron-dependent cell death, by targeting acyl-CoA synthetase long-chain family member 4 (ACSL4).[14]
Quantitative Effects on Chondrocyte Markers:
| Marker/Parameter | Condition | Rosiglitazone Concentration | Effect | Reference |
| MMP-1 mRNA | IL-1-treated rabbit articular chondrocytes | 0.1-1µM | Dose-dependent inhibition | [15] |
| Proteoglycan degradation | IL-1-treated rabbit articular chondrocytes | 0.1-1µM | Decreased | [15] |
| ACSL4 mRNA and protein | Human chondrocytes | Increasing concentrations | Significant decrease | [14] |
| Chondrocyte viability | Human chondrocytes | 100-200µM | Significantly suppressed | [14] |
Effects on Epithelial Cell Differentiation and Proliferation
Rosiglitazone has also been studied in the context of epithelial cells, particularly in models of kidney disease and cancer. In autosomal dominant polycystic kidney disease (ADPKD) cyst-lining epithelial cells, rosiglitazone has been shown to inhibit proliferation by inducing G1 cell cycle arrest and apoptosis.[20] It also inhibits transforming growth factor-β1 (TGF-β1) mediated fibrogenesis in these cells.[23] In bovine renal tubular epithelial cells, rosiglitazone increases PPARγ expression and protects against oxidative stress-induced damage.[17]
Signaling Pathways Implicated in Rosiglitazone's Effects
Beyond the direct activation of PPARγ, rosiglitazone's effects on cellular differentiation involve the modulation of other key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.
In the context of adipocyte "browning" (the conversion of white adipocytes to more metabolically active brown-like adipocytes), rosiglitazone has been shown to activate both the MAPK and PI3K pathways.[3]
Detailed Experimental Protocols
Adipogenic Differentiation of Mesenchymal Stem Cells
-
Cell Seeding: Plate MSCs at a density of 2 x 104 cells/cm2 in a suitable culture vessel and allow them to reach confluence.
-
Induction Medium: To induce adipogenesis, replace the growth medium with an adipogenic induction medium containing:
-
High-glucose Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1 µM Dexamethasone
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
10 µg/mL Insulin
-
Rosiglitazone (typically 1-10 µM)
-
-
Culture and Maintenance: Culture the cells in the induction medium for 3 days. Then, replace the medium with adipogenic maintenance medium (induction medium without dexamethasone and IBMX) for 3-4 days. This cycle of induction and maintenance can be repeated for 2-3 cycles.
-
Assessment of Differentiation: After 14-21 days, assess adipogenic differentiation by:
-
Oil Red O Staining: Fix the cells with 10% formalin and stain with Oil Red O solution to visualize intracellular lipid droplets.
-
qPCR/Western Blot: Analyze the expression of adipogenic markers such as PPARγ and FABP4.
-
Osteogenic Differentiation of Mesenchymal Stem Cells
-
Cell Seeding: Plate MSCs at a density of 2 x 104 cells/cm2 and culture until they reach 70-80% confluence.
-
Osteogenic Medium: Replace the growth medium with an osteogenic medium containing:
-
Low-glucose DMEM
-
10% FBS
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM Ascorbic acid
-
Rosiglitazone (typically 1-10 µM) or vehicle control.
-
-
Culture and Maintenance: Culture the cells for 21-28 days, changing the medium every 3-4 days.
-
Assessment of Differentiation:
-
Alizarin Red S Staining: Fix the cells and stain with Alizarin Red S to detect calcium deposits, indicative of mineralization.
-
Von Kossa Staining: An alternative method to visualize mineralized matrix.
-
qPCR/Western Blot: Analyze the expression of osteogenic markers such as Runx2, Osterix, and Osteocalcin.
-
In Vitro Myeloid Differentiation Assay (Co-culture system)
-
Stromal Cell Pre-treatment: Plate stromal cell lines (e.g., C3H10T1/2 or M2-10B4) and culture in the presence or absence of 10 µM rosiglitazone for 12 days to induce adipogenic differentiation.[21]
-
HSPC Isolation: Isolate lineage-negative (Lin-) hematopoietic stem and progenitor cells from mouse bone marrow using a progenitor cell enrichment kit.
-
Co-culture: After the 12-day pre-treatment, wash the stromal cell layers and co-culture the isolated Lin- HSPCs on top of the stromal cells in a serum-free medium supplemented with appropriate cytokines (e.g., SCF, Flt-3, TPO).[10]
-
Assessment of Differentiation: After 3 days of co-culture:
-
Colony-Forming Unit (CFU) Assay: Harvest the non-adherent HSPCs and plate them in methylcellulose-based medium to quantify the number of granulocyte-macrophage colonies (CFU-GM).
-
Flow Cytometry: Analyze the expression of myeloid markers Gr-1 and CD11b on the harvested HSPCs.
-
Conclusion
This compound's effect on cellular differentiation is a multifaceted process with significant implications for both its therapeutic applications and potential side effects. Its potent activation of PPARγ robustly promotes adipogenesis while suppressing osteoblastogenesis in mesenchymal stem cells. This lineage-switching capability has profound effects on the bone marrow microenvironment, leading to an indirect inhibition of myelopoiesis. The impact on chondrocytes and epithelial cells is more nuanced, with evidence suggesting both protective and modulatory roles. A thorough understanding of these cellular and molecular mechanisms, as detailed in this guide, is crucial for researchers and drug development professionals working to harness the therapeutic potential of PPARγ agonists while mitigating their adverse effects. The provided protocols and quantitative data serve as a valuable resource for designing and interpreting studies in this dynamic field of research.
References
- 1. The Effects of Rosiglitazone on Osteoblastic Differentiation, Osteoclast Formation and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone induces decreases in bone mass and strength that are reminiscent of aged bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoledo.edu [utoledo.edu]
- 6. Frontiers | Rosiglitazone and a β3-Adrenoceptor Agonist Are Both Required for Functional Browning of White Adipocytes in Culture [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Rosiglitazone Promotes Bone Marrow Adipogenesis to Impair Myelopoiesis under Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rosiglitazone-induced protection against myelotoxicity produced by 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosiglitazone Induces Adipogenesis of Both Marrow and Periosteum Derived Mesenchymal Stem Cells During Endochondral Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rosiglitazone retards the progression of iron overload-induced osteoarthritis by impeding chondrocyte ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence that rosiglitazone acts as an antidegradative agent on cartilage cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene Expression Analyses in Models of Rosiglitazone-Induced Physiological and Pathological Mineralization Identify Novel Targets to Improve Bone and Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rosiglitazone increases PPARgamma in renal tubular epithelial cells and protects against damage by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rosiglitazone Promotes Bone Marrow Adipogenesis to Impair Myelopoiesis under Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for the Generation of Definitive Hematopoietic Progenitors from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rosiglitazone inhibits cell proliferation by inducing G1 cell cycle arrest and apoptosis in ADPKD cyst-lining epithelia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rosiglitazone inhibits migration, proliferation, and phenotypic differentiation in cultured human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rosiglitazone inhibits transforming growth factor-β1 mediated fibrogenesis in ADPKD cyst-lining epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 25. Protocol for the Generation of Definitive Hematopoietic Progenitors from Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bcm.edu [bcm.edu]
- 27. promocell.com [promocell.com]
- 28. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rosiglitazone induces adipogenesis of both marrow and periosteum derived mesenchymal stem cells during endochondral fracture healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. stemcell.com [stemcell.com]
- 32. Intestinal epithelial cell monolayer culture and multiplex macromolecular permeability assay for in vitro analysis of tight junction size-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Preparation of Single Epithelial Cells Suspension from Mouse Mammary Glands - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Rosiglitazone: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms, experimental models, and quantitative data underpinning the anti-inflammatory effects of the PPARγ agonist, rosiglitazone.
Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). While primarily known for its insulin-sensitizing effects in the management of type 2 diabetes, a substantial body of research has illuminated its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the anti-inflammatory effects of rosiglitazone across various research models, designed for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action: PPARγ-Dependent Inhibition of Pro-inflammatory Signaling
The anti-inflammatory effects of rosiglitazone are predominantly mediated through its activation of PPARγ, a nuclear receptor that plays a critical role in the regulation of gene expression. Upon activation by rosiglitazone, PPARγ can interfere with pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This interference, often referred to as transrepression, does not involve direct binding of PPARγ to DNA. Instead, activated PPARγ interacts with and inhibits the function of key transcription factors, such as NF-κB and Activator Protein-1 (AP-1), thereby preventing the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]
Quantitative Data on the Anti-inflammatory Effects of Rosiglitazone
The following tables summarize the quantitative effects of rosiglitazone on various inflammatory markers in different experimental models.
In Vitro Studies
| Cell Line | Inflammatory Stimulus | Rosiglitazone Concentration | Measured Marker | Result | Reference |
| RAW264.7 Macrophages | LPS (100 ng/mL) | 10 µM | TNF-α mRNA | Downregulated in a dose-dependent manner | [2] |
| RAW264.7 Macrophages | LPS (100 ng/mL) | 10 µM | IL-1β mRNA | Downregulated in a dose-dependent manner | [2] |
| RAW264.7 Macrophages | LPS (100 ng/mL) | 10 µM | IL-6 mRNA | Downregulated in a dose-dependent manner | [2] |
| RAW264.7 Macrophages | LPS (100 ng/mL) | 10 µM | iNOS mRNA | Downregulated in a dose-dependent manner | [2] |
| RAW264.7 Macrophages | LPS (100 ng/mL) | 1-20 µM | NO Secretion | Decreased in a dose-dependent manner | [2] |
| RAW264.7 Macrophages | LPS | 10-20 µM | p-p65 | Decreased | [2] |
| 3T3-L1 Adipocytes | Cytokines (IL-1β/TNF-α) | 1-4 µM | CXCL2 Release | Significantly reduced | [3] |
| 3T3-L1 Adipocytes | Cytokines (IL-1β/TNF-α) | 1-4 µM | Cox-2 Expression | Markedly reduced | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS (1 µg/ml) | 10 µM | TNF-α | 34.9% reduction | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS (1 µg/ml) | 10 µM | IL-6 | 27.0% reduction | [4] |
In Vivo Animal Studies
| Animal Model | Inflammatory Condition | Rosiglitazone Dosage | Measured Marker | Result | Reference |
| Guinea Pigs | Ovalbumin-induced bronchial asthma | 5 mg/kg/day (oral) | Serum IL-5 | Significant decrease | [5] |
| Guinea Pigs | Ovalbumin-induced bronchial asthma | 5 mg/kg/day (oral) | Serum IgE | Significant decrease | [5] |
| ob/ob Mice | Obesity-impaired wound healing | Oral administration | Wound CXCL2 expression | Significantly reduced | [3] |
| ob/ob Mice | Obesity-impaired wound healing | Oral administration | Wound Cox-2 expression | Significantly reduced | [3] |
| Rats | Vascular injury | 10 mg/kg/day (gavage) | p38 MAPK expression | Significantly reduced | [6] |
| Rats | Vascular injury | 10 mg/kg/day (gavage) | NF-κB expression | Significantly reduced | [6] |
| Rats | LPS-induced peritonitis | Pretreatment | Peritoneal IL-6 | Significantly decreased | [7] |
| Spontaneously Hypertensive Rats | Hypertension | 5 mg/kg/day (gavage) for 7 weeks | Aortic p22phox expression | Reduced | [8][9] |
Human Studies
| Study Population | Condition | Rosiglitazone Dosage | Measured Marker | Result | Reference |
| Nondiabetic obese & obese diabetic subjects | Obesity/Diabetes | 4 mg/day for 6 weeks | Plasma MCP-1 | Reduction in both groups (P < 0.05) | [10] |
| Nondiabetic obese & obese diabetic subjects | Obesity/Diabetes | 4 mg/day for 6 weeks | Plasma CRP | Reduction in both groups (P < 0.05) | [10] |
| Hypertensive, diabetic subjects | Type 2 Diabetes & Hypertension | 4-8 mg/day for 12 weeks | Serum hs-CRP | 2.1 mg/L to 0.9 mg/L (P= 0.002) | [11] |
| Hypertensive, diabetic subjects | Type 2 Diabetes & Hypertension | 4-8 mg/day for 12 weeks | Serum Adiponectin | 8.7 mg/mL to 14.8 mg/mL (P<0.001) | [11] |
| Healthy heavy smokers | Smoking | 4 mg/day for 8 weeks | Plasma hs-CRP | 5.5 mg/L to 3.4 mg/L (p = 0.009) | [12] |
| Healthy heavy smokers | Smoking | 4 mg/day for 8 weeks | Plasma MMP-9 | 123.9 ng/mL to 84.1 ng/mL (p = 0.03) | [12] |
Key Signaling Pathways
The anti-inflammatory actions of rosiglitazone are orchestrated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate the primary pathways involved.
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments cited in this guide.
In Vitro: LPS-Induced Inflammation in RAW264.7 Macrophages
Objective: To assess the anti-inflammatory effect of rosiglitazone on lipopolysaccharide (LPS)-stimulated macrophages.[2][[“]][14][15]
1. Cell Culture:
-
Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
2. Rosiglitazone and LPS Treatment:
-
Pre-treat the cells with varying concentrations of rosiglitazone (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (100 ng/mL) for a specified duration (e.g., 24 hours for cytokine measurements).
3. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.[2][[“]]
-
Cytokine Protein Levels (TNF-α, IL-1β, IL-6): Quantify the concentration of cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][[“]]
-
Gene Expression Analysis (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA. Quantify the mRNA expression levels of target genes (e.g., Tnf, Il1b, Il6, Nos2) using quantitative real-time PCR (qRT-PCR) with specific primers. Normalize the expression to a housekeeping gene (e.g., Gapdh or Actb).[2]
-
Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, IκBα, total p65) followed by HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][[“]]
4. NF-κB Activity Assay:
-
Co-transfect RAW264.7 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After transfection, treat the cells with rosiglitazone and/or LPS as described above.
-
Measure the luciferase activity using a dual-luciferase reporter assay system to determine NF-κB transcriptional activity.[16]
In Vivo: Ovalbumin-Induced Bronchial Asthma in Guinea Pigs
Objective: To evaluate the in vivo anti-inflammatory and antioxidant effects of rosiglitazone in a model of allergic asthma.[5][17][18][19][20][21][22]
1. Animal Model:
-
Use adult male guinea pigs.
-
Sensitize the animals with an intraperitoneal and subcutaneous injection of ovalbumin (100 mg/kg).
2. Rosiglitazone Administration:
-
Administer rosiglitazone (5 mg/kg/day) or vehicle orally for 21 days.
3. Ovalbumin Challenge:
-
On day 21, challenge the animals with an aerosolized solution of ovalbumin.
4. Assessment of Airway Inflammation and Oxidative Stress:
-
Serum Inflammatory Markers: Collect blood samples and measure the serum levels of IL-5 and IgE using ELISA.[5]
-
Lung Tissue Analysis:
-
Homogenize lung tissue to prepare lysates.
-
Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Determine the levels of reduced glutathione (GSH).
-
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and morphological changes.
In Vivo: Vascular Injury Model in Rats
Objective: To investigate the effect of rosiglitazone on the inflammatory response following vascular injury.[6]
1. Animal Model and Treatment:
-
Use male Wistar rats.
-
Administer rosiglitazone (10 mg/kg/day) or vehicle (0.9% w/v NaCl) by gavage for 7 days prior to injury and for up to 21 days post-injury.
2. Carotid Artery Injury:
-
Induce injury to the common carotid artery using a balloon catheter.
3. Analysis of Inflammatory Markers:
-
At various time points post-injury, harvest the injured carotid arteries.
-
Perform Western blot analysis to determine the protein expression levels of inflammatory markers such as p38 MAPK, cyclooxygenase-2 (COX-2), and NF-κB.
Conclusion
The collective evidence from in vitro, in vivo, and human studies strongly supports the significant anti-inflammatory effects of rosiglitazone. Its primary mechanism of action involves the activation of PPARγ and the subsequent transrepression of pro-inflammatory transcription factors, most notably NF-κB. Additionally, rosiglitazone has been shown to modulate other inflammatory signaling pathways, including the MAPK cascade. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of rosiglitazone and other PPARγ agonists in inflammatory diseases. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into novel therapeutic strategies.
References
- 1. Influence of Rosiglitazone on the Expression of PPARγ, NF-κB, and TNF-α in Rat Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Rosiglitazone in Obesity-Impaired Wound Healing Depend on Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-vivo antioxidant and anti-inflammatory activity of rosiglitazone, a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists in animal model of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone reduces the inflammatory response in a model of vascular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosiglitazone, a Peroxisome Proliferator-Activated Receptor (PPAR)-γ Agonist, Attenuates Inflammation Via NF-κB Inhibition in Lipopolysaccharide-Induced Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of spontaneously hypertensive rats with rosiglitazone ameliorates cardiovascular pathophysiology via antioxidant mechanisms in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of spontaneously hypertensive rats with rosiglitazone ameliorates cardiovascular pathophysiology via antioxidant mechanisms in the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a potent antiinflammatory effect of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of rosiglitazone on inflammatory biomarkers and adipokines in diabetic, hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosiglitazone reduces plasma levels of inflammatory and hemostatic biomarkers and improves global endothelial function in habitual heavy smokers without diabetes mellitus or metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
- 15. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Experimental model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. oatext.com [oatext.com]
- 22. Histopathological and immunohistochemical studies on experimental asthmatic model induced by aerosolized ovalbumin inhalation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Rosiglitazone's Impact on Adipogenesis: A Technical Guide
Abstract: Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is established as the master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. This technical guide provides an in-depth examination of the molecular mechanisms through which rosiglitazone modulates adipogenesis, details common experimental protocols for its study, and presents quantitative data on its effects. The primary audience for this document includes researchers, scientists, and professionals in drug development focused on metabolic diseases.
Mechanism of Action: PPARγ-Dependent Adipogenesis
Rosiglitazone's primary mechanism of action is its high-affinity binding to and activation of PPARγ.[1][2] PPARγ is a ligand-activated transcription factor crucial for the development of adipose tissue and the regulation of glucose and lipid metabolism.[1][3][4] The activation cascade proceeds as follows:
-
Ligand Binding: Rosiglitazone enters the preadipocyte and binds to the ligand-binding domain of PPARγ in the nucleus.[1]
-
Heterodimerization: Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5]
-
Transcriptional Activation: The binding of the complex recruits co-activator proteins, initiating the transcription of genes that drive the adipogenic program. This leads to the expression of proteins involved in lipid uptake, synthesis, and storage, as well as insulin sensitivity.[2][5]
This activation promotes the differentiation of preadipocytes into mature adipocytes, which are more effective at storing fatty acids, thereby helping to reduce circulating free fatty acids and improve overall insulin sensitivity.[1]
Key Signaling Pathways
PPARγ-Mediated Gene Expression
The activation of PPARγ by rosiglitazone orchestrates a complex transcriptional network. It directly upregulates the expression of key adipogenic transcription factors and adipocyte-specific genes. Notably, rosiglitazone treatment leads to increased expression of CCAAT/enhancer-binding protein alpha (C/EBPα), another critical factor for adipocyte differentiation, which works in concert with PPARγ to promote the full adipogenic phenotype.[3][6] Other crucial target genes include Fatty Acid Binding Protein 4 (FABP4), Adiponectin, and Fatty Acid Synthase (FASN), which are essential for lipid handling and the metabolic functions of mature adipocytes.[6][7][8][9]
MAPK and PI3K Signaling in Browning
Beyond its primary role in white adipogenesis, rosiglitazone has been shown to promote the "browning" of white adipocytes, inducing a thermogenic phenotype.[3][9] This effect is associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways.[3][6] Activation of these pathways, in conjunction with PPARγ overexpression, enhances the expression of brown adipocyte markers like Uncoupling Protein 1 (UCP-1), leading to adipocytes with multilocular lipid droplets and increased mitochondrial content.[3][6][7]
References
- 1. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 2. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Acute genome-wide effects of rosiglitazone on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rosiglitazone promotes development of a novel adipocyte population from bone marrow–derived circulating progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rosiglitazone Hydrochloride in Insulin Sensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone, a member of the thiazolididinone (TZD) class of drugs, enhances insulin sensitivity primarily through its action as a potent and selective agonist for the nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ). By activating PPARγ, rosiglitazone modulates the transcription of a network of genes involved in glucose and lipid metabolism, leading to improved glycemic control in individuals with type 2 diabetes. This technical guide provides an in-depth exploration of the molecular pathways underlying rosiglitazone's insulin-sensitizing effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: PPARγ Activation
Rosiglitazone's primary molecular target is PPARγ, a transcription factor predominantly expressed in adipose tissue, but also found in skeletal muscle, liver, and macrophages.[1] The activation of PPARγ by rosiglitazone initiates a cascade of events that ultimately alters gene expression:
-
Ligand Binding and Heterodimerization: Rosiglitazone enters the cell and binds to the ligand-binding domain of PPARγ. This induces a conformational change that promotes the formation of a heterodimer with the Retinoid X Receptor (RXR).[2]
-
PPRE Binding and Transcriptional Regulation: This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Co-regulator Recruitment: Upon binding to PPREs, the complex recruits co-activator proteins and dismisses co-repressor proteins, initiating the transcription of genes that play crucial roles in insulin signaling, glucose transport, and lipid metabolism.[3]
Key Insulin Sensitization Pathways
Rosiglitazone's activation of PPARγ influences several interconnected pathways that collectively enhance insulin sensitivity.
Enhancement of the Insulin Signaling Cascade
Rosiglitazone directly improves the cellular response to insulin by targeting key components of the insulin signaling pathway. A primary effect is the increased expression and translocation of the glucose transporter GLUT4, which is crucial for glucose uptake into muscle and fat cells. Rosiglitazone has been shown to augment cell surface GLUT4 levels by enhancing its endosomal recycling.[4]
Furthermore, rosiglitazone potentiates insulin signaling by increasing the expression of the insulin receptor and enhancing the tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and IRS-2.[5] This amplification of the initial insulin signal leads to more robust activation of downstream effectors, including phosphatidylinositol 3-kinase (PI3K) and Akt (protein kinase B), which are central to mediating insulin's metabolic actions, including GLUT4 translocation.[5]
Modulation of Adipokines
Adipose tissue is an active endocrine organ that secretes various signaling molecules called adipokines. Rosiglitazone favorably alters the adipokine profile:
-
Increases Adiponectin: Rosiglitazone treatment leads to a significant increase in the production and secretion of adiponectin.[6][7] Adiponectin is a potent insulin-sensitizing hormone with anti-inflammatory properties that helps to improve glucose and lipid metabolism in peripheral tissues.[6]
-
Decreases Pro-inflammatory Cytokines: Rosiglitazone has been shown to reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] TNF-α is known to contribute to insulin resistance by impairing insulin signaling.[9]
Regulation of Lipid Metabolism and Fat Redistribution
Rosiglitazone influences lipid metabolism and the storage of fat, which indirectly improves insulin sensitivity. It promotes the differentiation of small, insulin-sensitive preadipocytes into mature adipocytes, particularly in subcutaneous depots. This leads to a "redistribution" of lipids, shifting triglycerides from ectopic sites like the liver and skeletal muscle to subcutaneous adipose tissue.[8][10] This reduction in lipotoxicity in insulin-responsive organs is a key mechanism by which rosiglitazone enhances insulin action.[8] Consequently, there is a notable decrease in circulating free fatty acids.
Quantitative Data on Rosiglitazone's Efficacy
The clinical efficacy of rosiglitazone in improving insulin sensitivity and glycemic control has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Effects of Rosiglitazone on Glycemic Control and Insulin Sensitivity
| Parameter | Baseline | Post-Rosiglitazone | Percentage Change | P-value | Citation |
| Fasting Plasma Glucose (mM) | 9.0 ± 0.9 | 7.9 ± 0.9 | -12.2% | 0.02 | [8] |
| Fasting Insulin (pmol/L) | 93.6 ± 13.8 | 71.4 ± 7.8 | -23.7% | 0.03 | [8] |
| HbA1c (%) | 8.9 ± 1.2 | 7.7 ± 1.3 | -1.2% absolute | <0.0001 | [5] |
| Insulin-Stimulated Glucose Metabolism (low-dose clamp) | - | - | +68% | <0.002 | |
| Insulin-Stimulated Glucose Metabolism (high-dose clamp) | - | - | +20% | <0.016 | |
| Total Glucose Disposal (mg/kg/min) | 5.0 ± 0.4 | 5.9 ± 0.5 | +18% | <0.001 |
Table 2: Effects of Rosiglitazone on Lipids, Adipokines, and Inflammatory Markers
| Parameter | Baseline | Post-Rosiglitazone | Percentage Change | P-value | Citation |
| Plasma Fatty Acids | - | - | ~ -40% | <0.05 | |
| Triglycerides (mg/dL) | 135 ± 16 | 89 ± 8 | -34% | <0.01 | |
| Adiponectin (mg/mL) | 8.7 | 14.8 | +70% | <0.005 | |
| Resistin | - | - | -6% | 0.009 | [7] |
| hs-C-Reactive Protein (mg/L) | 2.1 | 0.9 | -57% | <0.005 | |
| Interleukin-6 (IL-6) | - | - | -22% | <0.001 | [7] |
Key Experimental Protocols
The following are detailed methodologies for experiments commonly used to investigate the effects of rosiglitazone.
3T3-L1 Adipocyte Differentiation and Glucose Uptake Assay
This in vitro model is essential for studying the direct effects of rosiglitazone on adipocytes.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Two days post-confluence (Day 0), induce differentiation with a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (MDI).[8]
-
On Day 2, replace the medium with DMEM containing 10% fetal bovine serum (FBS) and 1 µg/mL insulin.
-
From Day 4 onwards, culture cells in DMEM with 10% FBS, changing the medium every two days until full differentiation (typically Day 8-10). Rosiglitazone (e.g., 1-10 µM) or vehicle control is added during or after differentiation, depending on the experimental question.
-
-
Glucose Uptake Assay:
-
Differentiated adipocytes are serum-starved for 2-3 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then stimulated with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Glucose uptake is initiated by adding KRH buffer containing 2-deoxy-D-[³H]glucose for 5-10 minutes.
-
The reaction is stopped by washing the cells with ice-cold PBS.
-
Cells are lysed with NaOH or SDS, and the incorporated radioactivity is measured by liquid scintillation counting.
-
Western Blotting for Protein Expression and Phosphorylation
This technique is used to quantify changes in key signaling proteins.
-
Sample Preparation:
-
Treat differentiated adipocytes or tissue samples as required (e.g., with rosiglitazone and/or insulin).
-
Lyse cells or tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total Akt, anti-GLUT4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry is used for quantification.
-
Euglycemic-Hyperinsulinemic Clamp
This is the gold standard method for assessing whole-body insulin sensitivity in vivo.
-
Subject Preparation:
-
The study is conducted after an overnight fast.
-
Two intravenous catheters are placed: one for infusions (insulin and glucose) and one in the contralateral arm for blood sampling.
-
-
Procedure:
-
A continuous infusion of insulin is started at a fixed rate (e.g., 40 mU/m²/min).
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a constant euglycemic level (e.g., 5.0 mmol/L).
-
-
Data Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia during the final 30-60 minutes of the clamp is calculated.
-
A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues.
-
Conclusion
Rosiglitazone hydrochloride exerts its insulin-sensitizing effects through a multi-faceted mechanism centered on the activation of the nuclear receptor PPARγ. By modulating the transcription of genes involved in glucose transport, insulin signaling, adipokine secretion, and lipid metabolism, rosiglitazone improves the efficiency of glucose utilization and storage in peripheral tissues. Its ability to enhance GLUT4 translocation, increase adiponectin levels, reduce inflammatory markers, and promote the redistribution of fat from visceral to subcutaneous depots collectively contributes to its potent anti-diabetic properties. The experimental protocols detailed herein provide a framework for the continued investigation of these complex and vital pathways.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 4. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjgnet.com [wjgnet.com]
- 9. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical and Physical Properties of Rosiglitazone Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical and physical properties of rosiglitazone hydrochloride powder, a critical active pharmaceutical ingredient (API). The following sections present quantitative data in structured tables, detailed experimental protocols for key analytical methods, and visualizations of its primary signaling pathway and a representative experimental workflow.
Chemical and Physical Data
The fundamental chemical and physical characteristics of this compound are summarized below. These parameters are crucial for formulation development, quality control, and understanding the drug's physiological behavior.
| Property | Value | Reference |
| Chemical Name | 5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione hydrochloride | [1] |
| Molecular Formula | C₁₈H₂₀ClN₃O₃S | [1][2] |
| Molecular Weight | 393.89 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 122-123 °C (for maleate salt) | [5][7] |
| pKa | 6.1, 6.8 (for maleate salt) | [5][7] |
| LogP | 2.4 | [7] |
Solubility Profile
The solubility of rosiglitazone and its salts is a key factor in its dissolution and absorption characteristics.
| Solvent | Solubility | Reference |
| Ethanol | Readily soluble | [5][7][8] |
| DMSO | ≥10 mg/mL | [9][10][11] |
| Water | Insoluble | [3] |
| Buffered Aqueous Solution (pH 2.3) | Readily soluble | [5][7][8] |
| Aqueous Buffers | Sparingly soluble | [12] |
Note: Solubility in aqueous solutions decreases with increasing pH.[5][6][7]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of this compound are outlined below.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[13][14][15]
Materials and Equipment:
-
This compound powder
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. If solubility is low, a co-solvent may be used, and the aqueous pKa is determined by extrapolation.
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength, typically 0.15 M.[13]
-
Initial pH Adjustment: Acidify the solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.[13][14]
-
Titration: Titrate the acidic drug solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift less than 0.01 pH units per minute).[13]
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The inflection points on the curve correspond to the pKa values.
-
Replication: Perform the titration at least in triplicate to ensure the reliability of the results.[13]
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is determined using the classic shake-flask method, which measures the distribution of the compound between n-octanol and water.[16][17][18][19]
Materials and Equipment:
-
This compound powder
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary for phase separation)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water. The concentration should be accurately known.
-
Partitioning: In a separatory funnel or centrifuge tube, add a known volume of the aqueous drug solution and a known volume of the water-saturated n-octanol.
-
Equilibration: Shake the mixture for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Concentration Measurement: Carefully separate the aqueous and organic phases. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
-
Replication: Repeat the experiment at least three times to obtain an average LogP value.
Particle Size Analysis by Laser Diffraction
Laser diffraction is a common technique for determining the particle size distribution of a powder.[20][21][22][23][24]
Materials and Equipment:
-
This compound powder
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
Dry powder dispersion unit or a suitable liquid dispersant in which the powder is insoluble.
Procedure:
-
Instrument Setup: Turn on the laser diffraction instrument and allow it to warm up as per the manufacturer's instructions.
-
Method Development:
-
Dispersion: If using a dry powder feeder, optimize the dispersion pressure to ensure deagglomeration without causing particle fracture.[24] If using wet dispersion, select a suitable dispersant in which this compound is insoluble and that has an appropriate refractive index.
-
Obscuration: Adjust the sample feed rate to achieve an appropriate obscuration level (typically 10-20%) to avoid multiple scattering effects.[20]
-
-
Measurement:
-
Background Measurement: Perform a background measurement with the dispersant alone (for wet method) or with an empty sample chamber (for dry method).
-
Sample Measurement: Introduce the this compound powder into the instrument.
-
Data Acquisition: The instrument will measure the angular distribution of scattered laser light and use a mathematical model (e.g., Mie theory) to calculate the particle size distribution.[20][21]
-
-
Data Analysis: The results are typically presented as a volume-based particle size distribution, with parameters such as D10, D50 (median particle size), and D90 reported.
-
Cleaning: Thoroughly clean the instrument after each measurement to prevent cross-contamination.
Signaling Pathway and Experimental Workflow Visualizations
Rosiglitazone Mechanism of Action: PPARγ Signaling Pathway
Rosiglitazone is a selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[25][26][27] Upon activation by rosiglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[28][29] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[28] This binding modulates the transcription of genes involved in insulin signaling, glucose uptake, and fatty acid storage.[26][27]
References
- 1. This compound, (R)- | C18H20ClN3O3S | CID 87250353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C18H20ClN3O3S | CID 9865387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Rosiglitazone [drugfuture.com]
- 6. Rosiglitazone | 122320-73-4 [chemicalbook.com]
- 7. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rosiglitazone Maleate - LKT Labs [lktlabs.com]
- 9. Rosiglitazone | 122320-73-4 [amp.chemicalbook.com]
- 10. ≥98% (HPLC), powder, PPARγ agonist | Sigma-Aldrich [sigmaaldrich.com]
- 11. Rosiglitazone | 122320-73-4 [amp.chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. pharmtech.com [pharmtech.com]
- 21. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 22. measurlabs.com [measurlabs.com]
- 23. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 24. news-medical.net [news-medical.net]
- 25. ClinPGx [clinpgx.org]
- 26. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 27. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. geneglobe.qiagen.com [geneglobe.qiagen.com]
Rosiglitazone's Impact on Pancreatic Beta Cell Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, on gene expression within pancreatic beta cells. Rosiglitazone, a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), has been a subject of extensive research due to its insulin-sensitizing properties and its direct and indirect effects on the primary insulin-producing cells of the body. This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies relevant to understanding rosiglitazone's role in beta cell physiology and pathophysiology.
Core Mechanisms of Rosiglitazone Action in Pancreatic Beta Cells
Rosiglitazone's primary mechanism of action is the activation of PPARγ, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR) to regulate the transcription of a host of target genes.[1] Beyond its well-established role in adipocytes, PPARγ is also expressed in pancreatic beta cells, where its activation by rosiglitazone initiates a cascade of transcriptional events that influence beta cell function, survival, and response to metabolic stress.[2]
Key effects of rosiglitazone on pancreatic beta cells include:
-
Modulation of Gene Expression: Rosiglitazone alters the expression of genes critical for beta cell identity, insulin synthesis and secretion, and cellular metabolism.
-
Enhanced Beta Cell Survival: The drug has been shown to protect beta cells from apoptosis induced by various stressors, including glucotoxicity, lipotoxicity, and inflammatory cytokines.[3]
-
Regulation of Signaling Pathways: Rosiglitazone influences key intracellular signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway and the unfolded protein response (UPR) associated with endoplasmic reticulum (ER) stress.
Data Presentation: Gene Expression Changes in Pancreatic Beta Cells
| Gene/Gene Family | Direction of Change | Putative Function in Beta Cells | References |
| IPF1/PDX1 | ↑ | Master regulator of beta cell development and insulin gene transcription | [1] |
| FOXA2 | ↑ | Transcription factor involved in beta cell function and glucose homeostasis | |
| Genes involved in Fatty Acid Oxidation | ↑ | Metabolism of fatty acids, potentially reducing lipotoxicity | [4] |
| GLUT2/Slc2a2 | ↑ | Glucose transporter essential for glucose sensing | [1] |
| Glucokinase (GCK) | ↑ | Key enzyme in glucose sensing and metabolism | [1] |
| ER Stress Markers (e.g., CHOP, ATF4) | ↓ | Attenuation of the pro-apoptotic arm of the unfolded protein response | [5] |
| Autophagy-related genes (e.g., LC3-II) | ↑ | Promotion of cellular housekeeping and removal of damaged organelles | [3] |
Note: This table is a qualitative summary based on published literature. The magnitude of expression changes can vary depending on the experimental model, rosiglitazone concentration, and duration of treatment.
Signaling Pathways Modulated by Rosiglitazone in Pancreatic Beta Cells
Rosiglitazone's effects on gene expression are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
PPARγ-Mediated Gene Transcription
Caption: Rosiglitazone activates the PPARγ-RXR heterodimer, which then binds to PPREs in the nucleus to regulate target gene transcription.
AMPK Activation and Autophagy Induction
Caption: Rosiglitazone activates AMPK, which in turn promotes autophagy by inhibiting mTORC1 and activating the ULK1 complex, leading to enhanced beta cell survival.
Modulation of Endoplasmic Reticulum (ER) Stress
Caption: Rosiglitazone mitigates ER stress-induced apoptosis by downregulating the expression of key pro-apoptotic UPR components like ATF4 and CHOP.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of rosiglitazone's effects on pancreatic beta cells.
Cell Culture and Rosiglitazone Treatment
Cell Line: MIN6 mouse insulinoma cells (passages 20-30) are a suitable model as they retain glucose-stimulated insulin secretion.
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (25 mM)
-
15% Fetal Bovine Serum (FBS), heat-inactivated
-
100 U/mL Penicillin and 100 µg/mL Streptomycin
-
50 µM β-mercaptoethanol
Culture Conditions:
-
37°C in a humidified atmosphere of 5% CO₂.
-
Media changed every 2-3 days.
-
Cells passaged at 80-90% confluency using Trypsin-EDTA.
Rosiglitazone Treatment:
-
Prepare a stock solution of rosiglitazone (e.g., 10 mM in DMSO).
-
Seed MIN6 cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
-
Allow cells to adhere and reach desired confluency (typically 60-70%).
-
Replace the culture medium with fresh medium containing the desired final concentration of rosiglitazone (e.g., 1-10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate for the desired duration (e.g., 24-48 hours) before proceeding with downstream analysis.
RNA Isolation and Gene Expression Analysis (Illustrative Workflow)
Caption: A typical workflow for analyzing rosiglitazone-induced gene expression changes in beta cells using RNA sequencing.
Western Blotting for Protein Expression and Phosphorylation
-
Protein Extraction:
-
Wash rosiglitazone-treated and control cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-AMPK, anti-AMPK, anti-CHOP, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Immunofluorescence for Nuclear Translocation of Transcription Factors
-
Cell Seeding and Treatment:
-
Seed MIN6 cells on glass coverslips in a 24-well plate.
-
Treat with rosiglitazone or vehicle control as described in section 4.1.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[6]
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-IPF1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Conclusion
Rosiglitazone exerts a complex and significant influence on the gene expression profile of pancreatic beta cells. Through the activation of PPARγ and the modulation of key signaling pathways such as AMPK and the UPR, rosiglitazone can promote beta cell survival and potentially enhance function under conditions of metabolic stress. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced molecular effects of rosiglitazone and other PPARγ agonists on pancreatic beta cells. A deeper understanding of these mechanisms is crucial for the development of novel therapeutic strategies aimed at preserving beta cell mass and function in the context of diabetes and other metabolic disorders.
References
- 1. The role of peroxisome proliferator-activated receptor γ in pancreatic β cell function and survival: therapeutic implications for the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and functional activity of PPARγ in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone protects against palmitate-induced pancreatic beta-cell death by activation of autophagy via 5'-AMP-activated protein kinase modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Rosiglitazone protects INS-1E cells from human islet amyloid polypeptide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
The Ferroptosis Inhibiting Properties of Rosiglitazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical player in various pathological conditions. Rosiglitazone, a member of the thiazolidinedione class of drugs and a potent agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), has demonstrated significant anti-ferroptotic properties. This technical guide provides an in-depth analysis of the mechanisms through which rosiglitazone inhibits ferroptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The primary mechanisms of action include the direct inhibition of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and the activation of the PPARγ/Nrf2 antioxidant signaling pathway. These actions collectively mitigate oxidative stress, reduce lipid peroxidation, and maintain iron homeostasis, highlighting the therapeutic potential of rosiglitazone in diseases associated with ferroptosis.
Introduction to Ferroptosis and Rosiglitazone
Ferroptosis is a non-apoptotic form of programmed cell death driven by iron-dependent lipid peroxidation. Key features include the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and the accumulation of reactive oxygen species (ROS). This process is implicated in a growing number of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers.
Rosiglitazone is a synthetic agonist of PPARγ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism. Beyond its well-established role in improving insulin sensitivity, recent research has unveiled its potent cytoprotective effects, particularly in the context of inhibiting ferroptosis.
Core Mechanisms of Rosiglitazone-Mediated Ferroptosis Inhibition
Rosiglitazone employs a dual-pronged approach to inhibit ferroptosis:
-
Direct Inhibition of ACSL4: Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) is a crucial enzyme that esterifies long-chain polyunsaturated fatty acids (PUFAs), making them available for incorporation into cellular membranes. These PUFA-containing phospholipids are the primary substrates for lipid peroxidation in ferroptosis. Rosiglitazone has been shown to directly inhibit the enzymatic activity of ACSL4, thereby reducing the pool of oxidizable lipids and suppressing the execution of ferroptosis.[1][2][3]
-
Activation of the PPARγ/Nrf2 Signaling Pathway: As a potent PPARγ agonist, rosiglitazone activates this nuclear receptor, leading to the transcriptional regulation of various target genes. A key downstream effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Nrf2 is a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), inducing the expression of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration.[6][7] This bolsters the cell's capacity to counteract oxidative stress and lipid peroxidation.
Signaling Pathways
The signaling pathways involved in the ferroptosis-inhibiting effects of rosiglitazone are multifaceted. The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions.
Rosiglitazone's Dual Mechanism of Ferroptosis Inhibition
Caption: Rosiglitazone inhibits ferroptosis via PPARγ/Nrf2 activation and direct ACSL4 inhibition.
Experimental Workflow for Assessing Rosiglitazone's Anti-ferroptotic Effects
Caption: A typical experimental workflow to evaluate the anti-ferroptotic effects of rosiglitazone.
Quantitative Data on Rosiglitazone's Effects
The following tables summarize quantitative data from various studies investigating the impact of rosiglitazone on key markers of ferroptosis.
Table 1: Effect of Rosiglitazone on Cell Viability and Lipid Peroxidation
| Cell Type/Model | Treatment | Concentration of Rosiglitazone | Change in Cell Viability | Change in MDA Levels | Change in 4-HNE Levels | Reference |
| Chondrocytes | Erastin-induced ferroptosis | 50 µM | Increased | Decreased | Not Reported | [8] |
| Renal Tubular Epithelial Cells | Ischemia/Reperfusion | Not Specified | Increased | Decreased | Decreased | [9] |
| Mouse Hearts | In vivo | 10 mg/kg | Not Reported | Increased (supratherapeutic dose) | Not Reported | [10] |
| ACSL4/LPCAT2 overexpressing cells | RSL3-induced ferroptosis | 1-50 µM | Increased | Not Reported | Not Reported | [11] |
Table 2: Effect of Rosiglitazone on Key Ferroptosis-Regulating Proteins and Molecules
| Cell Type/Model | Treatment | Concentration of Rosiglitazone | Change in ACSL4 Expression | Change in GPX4 Expression | Change in GSH Levels | Change in Nrf2 Expression | Reference |
| Chondrocytes | IL-1β/FAC-induced stress | 50 µM | Decreased | Increased | Increased | Increased | [8] |
| Renal Tubular Epithelial Cells | Ischemia/Reperfusion | Not Specified | Decreased | Increased | Increased | Not Reported | [9] |
| Rat Model of Status Epilepticus | Lithium-pilocarpine | Not Specified | Not Reported | Not Reported | Increased (SOD activity) | Increased | [4] |
| Human Arterial Smooth Muscle Cells | Basal | Not Specified | Inhibited activity | Not Reported | Not Reported | Not Reported | [1][2][3][12][13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of rosiglitazone and ferroptosis research.
Western Blot Analysis for ACSL4, GPX4, and Nrf2
This protocol is adapted from studies investigating the effect of rosiglitazone on ferroptosis-related protein expression.[8][9][14]
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA lysis buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ACSL4, GPX4, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This protocol is based on methods used to quantify lipid peroxidation in cells treated with rosiglitazone.[8]
-
Sample Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Homogenize the cells in a suitable lysis buffer on ice.
-
Centrifuge the homogenate to remove debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
-
MDA Reaction:
-
Use a commercial MDA assay kit following the manufacturer's instructions.
-
Typically, this involves mixing the sample with a thiobarbituric acid (TBA) solution.
-
Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at a specific wavelength (usually around 532 nm) using a spectrophotometer or microplate reader.
-
Calculate the MDA concentration based on a standard curve generated with known concentrations of an MDA standard.
-
Normalize the MDA concentration to the protein concentration of the sample.
-
Reduced (GSH) and Oxidized (GSSG) Glutathione Assay
This protocol outlines the measurement of the GSH/GSSG ratio, a key indicator of cellular redox status, as performed in studies with rosiglitazone.[8]
-
Sample Preparation:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells according to the instructions of a commercial GSH/GSSG assay kit. This often involves a deproteinization step.
-
Centrifuge the lysate to remove precipitated proteins and collect the supernatant.
-
-
GSH and GSSG Measurement:
-
Follow the specific protocol of the chosen commercial kit. These kits typically employ an enzymatic recycling method.
-
For total glutathione (GSH + GSSG) measurement, the sample is mixed with a reaction buffer containing glutathione reductase and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color development is proportional to the total glutathione concentration.
-
For GSSG measurement, the GSH in the sample is first masked with a reagent like 2-vinylpyridine. The subsequent reaction with DTNB and glutathione reductase then specifically measures GSSG.
-
Measure the absorbance at the recommended wavelength (e.g., 412 nm) over time using a microplate reader.
-
-
Calculation:
-
Calculate the concentrations of total glutathione and GSSG from a standard curve.
-
Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
-
Immunofluorescence Staining for Ferroptosis Markers
This protocol is a general guide for the immunofluorescent detection of ferroptosis-related proteins in cells treated with rosiglitazone, based on methodologies from relevant studies.[8]
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with rosiglitazone and/or a ferroptosis inducer as per the experimental design.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-ACSL4 or anti-GPX4) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and analyze the fluorescence intensity and localization of the target proteins.
-
Conclusion and Future Directions
Rosiglitazone exhibits robust ferroptosis-inhibiting properties through the dual mechanisms of direct ACSL4 inhibition and activation of the PPARγ/Nrf2 antioxidant pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of rosiglitazone and other PPARγ agonists in ferroptosis-driven diseases. Future research should focus on further elucidating the downstream effectors of the PPARγ/Nrf2 pathway in the context of ferroptosis and exploring the clinical applicability of these findings in relevant disease models. The development of more specific ACSL4 inhibitors, inspired by the action of rosiglitazone, also represents a promising avenue for novel anti-ferroptotic therapies.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Rosiglitazone Inhibits Acyl-CoA Synthetase Activity and Fatty Acid Partitioning to Diacylglycerol and Triacylglycerol v… [ouci.dntb.gov.ua]
- 3. Rosiglitazone Inhibits Acyl-CoA Synthetase Activity and Fatty Acid Partitioning to Diacylglycerol and Triacylglycerol via a Peroxisome Proliferator–Activated Receptor-γ–Independent Mechanism in Human Arterial Smooth Muscle Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone Prevents Autophagy by Regulating Nrf2-Antioxidant Response Element in a Rat Model of Lithium-pilocarpine-induced Status Epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone ameliorates acute hepatic injury via activating the Nrf2 signaling pathway and inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosiglitazone retards the progression of iron overload-induced osteoarthritis by impeding chondrocyte ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rosiglitazone Causes Cardiotoxicity via Peroxisome Proliferator-Activated Receptor γ-Independent Mitochondrial Oxidative Stress in Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Rosiglitazone Inhibits Acyl-CoA Synthetase Activity and Fatty Acid Partitioning to Diacylglycerol and Triacylglycerol v… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Rosiglitazone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the solubility of rosiglitazone hydrochloride in dimethyl sulfoxide (DMSO) and ethanol, a detailed protocol for determining kinetic solubility, and an overview of the associated PPARγ signaling pathway.
Solubility of this compound
The solubility of rosiglitazone and its salts can vary depending on the specific form (free base, hydrochloride, or maleate salt) and the experimental conditions. The available data for rosiglitazone and its hydrochloride salt in DMSO and ethanol is summarized below. It is important to note the variability in the reported values; therefore, experimental determination of solubility for a specific application is highly recommended.
Data Presentation: Solubility of Rosiglitazone Forms
| Compound | Solvent | Solubility (mg/mL) | Notes |
| Rosiglitazone (Free Base) | DMSO | 34[1] | - |
| 175 | Requires sonication. | ||
| 71 | - | ||
| ≥10 | - | ||
| Rosiglitazone (Free Base) | Ethanol | 1[1] | - |
| Insoluble | - | ||
| 2 | Requires sonication, warming, and heating to 60°C. | ||
| Rosiglitazone Maleate | DMSO | 100 | - |
| Rosiglitazone Maleate | Ethanol | Readily Soluble[2] | - |
Data for this compound is not consistently available, highlighting the need for experimental determination.
Experimental Protocol: Determination of Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of a compound, such as this compound, in an aqueous buffer system after initial dissolution in an organic solvent like DMSO. This high-throughput method is suitable for early-stage drug discovery.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multi-channel pipette
-
Plate shaker
-
UV/Vis microplate reader
-
(Optional) Nephelometer for turbidity measurement
-
(Optional) Filtration apparatus for 96-well plates
Experimental Workflow:
Caption: A streamlined workflow for determining the kinetic solubility of a compound.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: In a separate 96-well plate, add a small, fixed volume of each DMSO dilution to a larger volume of the aqueous buffer (e.g., 2 µL of DMSO stock into 98 µL of PBS). This results in a final DMSO concentration of 2%. Prepare each concentration in triplicate. Include a blank control with DMSO and buffer only.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Measurement and Analysis:
-
UV/Vis Spectrophotometry: Measure the absorbance of each well at the λmax of this compound. The concentration at which a significant drop in absorbance is observed compared to the expected concentration (based on dilution) indicates the kinetic solubility limit.
-
Nephelometry (Optional): Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate, and the concentration at which this occurs is the kinetic solubility.
-
Filtration (Optional): For a more precise measurement, filter the contents of the wells to remove any precipitate. Then, measure the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS and compare it to a standard curve.
-
-
Data Interpretation: The kinetic solubility is the highest concentration at which the compound remains in solution under these specific conditions.
Rosiglitazone and the PPARγ Signaling Pathway
Rosiglitazone is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.
Signaling Pathway Diagram:
Caption: Rosiglitazone activates the PPARγ signaling cascade.
Pathway Description:
-
Ligand Binding: Rosiglitazone, as a synthetic ligand, binds to and activates PPARγ in the cytoplasm.
-
Heterodimerization: Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[3][4][5]
-
Nuclear Translocation and DNA Binding: The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3]
-
Recruitment of Co-activators: This binding event facilitates the recruitment of co-activator proteins, such as PGC-1α and p300, which are essential for the initiation of transcription.
-
Gene Transcription: The entire complex then modulates the transcription of genes involved in various metabolic processes.
-
Cellular Response: The resulting changes in gene expression lead to an overall improvement in insulin sensitivity, regulation of glucose metabolism, and promotion of adipocyte differentiation.
References
Application Notes and Protocols for Rosiglitazone Hydrochloride in Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of rosiglitazone hydrochloride in various mouse models, based on established scientific literature. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies involving this peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
Data Presentation: Rosiglitazone Dosage and Administration in Mice
The following table summarizes the dosages and administration routes of rosiglitazone used in different mouse models as reported in the literature. This allows for easy comparison and selection of an appropriate starting point for your experimental design.
| Mouse Model | Strain | Administration Route | Dosage | Duration | Reference |
| Diet-Induced Obesity | C57BL/6 | Oral Gavage | 8 mg/kg/day | 2 weeks pre-surgery, continued until euthanasia | [1] |
| Diet-Induced Obesity | C57BL/6 | Dietary Admixture | 10 mg/kg of diet | 8 weeks | [2][3] |
| Diet-Induced Obesity | C57BL/6 | Dietary Admixture | 70 mg/kg of diet | 5-6 weeks | [4] |
| Diet-Induced Obesity | C57BL/6 | Dietary Admixture | 100 mg/kg of diet | Until humane endpoint | [5] |
| Genetic Obesity (db/db) | C57BL/Ks | Oral Gavage | 5 mg/kg/day | 10 days | [6] |
| Genetic Obesity (db/db) | Not Specified | Dietary Admixture | 20 mg/kg/day (71 mg/kg chow) | 5 weeks | [7] |
| Non-alcoholic fatty liver disease (NAFLD) | C57BL/6 | Oral Gavage | 30 mg/kg (single dose) | Acute | [8] |
| Experimental Colitis | Female Mice | Dietary Admixture | 12 mg/100 g of diet | 16 days prior to DSS induction | [9] |
| Bone Loss Model | Swiss-Webster | Dietary Admixture | 5 or 25 µg/g body weight/day | 28 days | [10] |
| Type 2 Diabetes | (NZO x NON)F1 males | Dietary Admixture | 50 mg/kg of diet | 14 weeks | [11] |
| Atherosclerosis | apoE-deficient | Oral Gavage | Not specified | Not specified | [12] |
| Insulin Resistance | C57BL/6 | Intraperitoneal Injection | 10 mg/kg | Acute (single dose) or Chronic (3 injections over 24h or daily for 3 days) | [13] |
| Islet Amyloid Deposition | hIAPP transgenic | Drinking Water | 1.43 ± 0.06 mg/kg/day | Long-term | [14] |
Experimental Protocols
Detailed methodologies for the key administration routes are provided below. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Oral Gavage Administration
Oral gavage ensures precise dosing of each animal.
Materials:
-
This compound
-
Vehicle (e.g., saline[1], 0.3% Carboxymethyl cellulose (CMC)[15])
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of rosiglitazone based on the desired dose (e.g., 8 mg/kg) and the body weight of the mice.
-
Weigh the this compound accurately.
-
Suspend or dissolve the compound in the chosen vehicle. Sonication or vortexing may be required to achieve a uniform suspension. Prepare a fresh solution daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle smoothly along the upper palate and down the esophagus into the stomach.
-
Administer the calculated volume of the rosiglitazone solution slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Dietary Admixture
This method is suitable for chronic studies and avoids the stress of repeated handling.
Materials:
-
This compound
-
Powdered rodent chow
-
Mixer (e.g., V-blender or planetary mixer)
-
Pellet maker (optional)
Procedure:
-
Calculation of Drug Concentration in Diet:
-
Determine the target dose in mg/kg of body weight per day.
-
Estimate the average daily food consumption of the mice (typically 3-5 g for an adult mouse).
-
Calculate the amount of rosiglitazone to be mixed per kg of diet. For example, for a 10 mg/kg/day dose in a 25g mouse eating 4g of food: (10 mg/kg/day * 0.025 kg) / (4 g food/day) = 0.0625 mg of drug per gram of food, which is 62.5 mg/kg of diet. Several studies have used concentrations ranging from 10 mg/kg to 100 mg/kg of diet[2][3][4][5].
-
-
Preparation of Medicated Diet:
-
Accurately weigh the required amount of this compound.
-
For a homogeneous mixture, first, mix the drug with a small portion of the powdered chow.
-
Gradually add the remaining chow and mix thoroughly until a uniform concentration is achieved.
-
If desired, the medicated powder can be made into pellets using a pellet maker.
-
-
Administration:
-
Provide the medicated diet ad libitum.
-
Monitor food intake to ensure the desired dose is being administered, especially if the treatment is expected to alter feeding behavior[16].
-
Protocol 3: Intraperitoneal (I.P.) Injection
I.P. injection allows for rapid absorption of the compound.
Materials:
-
This compound (or rosiglitazone potassium salt[13])
-
Vehicle (e.g., normal saline (0.9% NaCl)[13], DMSO followed by dilution in saline[13])
-
Syringes with appropriate gauge needles (e.g., 27-30G)
-
Balance
Procedure:
-
Preparation of Injectable Solution:
-
Dissolve the rosiglitazone in the chosen vehicle to the desired concentration. For example, rosiglitazone potassium salt can be dissolved in normal saline[13].
-
-
Injection Procedure:
-
Restrain the mouse by securing the scruff of the neck to expose the abdomen.
-
Tilt the mouse's head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution and gently withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse reactions. A study by Guo et al. (2016) used a dose of 10 mg/kg for both acute and multiple-day treatments[13].
-
Mandatory Visualizations
Rosiglitazone Signaling Pathway
Rosiglitazone is a selective agonist for Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism[17]. Upon activation by rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in insulin signaling, lipid metabolism, and inflammation.
Caption: Simplified signaling pathway of rosiglitazone.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general experimental workflow for conducting in vivo studies with rosiglitazone in mice.
Caption: General experimental workflow for rosiglitazone studies in mice.
Logical Relationship of Administration Routes
This diagram shows the logical relationship between different administration routes and key considerations for each.
Caption: Comparison of rosiglitazone administration routes in mice.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Rosiglitazone Improves Insulin Resistance Mediated by 10,12 Conjugated Linoleic Acid in a Male Mouse Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unmasking Differential Effects of Rosiglitazone and Pioglitazone in the Combination Treatment with n-3 Fatty Acids in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoring adiponectin via rosiglitazone ameliorates tissue wasting in mice with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Altered pharmacokinetics of rosiglitazone in a mouse model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PPARγ Agonist Rosiglitazone Impairs Colonic Inflammation in Mice with Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Rosiglitazone (PPARgamma-agonist) attenuates atherogenesis with no effect on hyperglycaemia in a combined diabetes-atherosclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Co-Crystal of Rosiglitazone With Berberine Ameliorates Hyperglycemia and Insulin Resistance Through the PI3K/AKT/TXNIP Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. immune-system-research.com [immune-system-research.com]
Application Notes and Protocols for the Use of Rosiglitazone in a db/db Mouse Model of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The db/db mouse is a widely used model of type 2 diabetes, characterized by a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia. Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Activation of PPAR-γ modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing rosiglitazone in the db/db mouse model to study its anti-diabetic effects.
Data Presentation
The following tables summarize the quantitative effects of rosiglitazone treatment in db/db mice as reported in various studies.
Table 1: Effects of Rosiglitazone on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control (db/db) | Rosiglitazone-Treated (db/db) | Percentage Change | Reference |
| Fasting Blood Glucose (mg/dL) | 541.65 ± 24.27 | 240.75 ± 24.27 | ↓ 55.6% | [5] |
| Serum Insulin (ng/mL) | 32.65 ± 4.66 | 15.88 ± 2.89 | ↓ 51.4% | [5] |
| Plasma Insulin (pg/mL) | 7628 ± 1076 (termination) | 5718 ± 841 (termination) | ↓ 25.0% (not statistically significant) | [6] |
| HbA1c (%) | ~11.5 | ~6.5 | ↓ 43.5% | [6] |
| Plasma Triglycerides (mg/dL) | Significantly Increased | Decreased | Data not quantified | [7] |
| Plasma Glucagon (pg/mL) | Significantly Increased | Decreased | Data not quantified | [7] |
| Plasma Adiponectin | Significantly Decreased | Increased | Data not quantified | [7] |
| Body Weight (g) | 37.6 ± 0.92 | 40.95 ± 0.93 | ↑ 8.9% | [5] |
| Absolute Body Fat | Increased | Significantly Increased | Data not quantified | [7] |
| Food Intake | No significant difference | No significant difference | - | [6][7] |
| Water Intake | Increased | Significantly Decreased | Data not quantified | [7] |
| Urine Volume | Increased | Significantly Decreased | Data not quantified | [7] |
| Urinary Albumin Excretion | Significantly Increased | Attenuated | Data not quantified | [7][8] |
Note: Values are presented as mean ± SEM or as described in the cited source. The percentage change is calculated relative to the vehicle-treated control group.
Signaling Pathway and Mechanism of Action
Rosiglitazone exerts its therapeutic effects primarily through the activation of PPAR-γ, a nuclear receptor. The binding of rosiglitazone to PPAR-γ leads to a cascade of molecular events that ultimately enhance insulin sensitivity.
Caption: Rosiglitazone signaling pathway.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of rosiglitazone in db/db mice is outlined below.
Caption: Experimental workflow for rosiglitazone treatment in db/db mice.
Experimental Protocols
Animal Model and Husbandry
-
Model: Male C57BL/KsJ-leprdb/leprdb (db/db) mice and their lean littermates (db/m) are used as the diabetic and control models, respectively.[9]
-
Age: Experiments are typically initiated in mice aged 6-8 weeks, when hyperglycemia becomes established.[9][10]
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.[9]
-
Acclimatization: Allow for at least one week of acclimatization before the start of any experimental procedures.[5]
Rosiglitazone Administration
-
Dosage: Rosiglitazone is typically administered at a dose ranging from 5 mg/kg/day to 20 mg/kg/day.[5][10][11]
-
Route of Administration:
-
Treatment Duration: Chronic studies typically involve a treatment period of 4 to 10 weeks to observe significant effects on metabolic parameters.[7][9][10]
Blood Glucose Monitoring
-
Frequency: Blood glucose levels should be monitored weekly.[6][12]
-
Procedure:
-
Fast the mice for 4-6 hours.
-
Collect a small drop of blood from a tail tip bleed.
-
Measure blood glucose using a standard glucometer.
-
Oral Glucose Tolerance Test (OGTT)
-
Timing: OGTT is typically performed after a period of chronic treatment (e.g., at 4 and 7 weeks).[6]
-
Procedure:
-
Fast the mice overnight (approximately 16 hours).[7]
-
Record the baseline blood glucose level (t=0).
-
Administer a glucose solution (1.5 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.[7][11]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[7]
-
The area under the curve (AUC) for glucose can be calculated to quantify glucose tolerance.[11]
-
Serum/Plasma Analysis
-
Collection: At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus.
-
Processing: Separate serum or plasma and store at -80°C until analysis.
-
Analytes:
Logical Relationship of Rosiglitazone's Effects
The multifaceted effects of rosiglitazone on the diabetic phenotype can be visualized as a logical flow from its primary mechanism to its systemic outcomes.
Caption: Logical flow of rosiglitazone's effects.
Conclusion
Rosiglitazone serves as a valuable pharmacological tool for studying the mechanisms of insulin resistance and the therapeutic potential of PPAR-γ agonists in the db/db mouse model. Its consistent effects on improving glycemic control, while also influencing body weight and adiposity, provide a robust system for investigating the complex pathophysiology of type 2 diabetes. The protocols and data presented herein offer a guide for researchers to effectively design and execute studies utilizing rosiglitazone in this preclinical model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 5. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Rosiglitazone Treatment of Type 2 Diabetic db/db Mice Attenuates Urinary Albumin and Angiotensin Converting Enzyme 2 Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone treatment of type 2 diabetic db/db mice attenuates urinary albumin and angiotensin converting enzyme 2 excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of hyperglycemia and rosiglitazone on renal and urinary neprilysin in db/db diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating HCT 116 Cells with Rosiglitazone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the treatment of the human colon cancer cell line HCT 116 with rosiglitazone hydrochloride, a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This document outlines detailed experimental procedures, summarizes key quantitative data from published studies, and illustrates the underlying molecular mechanisms.
Introduction
This compound is a member of the thiazolidinedione class of drugs, primarily used in the management of type 2 diabetes.[1][2][3] Its mechanism of action involves the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2] In the context of oncology, particularly colorectal cancer, PPARγ activation has been shown to inhibit cell proliferation, induce apoptosis, and promote cell cycle arrest.[4][5] HCT 116, a well-characterized human colorectal carcinoma cell line, is frequently used as an in vitro model to study the efficacy of potential therapeutic agents.
Key Cellular Effects of Rosiglitazone on HCT 116 Cells
Treatment of HCT 116 cells with rosiglitazone has been demonstrated to elicit several key anti-cancer effects:
-
Inhibition of Cell Proliferation: Rosiglitazone dose-dependently decreases the proliferation of HCT 116 cells.[6]
-
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in HCT 116 cells.[7][8][9]
-
Cell Cycle Arrest: Rosiglitazone can cause an arrest in the G1 or S phase of the cell cycle.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of rosiglitazone on HCT 116 cells.
Table 1: Effect of Rosiglitazone on HCT 116 Cell Proliferation
| Concentration (µg/mL) | Treatment Duration (hours) | Proliferation Inhibition (%) | IC50 (µg/mL) | Reference |
| Various | 48 | Dose-dependent decrease | 11.61 ± 3.49 | [6] |
| 0.5 (Low Dose) | 48 | ~20% (in normal glucose) | - | [6] |
| 5 (High Dose) | 48 | >70% (in normal glucose) | - | [6] |
Table 2: Effect of Rosiglitazone on HCT 116 Cell Cycle Distribution
| Treatment | Treatment Duration (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (Normal Glucose) | 48 | 82.02 ± 1.35 | - | - | [6] |
| Low Dose Rosiglitazone (High Glucose) | 48 | - | 52.25 ± 1.70 | - | [6] |
Table 3: Effect of Rosiglitazone on HCT 116 Apoptosis
| Treatment | Treatment Duration (hours) | % of Apoptotic Cells (Early) | % of Apoptotic Cells (Late) | Reference |
| High Dose Rosiglitazone (5 µg/mL) | 48 | - | 20.4 ± 3.7 (in normal glucose) | [7] |
| Rosiglitazone (50 µM) + LA-12 | 48 | Significant increase | - | [8] |
Experimental Protocols
Materials and Reagents
-
HCT 116 cells
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Propidium Iodide (PI)
-
RNase A
-
Annexin V-FITC Apoptosis Detection Kit
Protocol 1: Cell Culture and Maintenance
-
Culture HCT 116 cells in DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Preparation of Rosiglitazone Stock Solution
-
Dissolve this compound powder in DMSO to prepare a stock solution of 10 mM.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 3: Cell Proliferation Assay (MTT Assay)
-
Seed HCT 116 cells in a 96-well plate at a density of 2,000 cells/well in 100 µL of culture medium.[6][10]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of rosiglitazone from the stock solution in fresh culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in each well with 100 µL of the medium containing different concentrations of rosiglitazone. Include a vehicle control (medium with DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[6]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Cell Cycle Analysis (Flow Cytometry)
-
Seed HCT 116 cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with the desired concentrations of rosiglitazone for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% cold ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed HCT 116 cells in a 12-well plate at a density of 40,000 cells/mL.[7]
-
Treat the cells with rosiglitazone for 48 hours.[7]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
PPARγ Signaling Pathway in HCT 116 Cells
The following diagram illustrates the signaling pathway activated by rosiglitazone in colorectal cancer cells.
Caption: Rosiglitazone activates PPARγ, leading to changes in gene expression that promote apoptosis and cell cycle arrest, thereby inhibiting HCT 116 cell proliferation.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying the effects of rosiglitazone on HCT 116 cells.
Caption: General workflow for investigating the in vitro effects of rosiglitazone on HCT 116 cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor γ and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Peroxisome Proliferator-Activated Receptors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone enhances the apoptotic effect of 5-fluorouracil in colorectal cancer cells with high-glucose-induced glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Rosiglitazone-mediated sensitization of HCT116 cells to LA-12-induced apoptosis. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Loss of XIAP sensitizes rosiglitazone-induced growth inhibition of colon cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Efficacy of Rosiglitazone on Human Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rosiglitazone, a member of the thiazolidinedione class of drugs, is a high-affinity synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] PPARγ is a ligand-activated nuclear hormone receptor that plays a pivotal role in the transcriptional regulation of genes involved in glucose and lipid metabolism.[3] Beyond its well-established role in improving insulin sensitivity, emerging in vitro evidence highlights its diverse cellular effects, including anti-proliferative, pro-apoptotic, anti-inflammatory, and differentiation-modulating activities in various human cell lines.[2][4][5][6] These findings underscore the potential of rosiglitazone as a tool for investigating cellular signaling pathways and as a candidate for further therapeutic development.
These application notes provide a comprehensive overview of the in vitro experimental design using rosiglitazone on human cell lines, complete with detailed protocols for key assays and a summary of quantitative data from published studies.
Data Presentation
Table 1: Anti-proliferative Effects of Rosiglitazone on Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Cell Viability Reduction / IC50 | Citation |
| BEL-7402 | Hepatocellular Carcinoma | MTT | 10, 30, 50 (with 10µM 5-FU) | 48 | Synergistically enhanced 5-FU antitumor activity; viability decreased to ~25% with 30µM Rosiglitazone + 10µM 5-FU | [2] |
| Huh7 | Hepatocellular Carcinoma | MTT | 10, 30, 50 (with 10µM 5-FU) | 48 | Synergistically enhanced 5-FU antitumor activity; viability decreased to ~43% with 30µM Rosiglitazone + 10µM 5-FU | [2] |
| HCT 116 | Colorectal Carcinoma | Cell Proliferation | Not specified | Not specified | IC50 = 11.61 ± 3.49 µg/ml | [5] |
| HT 29 | Colorectal Carcinoma | Cell Proliferation | Not specified | Not specified | IC50 = 1.04 ± 0.14 µg/ml | [5] |
| SW13 | Adrenocortical Carcinoma | MTS | Not specified | Not specified | Dose- and time-dependent inhibition of cell proliferation | [4] |
| H295R | Adrenocortical Carcinoma | MTS | Not specified | Not specified | Dose- and time-dependent inhibition of cell proliferation | [4] |
| 5637 | Bladder Cancer | Not specified | Not specified | Not specified | Dose- and time-dependent inhibition of proliferation and migration | [7] |
| T24 | Bladder Cancer | Not specified | Not specified | Not specified | Dose- and time-dependent inhibition of proliferation and migration | [7] |
| Jurkat | T-lymphocyte Leukemia | Cell Proliferation | 5, 10, 20 | Not specified | Dose-dependent inhibition of cell proliferation | [6] |
Table 2: Effects of Rosiglitazone on Adipocyte Differentiation and Browning
| Cell Line | Effect | Assay | Concentration (µM) | Key Findings | Citation |
| iMSC3-hTERT | Enhanced Adipogenesis and Browning | Gene Expression, Western Blot, Staining | 2 | Upregulation of PPAR-γ and C/EBP-α; increased lipid content; enhanced expression of brown adipocyte marker UCP-1. | [8][9] |
| 3T3-L1 | Adipocyte Differentiation | Not specified | 5 | Promotes adipogenic differentiation capacity. | [10] |
| Horse, Sheep, Dog Adipose-derived MSCs | Adipogenic Differentiation | Not specified | 5 | Promotes adipogenic differentiation capacity compared to standard induction. | [10][11] |
Table 3: Anti-inflammatory Effects of Rosiglitazone
| Cell Line / Model | Condition | Assay | Concentration | Key Findings | Citation |
| RAW264.7 | LPS-induced inflammation | Cytokine measurement, Western Blot | 1-20 µM | Inhibited LPS-induced proinflammatory cytokine (IL-1β, TNF-α, IL-6) and iNOS expression in a concentration-dependent manner. | |
| Mouse Mesangial Cells (SV40-MES13) | High glucose-induced inflammation | ELISA, ROS assay | Not specified | Suppressed high glucose-induced inflammatory responses, oxidative stress, and extracellular matrix accumulation. | |
| Mature 3T3-L1 adipocytes | Cytokine-induced inflammation | CXCL2 release, Western Blot | Not specified | Suppressed cytokine-induced CXCL2 release and Cox-2 expression. | [12] |
Mandatory Visualization
Caption: Rosiglitazone's mechanism of action via PPARγ activation.
Caption: Workflow for assessing cell viability with Rosiglitazone.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from methodologies used in studies investigating the anti-proliferative effects of rosiglitazone.[2]
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Rosiglitazone (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL in a final volume of 200 µL of complete medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with Rosiglitazone:
-
Prepare serial dilutions of rosiglitazone in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1%.
-
After the 24-hour incubation, carefully remove the medium and replace it with 200 µL of medium containing the desired concentrations of rosiglitazone. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Protocol 2: Western Blot Analysis for Protein Expression
This protocol provides a general framework for assessing changes in protein expression in response to rosiglitazone treatment.[2][13]
Materials:
-
Human cell line of interest
-
6-well plates
-
Rosiglitazone
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against PPARγ, PTEN, COX-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
X-ray film or digital imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with rosiglitazone at the desired concentrations and for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Expose the membrane to X-ray film or capture the signal using a digital imaging system.
-
Use a loading control, such as β-actin, to normalize for protein loading.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to measure changes in target gene expression following rosiglitazone treatment.
Materials:
-
Human cell line of interest
-
Rosiglitazone
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., PPARγ, C/EBP-α, UCP-1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with rosiglitazone as described for Western blotting.
-
Isolate total RNA from the cells using TRIzol reagent or a commercial RNA extraction kit following the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mixture by combining the cDNA template, SYBR Green or TaqMan Master Mix, and forward and reverse primers.
-
Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Perform a melt curve analysis at the end of the run (for SYBR Green) to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the expression of the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control group.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative effect of rosiglitazone in the human T-lymphocyte leukaemia cell line Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Rosiglitazone in Obesity-Impaired Wound Healing Depend on Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rosiglitazone Hydrochloride in Adipocyte Differentiation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] PPARγ is a master regulator of adipogenesis, and its activation by rosiglitazone is a key mechanism for inducing the differentiation of preadipocytes into mature, lipid-laden adipocytes.[1][3] This makes rosiglitazone an invaluable tool in in vitro studies of adipocyte biology, obesity, and metabolic diseases. These application notes provide detailed protocols for using rosiglitazone hydrochloride to induce adipocyte differentiation and methods for assessing the extent of differentiation.
Data Presentation: this compound Concentration and Effects
The optimal concentration of this compound for inducing adipocyte differentiation can vary depending on the cell line and specific experimental goals. The following table summarizes effective concentrations and observed outcomes from various studies.
| Cell Line | Rosiglitazone Concentration | Other Key Differentiation Components | Duration of Treatment | Key Outcomes |
| 3T3-L1 MBX | 2 µM | 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin | 3 days induction | Optimized lipid accumulation.[4] |
| Adipose-Derived Mesenchymal Stem Cells (Horse, Sheep, Dog, Murine, Human) | 1 µM - 5 µM | 1 µM Dexamethasone, ITS (10 µg/mL insulin, 0.55 µg/mL transferrin, 6.8 ng sodium selenite) | 7 and 14 days | 5 µM promoted adipogenic capacity, increased cell number, lipid droplet size, and upregulated FABP-4 and Leptin expression.[3][5] |
| Telomerase-Transformed Mesenchymal Stromal Cells (iMSC3) | 2 µM | Standard differentiation cocktail | Not specified | Enhanced general and brown adipogenesis, increased lipid content, and upregulation of FASN, UCP-1, and EBF2.[6] |
| 3T3-L1 | 0.5 µmol/l | High (1 µmol/l) or low insulin; High (15.75 mmol/l) or low (4.5 mmol/l) glucose | 2 days on mature adipocytes | Decreased lipid content in mature adipocytes, suggesting an effect on lipid catabolism.[1] |
| 3T3-L1 | 0.1 µM and 1 µM | Standard differentiation and maintenance media | Up to 17 days | Induced a beige adipocyte phenotype, increased citrate synthase activity and UCP-1 levels.[7][8] |
| Rat Stromal Vascular Fraction (SVF) cells | 1 µmol/l | Not specified | 7 days | Upregulation of adipocyte differentiation marker genes.[9] |
Signaling Pathway
Rosiglitazone exerts its pro-adipogenic effects primarily through the activation of the PPARγ signaling pathway. Upon binding to PPARγ in the nucleus, rosiglitazone induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes crucial for adipocyte differentiation and function, including those involved in lipid metabolism and insulin sensitivity.
Rosiglitazone signaling pathway in adipogenesis.
Experimental Protocols
Experimental Workflow for Adipocyte Differentiation
The general workflow for an in vitro adipocyte differentiation experiment using rosiglitazone involves seeding preadipocytes, growing them to confluence, inducing differentiation with a specific cocktail containing rosiglitazone, maintaining the cells in a maturation medium, and finally, analyzing the differentiated adipocytes.
General experimental workflow for adipocyte differentiation.
Protocol 1: Adipocyte Differentiation of 3T3-L1 Cells
This protocol is adapted for the differentiation of the commonly used 3T3-L1 cell line.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound (stock solution in DMSO)
-
Culture plates (e.g., 6-well or 12-well)
Procedure:
-
Seeding: Seed 3T3-L1 cells in DMEM with 10% FBS and 1% P/S at a density that allows them to reach confluence.
-
Growth to Post-Confluence: Grow the cells for an additional 2 days after they reach 100% confluence. This growth arrest is critical for efficient differentiation.
-
Differentiation Induction (Day 0): Replace the growth medium with Differentiation Medium A: DMEM containing 10% FBS, 1% P/S, 1 µM dexamethasone, 0.5 mM IBMX, 10 µg/mL insulin, and the desired concentration of rosiglitazone (e.g., 2 µM).[4]
-
Maturation (Day 3): After 3 days of induction, replace the medium with Differentiation Medium B: DMEM containing 10% FBS, 1% P/S, and 10 µg/mL insulin.
-
Maintenance (Day 5 onwards): From day 5, culture the cells in DMEM with 10% FBS and 1% P/S, changing the medium every 2-3 days. Mature adipocytes containing lipid droplets should be visible from around day 5-7, with differentiation continuing up to day 14 or longer.
Protocol 2: Oil Red O Staining for Lipid Accumulation
Oil Red O is a fat-soluble dye used to visualize neutral triglycerides and lipids in mature adipocytes.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% Formalin in PBS
-
Oil Red O stock solution (0.3-0.5% in 100% isopropanol)
-
60% Isopropanol
-
Distilled water
-
100% Isopropanol (for quantification)
Procedure:
-
Washing: Gently wash the differentiated cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 20-30 minutes at room temperature.[3]
-
Washing: Wash the cells twice with distilled water.
-
Isopropanol Wash: Wash the cells once with 60% isopropanol for 3-5 minutes.[3]
-
Staining: Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 3 parts stock to 2 parts water) and filtering it.[3] Incubate the cells with the working solution for 20-60 minutes at room temperature.
-
Washing: Wash the cells repeatedly with distilled water until the excess stain is removed.
-
Visualization: Visualize the red-stained lipid droplets under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes.[10] Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 490-520 nm.[10][11]
Protocol 3: Quantitative Real-Time PCR (qPCR) for Adipogenic Markers
qPCR is used to measure the gene expression of key adipogenic markers to confirm differentiation at the molecular level.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq, Lep) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: On the desired day of differentiation (e.g., day 7 or 14), wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of the extracted RNA into cDNA using a cDNA synthesis kit.[3]
-
qPCR: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, qPCR master mix, and nuclease-free water.
-
Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a control group (e.g., undifferentiated cells). Key adipogenic markers to assess include PPAR-γ, C/EBP-α, FABP-4, and Leptin.[3][6]
Conclusion
This compound is a robust and widely used tool for inducing adipocyte differentiation in vitro. The provided protocols offer a framework for utilizing rosiglitazone and assessing its effects. Researchers should optimize the rosiglitazone concentration and differentiation timeline based on their specific cell model and experimental objectives to achieve reliable and reproducible results.
References
- 1. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Rosiglitazone's Effect on Atherosclerosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of rosiglitazone in the context of atherosclerosis. The following sections detail the most common animal models, experimental protocols, and key quantitative findings, supplemented with visual diagrams of relevant biological pathways and experimental workflows.
I. Recommended Animal Models
The most widely utilized and validated animal models for studying the impact of rosiglitazone on atherosclerosis are genetically modified mice that develop hyperlipidemia and spontaneous atherosclerotic lesions.
-
Apolipoprotein E-deficient (ApoE-/-) Mice: These mice lack ApoE, a crucial protein for lipoprotein clearance, leading to severe hypercholesterolemia and the development of atherosclerotic plaques that closely resemble human lesions.[1] They are a foundational model for atherosclerosis research.
-
Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: LDLR-/- mice are unable to effectively clear LDL cholesterol from the bloodstream, resulting in elevated plasma cholesterol levels and the formation of atherosclerosis, particularly when fed a high-fat diet.[1][2] These mice are another cornerstone model in the field.[1][2]
-
Diabetic Atherosclerosis Models: To investigate the interplay between diabetes and atherosclerosis, a comorbidity often observed in patients, diabetes can be induced in ApoE-/- or LDLR-/- mice. A common method is the administration of low-dose streptozotocin (STZ), which is toxic to pancreatic beta cells.[3] This combined model allows for the study of rosiglitazone's effects in a more clinically relevant context of diabetes-accelerated atherosclerosis.
II. Quantitative Data Summary
The following tables summarize the quantitative effects of rosiglitazone treatment on key atherosclerotic and metabolic parameters as reported in various studies.
Table 1: Effect of Rosiglitazone on Atherosclerotic Plaque Area
| Animal Model | Treatment Group | Control Group (Plaque Area) | Rosiglitazone Group (Plaque Area) | Percentage Reduction | Reference |
| Diabetic ApoE-/- Mice | Rosiglitazone | 340 ± 54 µm² | 201 ± 27 µm² | 40.9% | [3] |
| Non-diabetic ApoE-/- Mice | Rosiglitazone | 243 ± 22 µm² | 158 ± 27 µm² | 35.0% | [3] |
| Diabetic ApoE-/- Mice | Rosiglitazone | 3-fold increase vs. control | Attenuated the increase | - | [4][5] |
| Atherosclerotic Rabbits | Rosiglitazone | Significantly larger | Significantly smaller | - | [6] |
Table 2: Effect of Rosiglitazone on Lipid Profile and Other Markers
| Animal Model | Parameter | Control Group | Rosiglitazone Group | Change | Reference | | --- | --- | --- | --- | --- | | Diabetic & Non-diabetic ApoE-/- Mice | Lipid Levels | Lower | Higher | Increase |[3] | | Diabetic ApoE-/- Mice | Total Cholesterol | Elevated | No significant difference | - |[4] | | Diabetic ApoE-/- Mice | LDL Cholesterol | Elevated | No significant difference | - |[4] | | Diabetic ApoE-/- Mice | Triglycerides | Elevated | No significant difference | - |[4] | | Atherosclerotic Rabbits | HDL-C Levels | Lower | Significantly increased | Increase |[6] | | Atherosclerotic Rabbits | Serum MPO Activity | Higher | Markedly reduced | Decrease |[6] | | Atherosclerotic Rabbits | Serum PON1 Activity | Lower | Significantly elevated | Increase |[6] | | Fat-fed ApoE-/- Mice | MMP-9 Expression | Higher | Decreased by 45.5% | Decrease |[7] | | Fat-fed ApoE-/- Mice | TIMP-1 Expression | Lower | Increased by 2.1-fold | Increase |[7] | | Fat-fed ApoE-/- Mice | MMP-9/TIMP-1 Ratio | Higher | Decreased by 82.3% | Decrease |[7] |
III. Detailed Experimental Protocols
A. Induction of Atherosclerosis in ApoE-/- or LDLR-/- Mice
This protocol describes the standard method for inducing atherosclerosis in genetically modified mice using a high-fat diet.
Materials:
-
ApoE-/- or LDLR-/- mice (4-6 weeks old)[8]
-
High-fat "Western-type" diet (e.g., 21% fat, 0.15-1.25% cholesterol)[9][10]
-
Standard chow
-
Animal housing facilities
Procedure:
-
Acclimate mice to the housing facility for one week on a standard chow diet.
-
Randomly assign mice to a control group (standard chow) and an atherosclerosis-induction group (high-fat diet).
-
Provide the respective diets and water ad libitum for a period of 8-16 weeks. The duration can be adjusted to achieve the desired lesion severity.[8]
-
Monitor animal health and body weight regularly.
-
At the end of the dietary induction period, proceed with rosiglitazone treatment and subsequent analysis.
B. Rosiglitazone Administration
Rosiglitazone is typically administered orally.
Materials:
-
Rosiglitazone
-
Vehicle (e.g., distilled water, carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of rosiglitazone in the chosen vehicle at the desired concentration (e.g., 0.5 mg/kg body weight/day).[6]
-
Administer the rosiglitazone suspension or vehicle alone to the respective groups of mice via oral gavage once daily.
-
Continue the administration for the planned duration of the study (e.g., 13 weeks).[7][11]
-
Monitor for any adverse effects throughout the treatment period.
C. Quantification of Atherosclerotic Lesions
Materials:
-
Dissection tools
-
Perfusion buffer (e.g., PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Oil Red O stain
-
Microscope with imaging software
Procedure:
-
At the study endpoint, euthanize the mice.
-
Perfuse the circulatory system with PBS followed by a fixative to preserve tissue integrity.
-
Carefully dissect the aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Pin the aorta flat on a suitable surface.
-
Stain the aorta with Oil Red O, which specifically stains neutral lipids in atherosclerotic plaques.
-
Capture high-resolution images of the stained aorta.
-
Use imaging software to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Express the lesion area as a percentage of the total aortic surface area.
D. Analysis of Plaque Composition
Materials:
-
Aortic root sections embedded in OCT compound
-
Primary antibodies (e.g., anti-macrophage, anti-smooth muscle cell, anti-collagen)
-
Fluorescently labeled secondary antibodies
-
Immunohistochemistry/immunofluorescence staining reagents
-
Microscope
Procedure:
-
Cryosection the aortic root.
-
Perform immunohistochemistry or immunofluorescence staining using specific antibodies to identify key cellular and extracellular components of the atherosclerotic plaque.
-
For example, use antibodies against CD68 for macrophages, alpha-smooth muscle actin for smooth muscle cells, and Masson's trichrome or Picro-Sirius red stain for collagen.[7][11]
-
Image the stained sections and quantify the area of positive staining for each component relative to the total plaque area. This provides insights into plaque stability. For instance, rosiglitazone has been shown to reduce the lipid to collagen ratio and the type III to type I collagen ratio in plaques.[7][11]
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by rosiglitazone and a typical experimental workflow.
Caption: Rosiglitazone activates PPARγ, leading to downstream effects on atherosclerosis.
Caption: A typical experimental workflow for studying rosiglitazone's effects.
Caption: Rosiglitazone can inhibit LPS-induced inflammation via the TLR4/TRIF pathway.[12]
References
- 1. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioglitazone halts mid-stage atherosclerosis in LDLR-deficient mice [jax.org]
- 3. Rosiglitazone (PPARgamma-agonist) attenuates atherogenesis with no effect on hyperglycaemia in a combined diabetes-atherosclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Rosiglitazone attenuates atherosclerosis in a model of insulin insufficiency independent of its metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone attenuates atherosclerosis and increases high-density lipoprotein function in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone modulates collagen deposition and metabolism in atherosclerotic plaques of fat-fed ApoE-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Rosiglitazone modulates collagen deposition and metabolism in atherosclerotic plaques of fat-fed ApoE-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PPARγ agonist rosiglitazone ameliorates LPS-induced inflammation in vascular smooth muscle cells via the TLR4/TRIF/IRF3/IP-10 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of Rosiglitazone Stock Solutions at -20°C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2][3] As a member of the thiazolidinedione class of drugs, rosiglitazone has been widely used in research to study metabolic diseases, particularly type 2 diabetes. For in vitro and in vivo studies, it is crucial to use rosiglitazone stock solutions of known concentration and purity. This document provides detailed application notes and protocols for the preparation, storage, and long-term stability assessment of rosiglitazone stock solutions at -20°C.
Preparation of Rosiglitazone Stock Solutions
Rosiglitazone is typically supplied as a powder and is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[4] DMSO is the most commonly used solvent for preparing high-concentration stock solutions for cell culture and other biological assays.
Protocol 1: Preparation of a 10 mM Rosiglitazone Stock Solution in DMSO
Materials:
-
Rosiglitazone powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the rosiglitazone powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of rosiglitazone powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Rosiglitazone MW: 357.43 g/mol ), weigh out 3.57 mg of rosiglitazone.
-
Transfer the weighed rosiglitazone to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.57 mg of rosiglitazone.
-
Vortex the solution until the rosiglitazone is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
-
Once dissolved, the stock solution is ready for use or for aliquoting and long-term storage.
Long-Term Storage and Stability at -20°C
Proper storage is critical to maintain the potency and stability of rosiglitazone stock solutions. Multiple suppliers recommend storing rosiglitazone stock solutions in DMSO at -20°C.
General Recommendations:
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage Temperature: Store the aliquots at -20°C in a non-frost-free freezer for long-term storage.
-
Light Protection: Protect the stock solutions from light by using amber-colored tubes or by wrapping the tubes in aluminum foil.
Stability Data:
While direct quantitative long-term stability data from peer-reviewed studies is limited, information from commercial suppliers consistently indicates that rosiglitazone stock solutions in DMSO are stable for up to 3 months when stored at -20°C. Some sources suggest stability for at least 3 months. For experiments requiring the highest level of accuracy, it is recommended to use a freshly prepared stock solution or to perform periodic quality control checks on stored solutions.
Table 1: Summary of Recommended Storage Conditions and Stability
| Compound | Solvent | Concentration | Storage Temperature | Recommended Stability |
| Rosiglitazone | DMSO | 1-100 mM | -20°C | Up to 3 months |
Note: This stability information is based on supplier recommendations. For long-term projects, it is advisable to perform in-house stability testing.
Experimental Protocol for Stability Assessment
To ensure the integrity of your experimental results, particularly in long-term studies, it is best practice to validate the stability of your rosiglitazone stock solutions under your specific laboratory conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.
Protocol 2: Stability Assessment of Rosiglitazone Stock Solutions using HPLC
This protocol outlines a general procedure for assessing the stability of rosiglitazone stock solutions. The specific HPLC parameters may need to be optimized based on the available instrumentation and columns.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Phenomenex® C18, 250 x 4.6 mm, 5µm)
-
Rosiglitazone reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Preparation of Mobile Phase: A common mobile phase for rosiglitazone analysis is a mixture of acetonitrile and water (with a small amount of acid like formic acid to improve peak shape), for example, a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water. The exact ratio may require optimization.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of rosiglitazone in the mobile phase at known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) from a freshly prepared stock solution of a reference standard.
-
Preparation of Test Samples: At each time point for stability testing (e.g., 0, 1, 2, 3, 6 months), thaw an aliquot of the stored rosiglitazone stock solution. Dilute the stock solution to a concentration within the range of the standard curve using the mobile phase.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength to approximately 228 nm or 248 nm.[4]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test samples.
-
-
Data Analysis:
-
Determine the concentration of rosiglitazone in the test samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of rosiglitazone remaining at each time point relative to the initial concentration (time 0).
-
A significant decrease in the main rosiglitazone peak area and the appearance of new peaks may indicate degradation.
-
Table 2: Example Data Table for Long-Term Stability Study of Rosiglitazone (10 mM in DMSO) at -20°C
| Time Point (Months) | Peak Area (Arbitrary Units) | Concentration (µg/mL) | % Remaining | Observations (e.g., new peaks) |
| 0 | Initial Peak Area | Initial Concentration | 100% | No degradation peaks |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 6 |
Visualization of Key Pathways and Workflows
Rosiglitazone Signaling Pathway
Rosiglitazone exerts its effects by binding to and activating PPARγ. This leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR). The PPARγ/RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[2][5] This signaling pathway is central to the regulation of genes involved in lipid and glucose metabolism.
Rosiglitazone activation of the PPARγ signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps involved in conducting a long-term stability study of rosiglitazone stock solutions.
Workflow for long-term stability testing of rosiglitazone.
Conclusion
For reliable and reproducible experimental outcomes, it is essential to use rosiglitazone stock solutions of high purity and known concentration. Based on manufacturer recommendations, rosiglitazone stock solutions prepared in DMSO can be considered stable for up to 3 months when stored in single-use aliquots at -20°C and protected from light. For studies that extend beyond this period or require stringent quality control, it is highly recommended to perform a long-term stability assessment using a validated, stability-indicating HPLC method as outlined in this document.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. Browning of human adipocytes requires KLF11 and reprogramming of PPARγ superenhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Rosiglitazone in Cancer Cell Culture Research
Introduction
Rosiglitazone is a high-affinity synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a ligand-activated nuclear transcription factor.[1] While clinically used as an anti-diabetic agent for its role in glucose and lipid metabolism, a growing body of preclinical research has highlighted its potential as an anti-cancer agent.[1][2] In various cancer cell lines, rosiglitazone has been demonstrated to inhibit cell proliferation, induce apoptosis, and promote cell cycle arrest and differentiation.[3][4][5] These effects are mediated through both PPARγ-dependent and PPARγ-independent signaling pathways, making it a valuable tool for cancer research.[3][6] These application notes provide an overview of the utility of rosiglitazone in cancer cell culture studies, complete with detailed protocols and data presentation.
Mechanism of Action in Cancer Cells
Rosiglitazone's anti-cancer effects are multifaceted. The primary mechanism involves the activation of PPARγ. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[7] This can lead to the regulation of genes involved in cell cycle control, apoptosis, and differentiation.
Beyond its PPARγ-dependent actions, rosiglitazone also influences other key signaling pathways implicated in cancer progression, including:
-
PI3K/Akt/mTOR Pathway: Rosiglitazone has been shown to inhibit the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.[3][8] This can occur through the upregulation of the tumor suppressor PTEN.[3]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another target of rosiglitazone. Inhibition of this pathway can contribute to the anti-proliferative effects of the drug.[2]
-
AMPK Pathway: Rosiglitazone can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells, which can lead to the inhibition of mTOR and subsequent suppression of cell growth.[3]
Applications in Cancer Cell Culture
Rosiglitazone has been investigated in a wide array of cancer cell lines, demonstrating its broad-spectrum anti-cancer potential.
-
Adrenocortical Carcinoma: In H295R and SW13 cells, rosiglitazone inhibits cell proliferation and induces apoptosis by interfering with the IGF-IR signaling pathway, specifically inhibiting Akt and ERK1/2 phosphorylation.[2]
-
Bladder Cancer: In 5637 and T24 human bladder cancer cell lines, rosiglitazone inhibits proliferation and migration, and induces apoptosis and cell cycle arrest.[4][5] These effects are associated with decreased Bcl-2 and increased caspase 3 levels.[4][5]
-
Colon Cancer: In colon cancer cell lines such as HT-29, CaCo-2, and SW480, rosiglitazone has been shown to inhibit cell proliferation.[4] Furthermore, it can enhance the apoptotic effects of chemotherapeutic agents like 5-fluorouracil.[9]
-
Lung Cancer: In non-small cell lung carcinoma (NSCLC) cells, rosiglitazone suppresses growth through both PPARγ-dependent and -independent pathways, involving the inhibition of the Akt/mTOR/p70S6K pathway and activation of PTEN and AMPK signals.[3]
-
Pancreatic Cancer: Rosiglitazone has been found to disrupt the progression of pancreatic ductal adenocarcinoma by activating the tumor suppressor ESE3/EHF.[10]
-
Hepatocellular Carcinoma: In hepatocellular carcinoma cell lines, rosiglitazone can sensitize cells to the anti-tumor effects of 5-fluorouracil.[11]
Data Presentation: Effects of Rosiglitazone on Cancer Cell Lines
The following tables summarize the quantitative effects of rosiglitazone on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Effect | Concentration/IC50 | Treatment Duration | Reference |
| HCT-15 | Colorectal Cancer | Inhibition of proliferation | IC50: 48.84 µmol/L | 24 hours | [5] |
| HCT-15 | Colorectal Cancer | Inhibition of proliferation | IC50: 33.33 µmol/L | 48 hours | [5] |
| CaCo-2 | Colon Cancer | Inhibition of proliferation | IC50: 150 µM | Not Specified | [4] |
| SW13 | Adrenocortical Carcinoma | Inhibition of proliferation | IC50: 22.48 ± 1.54 μM | Not Specified | [2] |
| H295R | Adrenocortical Carcinoma | Inhibition of proliferation | Significant inhibition | 1-100 µM | Not Specified |
| 5637 | Bladder Cancer | Inhibition of proliferation | Dose-dependent | 24, 48, 72 hours | [4][5] |
| T24 | Bladder Cancer | Inhibition of proliferation | Dose-dependent | 24, 48, 72 hours | [4][5] |
| H1792 | Non-Small Cell Lung Carcinoma | Inhibition of proliferation | Significant inhibition | 10 µmol/L | Up to 48 hours |
| H1838 | Non-Small Cell Lung Carcinoma | Inhibition of proliferation | Significant inhibition | 10 µmol/L | Up to 48 hours |
| HT-29 | Colon Cancer | Enhanced 5-FU induced apoptosis | 10 µmol/L | 72 hours | [9] |
| BEL-7402 | Hepatocellular Carcinoma | Enhanced 5-FU induced growth inhibition | 10, 30, 50 µmol/L | 48 hours | [11] |
| Huh-7 | Hepatocellular Carcinoma | Enhanced 5-FU induced growth inhibition | 10, 30, 50 µmol/L | 48 hours | [11] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of rosiglitazone on cancer cells in culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of rosiglitazone on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Rosiglitazone (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of rosiglitazone in complete medium from the stock solution. A typical concentration range to test is 0.1 to 100 µM.[4][5] Include a vehicle control (DMSO) at the same concentration as in the highest rosiglitazone treatment.
-
Remove the medium from the wells and add 100 µL of the prepared rosiglitazone dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying rosiglitazone-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Rosiglitazone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of rosiglitazone (e.g., 10, 20, 50 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of rosiglitazone on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Rosiglitazone
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of rosiglitazone for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.[12]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
Western Blot Analysis
This protocol is for examining the effect of rosiglitazone on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
Rosiglitazone
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, PPARγ, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with rosiglitazone for the desired time and concentration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: Rosiglitazone signaling in cancer cells.
Experimental Workflow
Caption: General workflow for studying rosiglitazone.
References
- 1. e-century.us [e-century.us]
- 2. Rosiglitazone Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. wjgnet.com [wjgnet.com]
- 10. Rosiglitazone induces autophagy in H295R and cell cycle deregulation in SW13 adrenocortical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Rosiglitazone Protocols in Rat Models
Introduction Rosiglitazone is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, rosiglitazone enhances insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and the liver, making it a valuable tool for studying metabolic diseases.[3][4] These application notes provide detailed protocols for researchers utilizing rosiglitazone in rat models of insulin resistance and type 2 diabetes.
Experimental Design and Considerations
Successful in vivo studies with rosiglitazone require careful planning of the animal model, drug administration, and endpoint selection.
-
Animal Model Selection : The choice of rat model is critical and depends on the research question.
-
Diet-Induced Obesity (DIO) Rats : Wistar or Sprague-Dawley rats fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks develop obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of metabolic syndrome in humans.[5][6][7]
-
Genetic Models : Goto-Kakizaki (GK) rats are a non-obese model of type 2 diabetes characterized by impaired glucose-induced insulin secretion.[3][8] Zucker diabetic fatty (ZDF) rats are another common genetic model.
-
Chemically-Induced Diabetes : A single intraperitoneal injection of streptozotocin (STZ) can be used to induce diabetes.[4][9] This model is often used to study type 1 diabetes but can be adapted for type 2 by combining it with a high-fat diet.
-
-
Rosiglitazone Dosing and Administration :
-
Route : Oral gavage is the most common and reliable method for ensuring accurate dosing.[3][5][6][9]
-
Vehicle : Rosiglitazone is typically suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC) or dissolved in saline for injection.[3][6]
-
Dosage : Efficacious doses in rats typically range from 3 to 10 mg/kg/day.[3][4][5][10] The optimal dose depends on the specific rat model and the severity of the metabolic dysfunction.[5][7]
-
Duration : Treatment duration can range from a few days to several weeks, with studies commonly lasting between 2 to 8 weeks to observe significant metabolic improvements.[7][9][10][11]
-
Data Presentation: Summary of Protocols and Endpoints
Quantitative data from various studies are summarized below to facilitate the design of new experiments.
Table 1: Summary of Rosiglitazone In Vivo Rat Protocols
| Rat Strain | Disease Model | Rosiglitazone Dose (mg/kg/day) | Vehicle | Administration Route | Duration | Reference(s) |
| Goto-Kakizaki (GK) | Type 2 Diabetes | 5 or 10 | Saline | Oral Gavage | 23 days | [3][8] |
| Wistar | Fructose-Enriched Diet | 10 | Not Specified | In Diet | 2 weeks | [10] |
| Wistar | Diet-Induced Obesity | 3 or 6 | Not Specified | Oral Gavage | 2-3 weeks | [5] |
| Wistar | STZ-Induced Diabetes | 10 | Not Specified | Oral Gavage | 10 days | [4] |
| Wistar | High-Fat Diet | 4 | 0.5% Methylcellulose | Oral Gavage | 1 week | [6] |
| Wistar | Diet-Induced Obesity | 0.3 - 30 | Not Specified | In Diet | 21 days | [7] |
| Wistar | STZ-Induced Diabetes | 4 (twice daily) | Not Specified | Oral Gavage | 8 weeks | [9] |
Table 2: Key In Vivo Endpoints for Rosiglitazone Efficacy
| Parameter | Expected Outcome with Rosiglitazone | Common Measurement Method(s) | Reference(s) |
| Fasting Blood Glucose | Decrease | Glucometer (tail vein blood) | [3][4][7] |
| Plasma Insulin | Decrease | ELISA | [3][4][7] |
| HbA1c | Decrease | Immunoturbidimetry | [3][9][12] |
| Oral Glucose Tolerance | Improvement (lower AUC) | Oral Glucose Tolerance Test (OGTT) | [3] |
| Plasma Triglycerides | Decrease | Auto-analyzer, Colorimetric Assays | [4][7][10] |
| Plasma Free Fatty Acids | Decrease | Colorimetric Assays | [7] |
| Adiponectin | Increase | ELISA | [10] |
| Body Weight | Increase or No Change | Scale | [3][5][7] |
| Liver Triglycerides | Decrease | Biochemical Extraction/Assay | [10] |
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effects of rosiglitazone in a human neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Disease Progression and Rosiglitazone Intervention in Type 2 Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Rosiglitazone Improves Insulin Sensitivity and Baroreflex Gain in Rats with Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Therapeutic index for rosiglitazone in dietary obese rats: separation of efficacy and haemodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling disease progression and rosiglitazone intervention in type 2 diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatic effects of rosiglitazone in rats with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Rosiglitazone Hydrochloride Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the water solubility of rosiglitazone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is improving the water solubility of this compound important?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] This poor solubility can limit its dissolution rate in the gastrointestinal fluid, potentially leading to variable absorption and reduced bioavailability.[1][2][3] Enhancing its water solubility is a key strategy to improve its dissolution and, consequently, its therapeutic efficacy.
Q2: What are the primary methods to enhance the aqueous solubility of this compound?
Several techniques have been successfully employed to improve the solubility of this compound. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix to reduce particle size and alter its crystalline structure.[3][4][5]
-
Melt Sonocrystallization: A particle engineering technique that uses ultrasonic energy during the crystallization from a melt to create more soluble agglomerates.[1][2][6]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to encapsulate the drug and increase its apparent solubility.[7][8]
-
pH Adjustment: this compound's solubility is pH-dependent, with higher solubility in acidic conditions.[4][9]
-
Co-crystallization: Creating a crystalline structure composed of the drug and a co-former to modify its physicochemical properties.[10][11]
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. Its maximum solubility is observed in acidic environments, such as at a pH of 1.2. As the pH increases towards neutral and alkaline conditions (pH 6.0 and higher), its solubility drastically decreases.[4] This is a critical factor to consider in dissolution studies and formulation development.
Q4: What are suitable carriers for creating solid dispersions of rosiglitazone?
Researchers have successfully used various hydrophilic carriers to prepare solid dispersions of rosiglitazone. Commonly used carriers include:
-
Maltodextrin[4]
-
Polyethylene Glycols (PEGs)
-
Polyvinylpyrrolidone (PVP)
The choice of carrier and the drug-to-carrier ratio can significantly impact the extent of solubility enhancement.[4][5]
Q5: Is rosiglitazone soluble in organic solvents?
Yes, rosiglitazone is soluble in several organic solvents, including ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[12] Stock solutions for experimental purposes are often prepared in these solvents. For aqueous buffer experiments, a common practice is to first dissolve rosiglitazone in DMSO and then dilute it with the aqueous buffer.[12]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low Dissolution Rate Despite Using Solid Dispersion | Incomplete conversion to an amorphous state. | 1. Verify the amorphous nature of the solid dispersion using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC).[3][4] 2. Optimize the preparation method (e.g., solvent evaporation vs. kneading) as the method can influence the final product's characteristics.[4] 3. Increase the drug-to-carrier ratio, as a higher proportion of the carrier can better facilitate the amorphous conversion.[3] |
| Precipitation of Drug During In Vitro Dissolution Testing | Change in pH of the dissolution medium leading to supersaturation and subsequent precipitation. | 1. Incorporate precipitation inhibitors into the formulation. 2. For pH-shift experiments, analyze the particle size of the precipitate to understand its potential impact on absorption. 3. Consider using a buffered dissolution medium that more closely mimics physiological conditions. |
| Inconsistent Results in Solubility Enhancement Experiments | Variability in experimental parameters. | 1. Strictly control the temperature and agitation speed during solubility and dissolution studies. 2. Ensure consistent particle size of the starting this compound powder. 3. For solid dispersions, ensure a homogenous mixture of the drug and carrier. |
| Difficulty in Forming a Stable Complex with Cyclodextrin | Unfavorable stoichiometry or experimental conditions. | 1. Optimize the drug-to-cyclodextrin molar ratio. A 1:1 host-guest complex is commonly formed.[8] 2. Adjust the pH of the medium, as this can influence complex formation.[8] 3. Control the temperature and reaction time during complexation.[8] |
Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of rosiglitazone and the improvements achieved through various techniques.
Table 1: Solubility of Rosiglitazone in Various Solvents
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~34 mg/mL[12] |
| Dimethylformamide (DMF) | ~25 mg/mL[12] |
| Ethanol | ~1 mg/mL[12] |
| Aqueous Buffers | Sparingly soluble[12] |
| 1:3 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL[12] |
Table 2: Enhancement of Rosiglitazone Solubility using Solid Dispersions
| Carrier | Method | Drug:Carrier Ratio | Solubility Enhancement |
| Maltodextrin | Solvent Evaporation & Kneading | 1:1 and 1:3 | Linear increase with carrier concentration[4] |
| Poloxamer | Solvent Evaporation & Kneading | 1:1 and 1:3 | Linear increase with carrier concentration[4] |
| Poloxamer 188 | Kneading | 1:5 | Optimal ratio for dissolution[3] |
| Poloxamer 407 | Kneading | 1:6 | Optimal ratio for dissolution[3] |
Experimental Protocols
Protocol 1: Preparation of Rosiglitazone Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and the selected carrier (e.g., maltodextrin or poloxamer) in the desired ratio (e.g., 1:1 or 1:3). Dissolve both components in a suitable solvent, such as methanol.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid mass in a desiccator over anhydrous calcium chloride for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, saturation solubility, and physical form (using FTIR, XRD, and DSC).[4]
Protocol 2: Melt Sonocrystallization of Rosiglitazone
-
Melting: Heat rosiglitazone powder until it melts.
-
Sonocrystallization: Pour the molten rosiglitazone into deionized water maintained at a controlled temperature. Simultaneously, subject the mixture to ultrasonic energy for a specified duration and amplitude (e.g., 20 minutes at 80% amplitude).[2][6]
-
Filtration and Drying: Filter the resulting product, wash it with deionized water, and dry it at room temperature.
-
Evaluation: Evaluate the product's morphology (SEM), thermal behavior (DSC), crystallinity (XRD), and perform solubility and dissolution rate studies.[2][6]
Protocol 3: Phase Solubility Study for Cyclodextrin Complexation
-
Preparation of Solutions: Prepare a series of aqueous solutions with a constant concentration of this compound and varying concentrations of β-cyclodextrin.
-
Equilibration: Place the solutions in a shaker bath and agitate them at a constant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, centrifuge the solutions to separate any undissolved drug. Filter the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of β-cyclodextrin to generate a phase solubility diagram. This diagram will help determine the stoichiometry of the inclusion complex and the stability constant.
Visualizations
References
- 1. Solubility enhancement of rosiglitazone by using melt sonocrystallization technique | Semantic Scholar [semanticscholar.org]
- 2. Solubility enhancement of rosiglitazone by using melt sonocrystallization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oarjpublication.com [oarjpublication.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Solubility enhancement of rosiglitazone by using melt sonocrystallization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Rosiglitazone Precipitation in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with rosiglitazone precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my rosiglitazone solution precipitate when I add it to my aqueous buffer?
Rosiglitazone is a weak base with pKa values of 6.1 and 6.8.[1] Its solubility in aqueous solutions is highly pH-dependent. It is more soluble in acidic conditions (pH < 6.0) and its solubility significantly decreases as the pH increases into the neutral and physiological range (pH 6.8 - 7.4).[1] Precipitation occurs when the concentration of rosiglitazone in the final aqueous buffer exceeds its solubility at the specific pH of the buffer.
Q2: What is the recommended solvent for preparing a rosiglitazone stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of rosiglitazone.[2][3][4][5] Dimethylformamide (DMF) and ethanol can also be used.[2][6] These organic solvents can dissolve rosiglitazone at much higher concentrations than aqueous buffers.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
For most cell culture applications, the final concentration of DMSO should be kept low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[4] It is crucial to determine the DMSO tolerance of your specific cell line.
Q4: How long can I store my rosiglitazone stock solution?
Rosiglitazone stock solutions in DMSO (up to 100 mg/mL) are stable for up to 3 months when stored at -20°C.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4]
Q5: How long are diluted aqueous solutions of rosiglitazone stable?
Aqueous working solutions of rosiglitazone are not recommended for long-term storage. They should be prepared fresh for each experiment and ideally used within the same day.[2][5]
Troubleshooting Guide
Issue: Precipitation observed immediately upon adding rosiglitazone stock solution to the aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Final concentration exceeds solubility at the buffer's pH. | 1. Lower the final concentration: The most straightforward solution is to reduce the final working concentration of rosiglitazone in your experiment. 2. pH Adjustment: If experimentally feasible, slightly lowering the pH of your aqueous buffer can increase rosiglitazone's solubility. However, ensure the pH remains within the acceptable range for your assay or cell culture. |
| High concentration of organic solvent in the stock solution. | 1. Prepare a more dilute stock solution: This will require adding a larger volume to your aqueous buffer, but the lower solvent concentration upon dilution may prevent precipitation. 2. Step-wise dilution: Instead of adding the stock solution directly to the full volume of the buffer, add the stock to a smaller volume of the buffer first, mix well, and then bring it to the final volume. |
| Localized high concentration. | 1. Vortex/mix while adding: Add the rosiglitazone stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and uniform dispersion. This prevents localized areas of high concentration where precipitation can initiate. |
| Buffer composition. | 1. Consider buffer components: While specific data is limited, interactions with certain buffer salts could potentially influence solubility. If possible, try a different buffer system (e.g., HEPES instead of phosphate). |
Issue: Solution is initially clear but precipitation occurs over time.
| Potential Cause | Troubleshooting Steps |
| Slow equilibration to a supersaturated state. | 1. Use immediately: Prepare the final working solution immediately before use. 2. Lower the final concentration: Even if initially clear, the solution might be supersaturated. Reducing the concentration can improve long-term stability. |
| Temperature changes. | 1. Maintain constant temperature: Ensure that the temperature of your solutions is stable. Temperature fluctuations can affect solubility. |
| Evaporation. | 1. Seal containers properly: In long-term experiments, evaporation of the solvent can increase the concentration of rosiglitazone, leading to precipitation. Ensure culture plates or tubes are well-sealed. |
Quantitative Data
Table 1: Solubility of Rosiglitazone in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL | [5] |
| DMSO | 34 mg/mL | [2] |
| DMSO | 71 mg/mL | [7] |
| DMF | 10 mg/mL | [6] |
| DMF | 25 mg/mL | [2] |
| Ethanol | ~1 mg/mL | [2] |
| Ethanol | 0.25 mg/mL (maleate salt) | [6] |
| Water | < 0.1 mg/mL (insoluble) | [8] |
Table 2: Solubility of Rosiglitazone in Aqueous Buffer/Solvent Mixtures
| Solvent System | pH | Approximate Solubility | Reference |
| 1:3 DMSO:PBS | 7.2 | 0.5 mg/mL | [2] |
| 1:1 DMF:PBS | 7.2 | 0.5 mg/mL | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | - | ≥ 5 mg/mL | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | - | ≥ 5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rosiglitazone Stock Solution in DMSO
Materials:
-
Rosiglitazone powder (MW: 357.44 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of rosiglitazone powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 3.57 mg of rosiglitazone.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.57 mg of rosiglitazone.
-
Vortex the solution thoroughly until the rosiglitazone is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
(Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months.
Protocol 2: Preparation of a Rosiglitazone Working Solution for Cell Culture
Materials:
-
10 mM Rosiglitazone stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM rosiglitazone stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final rosiglitazone concentration of 10 µM, you will need 10 µL of the 10 mM stock solution.
-
Add the calculated volume of the rosiglitazone stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution well by gentle inversion or pipetting. Crucially, add the stock solution to the medium while gently agitating the medium to ensure rapid dispersal and avoid localized high concentrations.
-
Use the freshly prepared medium for your experiment immediately.
Diagrams
Caption: Workflow for preparing and troubleshooting rosiglitazone solutions.
Caption: Key factors and solutions for rosiglitazone precipitation.
References
- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Rosiglitazone Maleate | Cell Signaling Technology [cellsignal.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. ≥98% (HPLC), powder, PPARγ agonist | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Rosiglitazone Concentration In Vitro
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing rosiglitazone concentrations in in vitro experiments to achieve desired biological effects while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted cytotoxic concentration of rosiglitazone in vitro?
There is no single universally accepted cytotoxic concentration for rosiglitazone, as it is highly dependent on the cell type and experimental duration. For instance, in human hepatoma HepG2 cells, no significant cytotoxicity was observed at concentrations up to 100 µM for 48 hours[1]. Conversely, in rat vascular smooth muscle cells, an EC50 for cell death was reported at 1.43 µM[2]. In adrenocortical cancer cells (SW13), the IC50 for reducing cell viability was 22.48 µM[3], while in rat heart cardiomyocytes (H9c2), concentrations of 50-60 µM induced apoptosis[4]. This variability underscores the importance of determining the optimal concentration for each specific cell line.
Q2: How can I determine the optimal, non-toxic concentration of rosiglitazone for my specific cell line?
To determine the optimal concentration, it is crucial to perform a dose-response experiment. We recommend the following workflow:
-
Literature Review: Begin by searching for studies that have used rosiglitazone in your specific or a similar cell line to identify a starting concentration range.
-
Dose-Response Curve: Culture your cells with a wide range of rosiglitazone concentrations (e.g., from nanomolar to high micromolar, such as 0.1 µM to 100 µM).
-
Viability Assay: Use a standard cell viability assay, such as the MTT or LDH leakage assay, to measure the percentage of viable cells at each concentration after a relevant incubation period (e.g., 24, 48, 72 hours).
-
Determine IC50/EC50: Plot the cell viability against the log of the rosiglitazone concentration to determine the IC50 (concentration that inhibits 50% of cell viability) or EC50 (concentration that gives 50% of the maximal response).
-
Select Working Concentration: For experiments studying the therapeutic effects of rosiglitazone, choose a concentration well below the determined cytotoxic threshold that still elicits the desired biological activity.
Q3: What are the common signs of rosiglitazone-induced cytotoxicity in cell culture?
Common morphological and cellular signs of cytotoxicity include:
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture plate.
-
Reduced Cell Density: A noticeable decrease in the number of adherent cells compared to the vehicle control.
-
Increased Floating Cells: An accumulation of dead cells in the culture medium.
-
Vesicle Formation: Appearance of apoptotic bodies or blebbing of the cell membrane.
-
Reduced Metabolic Activity: A decrease in signal in metabolic assays like the MTT assay.
-
Compromised Membrane Integrity: An increase in lactate dehydrogenase (LDH) release into the culture medium[1].
Q4: What are the known mechanisms of rosiglitazone cytotoxicity?
While rosiglitazone is generally considered safe at therapeutic concentrations, in vitro studies have shown that at higher, supra-therapeutic concentrations, it can induce cytotoxicity through several mechanisms:
-
Apoptosis Induction: Rosiglitazone can trigger programmed cell death by increasing the expression of pro-apoptotic proteins like caspase-3 and decreasing anti-apoptotic proteins like Bcl-2[5][6][7].
-
Oxidative Stress: It can induce the generation of reactive oxygen species (ROS) and cause mitochondrial dysfunction, leading to cellular damage[4][8].
-
Cell Cycle Arrest: Rosiglitazone has been shown to cause cell cycle arrest, particularly in cancer cell lines, which contributes to its anti-proliferative effects[6][9].
-
PPARγ-Independent Effects: While many of rosiglitazone's actions are mediated through its role as a potent PPARγ agonist, some cytotoxic effects have been shown to be independent of this pathway[2][8][10].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed after rosiglitazone treatment. | The concentration of rosiglitazone is too high for the specific cell line. | Perform a dose-response curve to determine the IC50. Use a concentration significantly lower than the IC50 for your experiments. |
| The cell line is particularly sensitive to rosiglitazone. | Review literature for typical concentration ranges used in your cell line. Consider using a more resistant cell line if appropriate for the study. | |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control[1]. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate drug concentration. | Prepare fresh dilutions of rosiglitazone from a stock solution for each experiment. Verify the purity and stability of the compound. | |
| Fluctuation in incubation time. | Standardize the incubation time with rosiglitazone across all experiments. | |
| Difficulty distinguishing between apoptosis and necrosis. | The chosen assay does not differentiate between the two cell death mechanisms. | Use an assay like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V positive/PI negative cells are apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic. |
| High concentrations of rosiglitazone may be causing secondary necrosis. | Analyze cells at earlier time points after treatment to capture the initial apoptotic events before secondary necrosis occurs. |
Data Summary Tables
Table 1: Reported Cytotoxic and Effective Concentrations of Rosiglitazone in Various Cell Lines
| Cell Line | Assay Type | Concentration | Effect | Reference |
| HepG2 (Human Hepatoma) | MTT, Neutral Red, LDH | Up to 100 µM | No cytotoxicity observed. | [1] |
| Rat Vascular Smooth Muscle | Cell Death | EC50 = 1.43 µM | Induction of cell death. | [2] |
| H9c2 (Rat Cardiomyocytes) | Apoptosis Assay | 50-60 µM | Increased apoptosis and superoxide generation. | [4] |
| SW13 (Adrenocortical Cancer) | Cell Viability | IC50 = 22.48 µM | Inhibition of cell proliferation. | [3] |
| HCT 116 (Human Colon Cancer) | Cell Proliferation | IC50 = 11.61 µg/ml (~32.5 µM) | Inhibition of cell proliferation. | [9] |
| HT 29 (Human Colon Cancer) | Cell Proliferation | IC50 = 1.04 µg/ml (~2.9 µM) | Inhibition of cell proliferation. | [9] |
| 5637 & T24 (Bladder Cancer) | Apoptosis Assay | Concentration-dependent | Increased apoptosis. | [5][6] |
| RAW264.7 (Mouse Macrophage) | MTT Assay | 1-20 µM | No obvious cytotoxic effect. | [11] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol provides a general framework for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator[9].
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of rosiglitazone or vehicle control (e.g., DMSO at <0.5%).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours)[1][9].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible[9].
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[9].
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 560-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of rosiglitazone or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[12].
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-fluorochrome conjugate (e.g., FITC, PE) and 5 µL of Propidium Iodide (PI) staining solution[12].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[12].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Rosiglitazone's primary mechanism via PPARγ activation.
Caption: Workflow for determining optimal rosiglitazone concentration.
Caption: Proposed pathway for rosiglitazone-induced apoptosis.
References
- 1. ajphr.com [ajphr.com]
- 2. Troglitazone and rosiglitazone induce apoptosis of vascular smooth muscle cells through an extracellular signal-regulated kinase-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone induces cardiotoxicity by accelerated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rosiglitazone causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Troglitazone induces cytotoxicity in part by promoting the degradation of peroxisome proliferator-activated receptor γ co-activator-1α protein - PMC [pmc.ncbi.nlm.nih.gov]
Rosiglitazone Stability in Processed Human Plasma: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rosiglitazone in processed human plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of rosiglitazone in processed human plasma?
A1: The stability of rosiglitazone in plasma can be influenced by several factors, including storage temperature, the duration of storage, and the number of freeze-thaw cycles.[1] Adherence to proper sample handling and storage protocols is crucial to maintain the integrity of the analyte.
Q2: What are the recommended storage conditions for ensuring rosiglitazone stability in human plasma?
A2: For long-term storage, it is recommended to keep plasma samples at -80°C, where rosiglitazone has been shown to be stable for at least four weeks.[1] For short-term storage, such as during sample processing, keeping samples at room temperature should be minimized. Rosiglitazone in stock solutions (in methanol) is stable for up to 48 hours at room temperature.[1]
Q3: How do multiple freeze-thaw cycles impact the stability of rosiglitazone?
A3: Rosiglitazone has demonstrated good stability through at least three freeze-thaw cycles, with recovery remaining at or above 92%.[1] However, to minimize the potential for degradation, it is best practice to limit the number of freeze-thaw cycles.
Q4: Can the choice of anticoagulant in blood collection tubes affect rosiglitazone stability?
A4: While the provided search results do not indicate a direct stability issue with rosiglitazone and specific anticoagulants, the choice of anticoagulant can influence the bioanalysis of drugs.[2][3] It is important to validate the analytical method with the chosen anticoagulant to ensure no interference or degradation is occurring.
Q5: What are the primary metabolites of rosiglitazone in human plasma?
A5: The primary routes of metabolism for rosiglitazone are N-demethylation and hydroxylation, followed by conjugation.[4][5] The major metabolites are N-desmethyl rosiglitazone and para-hydroxy rosiglitazone, primarily formed by the enzymes CYP2C8 and, to a lesser extent, CYP2C9.[4][5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or inconsistent recovery of rosiglitazone | Improper storage conditions (e.g., prolonged storage at room temperature). | Ensure plasma samples are promptly frozen at -80°C after processing and stored there until analysis. For stock solutions, do not exceed 48 hours at room temperature.[1] |
| Multiple freeze-thaw cycles. | Aliquot plasma samples into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample. | |
| Suboptimal extraction procedure. | Review and optimize the extraction protocol. Ensure complete protein precipitation and efficient extraction of rosiglitazone from the plasma matrix. Refer to the detailed experimental protocols below. | |
| Presence of unexpected peaks in chromatogram | Contamination from lab equipment or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. |
| Formation of degradation products. | Minimize sample exposure to room temperature and light. Process samples quickly and efficiently. | |
| Interference from endogenous plasma components. | Optimize the chromatographic method to ensure adequate separation of rosiglitazone and its internal standard from interfering matrix components.[6] | |
| High variability between replicate samples | Inconsistent sample processing. | Ensure uniform handling of all samples, including consistent vortexing times and centrifugation speeds. |
| Pipetting errors. | Calibrate and regularly check the accuracy of all pipettes used for sample and reagent transfers. | |
| Matrix effects in the analytical method (e.g., LC-MS/MS). | Evaluate and mitigate matrix effects by using a stable isotope-labeled internal standard or by optimizing the sample cleanup and chromatographic conditions. |
Quantitative Stability Data
The following tables summarize the stability of rosiglitazone under various conditions as reported in the literature.
Table 1: Stability of Rosiglitazone in Stock Solution and Unprocessed Human Plasma [1]
| Matrix | Storage Condition | Duration | Analyte Stability (%) |
| Methanol (Stock Solution) | Room Temperature | 48 hours | ≥ 92% |
| Methanol (Stock Solution) | -80°C | 2 weeks | ≥ 81% |
| Unprocessed Human Plasma | -80°C | 4 weeks | ≥ 93% |
| Unprocessed Human Plasma | 3 Freeze-Thaw Cycles | - | ≥ 92% |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction for HPLC Analysis
This protocol is based on a liquid-liquid extraction method.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Acidification: To 1 mL of plasma, add a small volume of 1 M HCl to acidify the sample.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., glibenclamide or pioglitazone).[1][6]
-
Extraction:
-
Add an extraction solvent mixture, such as methylene chloride and hexane (50:50, v/v).[1]
-
Vortex the mixture vigorously for a specified time (e.g., 1 minute).
-
Centrifuge the sample to separate the organic and aqueous layers (e.g., at 3000 rpm for 10 minutes).
-
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the HPLC system for analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol utilizes a protein precipitation method.[7]
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Aliquot a small volume of plasma (e.g., 0.1 mL) into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., rosiglitazone-d3 in acetonitrile).[7]
-
Protein Precipitation:
-
Add a precipitating agent, such as acetonitrile, to the plasma sample.[7]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Visualizations
Rosiglitazone Metabolism Pathway
Caption: Major metabolic pathways of rosiglitazone in humans.
Sample Processing and Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ClinPGx [clinpgx.org]
- 5. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosiglitazone Off-Target Effects: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of rosiglitazone in their experiments.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address common issues and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line at low micromolar concentrations of rosiglitazone, which is unexpected for a PPARγ agonist. What could be the cause?
A1: While rosiglitazone's primary target is PPARγ, it is known to have off-target effects that can lead to cytotoxicity, particularly through mitochondrial dysfunction. At concentrations as low as 1-10 µM, rosiglitazone has been shown to inhibit mitochondrial respiratory chain complexes I and IV. This inhibition can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptotic pathways. Additionally, rosiglitazone can inhibit Ca2+ATPase with an IC50 of approximately 2µM, leading to disruptions in calcium homeostasis and induction of the unfolded protein response (UPR), which can also contribute to cell death.[1]
Q2: Our experiment shows activation of the AMPK signaling pathway upon treatment with rosiglitazone. Is this a known off-target effect?
A2: Yes, activation of AMP-activated protein kinase (AMPK) is a recognized PPARγ-independent effect of rosiglitazone. This activation is thought to occur due to an increase in the intracellular AMP:ATP ratio, likely resulting from mitochondrial dysfunction. Rosiglitazone-induced AMPK activation can influence a variety of cellular processes, including glucose uptake and fatty acid oxidation, which can complicate the interpretation of results in metabolic studies.
Q3: We are working with cancer cell lines and have observed changes in EGFR signaling after rosiglitazone treatment. Is there a connection?
A3: Indeed, rosiglitazone has been shown to influence the Epidermal Growth Factor Receptor (EGFR) signaling pathway in a PPARγ-independent manner. Studies have demonstrated that rosiglitazone can stimulate EGFR phosphorylation. This can subsequently activate downstream pathways such as Src, MEK1-Erk1/2, and p38 MAP kinase. This off-target activity is particularly relevant in cancer research, as it can affect cell proliferation, survival, and drug resistance.
Q4: How can we confirm whether the observed effects in our experiment are due to on-target PPARγ activation or off-target effects of rosiglitazone?
A4: A key strategy to dissect on-target versus off-target effects is to use a PPARγ antagonist, such as GW9662.[2][3][4][5][6] By co-treating your experimental system with rosiglitazone and GW9662, you can determine if the observed effect is abolished. If the effect persists in the presence of the antagonist, it is likely a PPARγ-independent, off-target effect.[2][3] Conversely, if the antagonist blocks the effect, it is mediated by PPARγ. Additionally, comparing the effects of rosiglitazone with other PPARγ agonists that have different off-target profiles can also provide valuable insights.
Q5: Are there alternative PPARγ agonists with a more favorable off-target profile that we could use as controls or substitutes?
A5: Yes, several other PPARγ agonists are available, some of which have different side-effect profiles, suggesting distinct off-target interactions. Pioglitazone is another thiazolidinedione that is often compared to rosiglitazone and has shown some differences in cardiovascular risk profiles, which may be due to differing off-target effects.[7] Newer generations of selective PPARγ modulators (SPPARMs) are being developed to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects.[7] Investigating these alternatives could be a valid strategy if off-target effects of rosiglitazone are confounding your experimental results.
Quantitative Data on Rosiglitazone's On- and Off-Target Interactions
The following tables summarize known quantitative data for rosiglitazone's interactions with its primary target and several identified off-targets.
| On-Target Interaction | Molecule | Parameter | Value | System |
| PPARγ Agonism | Rosiglitazone | IC50 | 4 nM | 3T3-L1 adipocytes |
| IC50 | 9 nM | Human adipocytes | ||
| IC50 | 12 nM | Rat adipocytes | ||
| EC50 | 60 nM | CV-1 cells |
| Off-Target Interactions | Molecule | Parameter | Value | System |
| Potassium Channel Blockade | Kv1.5 | IC50 | 18.9 µM | CHO cells |
| Kv3.1 | IC50 | 29.8 µM | CHO cells | |
| Ca2+ Homeostasis | Ca2+ATPase | IC50 | ~2 µM | Microsomal samples |
| Metabolism | N-desmethyl rosiglitazone (metabolite formation) | Km | 58.12 µM | Rat liver microsomes |
| ρ-hydroxy rosiglitazone (metabolite formation) | Km | 78.52 µM | Rat liver microsomes |
Experimental Protocols
Detailed methodologies for key experiments to investigate and troubleshoot rosiglitazone's effects are provided below.
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effects of rosiglitazone on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Rosiglitazone stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of rosiglitazone in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of rosiglitazone. Include a vehicle control (DMSO) at the same final concentration as in the highest rosiglitazone treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Mitochondrial Respiration Assessment: Seahorse XF Cell Mito Stress Test
Objective: To evaluate the effect of rosiglitazone on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, and Glutamine supplements
-
Rosiglitazone
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to attach and grow.
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Remove the culture medium from the cells and wash with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Prepare Compound Plate: Load the injector ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) and rosiglitazone at the desired concentrations.
-
Run the Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The analyzer will measure basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine the key parameters of mitochondrial function and assess the impact of rosiglitazone.[8][9][10][11][12]
Visualizing Off-Target Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the known PPARγ-independent signaling pathways affected by rosiglitazone.
Caption: Rosiglitazone's impact on mitochondrial function.
Caption: PPARγ-independent activation of AMPK by rosiglitazone.
Caption: Rosiglitazone's off-target activation of the EGFR pathway.
Caption: A logical workflow for troubleshooting rosiglitazone's off-target effects.
References
- 1. Rosiglitazone induces the unfolded protein response, but has no significant effect on cell viability, in monocytic and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PPARγ Agonist Rosiglitazone and Antagonist GW9662: Antihypertensive Effects on Chronic Intermittent Hypoxia-Induced Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rosiglitazone and High Glucose Media In Vitro
Welcome to the technical support center for researchers utilizing rosiglitazone in high glucose in vitro models. This resource provides troubleshooting guidance and frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of rosiglitazone in a high glucose environment?
Rosiglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] In high glucose conditions, which can sometimes downregulate PPARγ expression, rosiglitazone activates this nuclear receptor.[3] This activation leads to the regulation of gene transcription involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[2] Additionally, some effects of rosiglitazone in high glucose are mediated through PPARγ-independent pathways, such as the activation of AMP-activated protein kinase (AMPK).[1][4][5]
Q2: How does high glucose media affect the efficacy of rosiglitazone in my cell culture?
High glucose can induce a state of cellular stress, including increased production of reactive oxygen species (ROS) and inflammatory responses.[3][4] While high glucose can diminish the effectiveness of some therapeutic agents, rosiglitazone has been shown to counteract many of the negative effects of high glucose. For instance, it can reduce high glucose-induced ROS production and inflammation.[3][4][6] However, the precise impact will depend on the cell type and the specific experimental endpoint.
Q3: I am not observing the expected level of adipocyte differentiation with rosiglitazone in my 3T3-L1 cells cultured in high glucose. What could be the issue?
Several factors could contribute to suboptimal 3T3-L1 differentiation. Common issues include:
-
Cell Confluency: Ensure cells are 100% confluent and have undergone growth arrest for 48 hours before initiating differentiation.[7]
-
Passage Number: Use low-passage 3T3-L1 cells, as their differentiation potential decreases with excessive passaging.
-
Differentiation Cocktail: The composition and freshness of your differentiation cocktail are critical. A standard cocktail includes insulin, dexamethasone, and IBMX. Rosiglitazone is often included to enhance differentiation.[7][8][9]
-
Media Changes: Be gentle during media changes, as differentiated adipocytes can detach easily.[7]
Q4: I'm seeing conflicting results in the literature regarding rosiglitazone's effect on lipid accumulation in mature adipocytes. Can you clarify?
This is a known area of complex regulation. While rosiglitazone is a potent inducer of adipogenesis (differentiation of preadipocytes into adipocytes), its effect on mature adipocytes can be different.[10] Some studies suggest that in mature adipocytes, rosiglitazone may not increase lipid content and can even promote lipid catabolism.[10] This highlights the importance of the differentiation state of your cells in interpreting results.
Q5: Can rosiglitazone affect gene expression in a PPARγ-independent manner in high glucose conditions?
Yes, studies have shown that rosiglitazone can exert effects independently of PPARγ. A key alternative pathway is the activation of AMP-activated protein kinase (AMPK).[1][4] This has been observed in endothelial cells where rosiglitazone reduces high glucose-induced oxidative stress through an AMPK-dependent mechanism.[1][4]
Troubleshooting Guides
Problem 1: Inconsistent or Weak Western Blot Signal for PPARγ or Downstream Targets
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Low Protein Expression | High glucose can downregulate PPARγ expression.[3] Ensure you are loading sufficient protein. Consider using a positive control from cells known to express high levels of the target protein. |
| Inefficient Protein Extraction | Use a lysis buffer optimized for nuclear proteins if you are targeting PPARγ, which is a nuclear receptor. |
| Antibody Issues | Ensure your primary antibody is validated for the species and application. Titrate the antibody concentration to find the optimal dilution. |
| Poor Transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer time and voltage, especially for high molecular weight proteins. |
| Blocking and Washing | Insufficient blocking or washing can lead to high background noise, obscuring a weak signal. Use an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and ensure adequate washing steps. |
Problem 2: Difficulty in Assessing Glucose Uptake Accurately
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Insulin Stimulation | Ensure that the insulin concentration and stimulation time are appropriate for your cell type to induce robust glucose uptake. |
| Issues with Glucose Analog (e.g., 2-NBDG) | Confirm the quality and concentration of the fluorescent glucose analog. High background fluorescence can be an issue; ensure adequate washing steps. |
| Cell Health | High glucose can be toxic to some cell lines over prolonged periods. Monitor cell viability and ensure the cells are healthy at the time of the assay. |
| GLUT4 Translocation Issues | Rosiglitazone has been shown to enhance GLUT4 translocation.[11][12][13] If you are not seeing an effect, ensure your experimental conditions (e.g., rosiglitazone concentration, incubation time) are optimal. |
Quantitative Data Summary
Table 1: Effect of Rosiglitazone on High Glucose-Induced Changes in Endothelial Cells
| Parameter | High Glucose (10 mM) Effect | Rosiglitazone (20 µM) + High Glucose Effect | Reference |
| ROS Production | Increased | Abolished the increase | [4][5] |
| p22phox Protein Expression | ~2-fold increase | Inhibited the increase | [4] |
| AMPK Phosphorylation | No significant change | Increased | [4] |
| Apoptosis | ~20% stimulation | Reduced by ~30-50% | [14] |
Table 2: Effect of Rosiglitazone on Adipocyte Differentiation and Function
| Cell Type | Treatment | Observed Effect | Reference |
| 3T3-L1 Preadipocytes | Rosiglitazone during differentiation | Dose-dependently augmented GLUT4 expression and lipid droplet formation. | [12] |
| Mature 3T3-L1 Adipocytes | Rosiglitazone (0.5 µM) | Decreased lipid content, suggesting increased lipid catabolism. | [10] |
| Hypertrophic Adipocytes | Rosiglitazone | Improved insulin-stimulated glucose transport without restoring insulin signaling or GLUT4 expression. | [15] |
Detailed Experimental Protocols
Protocol 1: 3T3-L1 Adipocyte Differentiation in High Glucose Media with Rosiglitazone
This protocol is adapted from established methods for the robust differentiation of 3T3-L1 preadipocytes into mature adipocytes.[7][8][9]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose (25 mM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin (10 µg/mL stock)
-
Dexamethasone (1 µM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
Rosiglitazone (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a culture plate and grow in DMEM with high glucose supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 100% confluency.
-
Growth Arrest: Maintain the confluent cells for an additional 48 hours to ensure growth arrest. This is a critical step for successful differentiation.
-
Initiation of Differentiation (Day 0): Replace the medium with differentiation medium I (DMEM with high glucose, 10% FBS, 1 µg/mL insulin, 0.25 µM dexamethasone, 0.5 mM IBMX, and the desired concentration of rosiglitazone).
-
Medium Change (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with high glucose, 10% FBS, 1 µg/mL insulin, and rosiglitazone).
-
Maintenance (Day 4 onwards): From day 4, replace the medium every 2 days with maintenance medium (DMEM with high glucose, 10% FBS, and rosiglitazone).
-
Assessment of Differentiation: Mature adipocytes containing lipid droplets should be visible by day 7-10. Differentiation can be quantified by Oil Red O staining of lipid droplets.
Protocol 2: Western Blot for Phosphorylated AMPK in High Glucose
This protocol outlines the steps to assess the effect of rosiglitazone on AMPK activation in cells cultured in high glucose media.[4]
Materials:
-
Cell lysates from cells treated with high glucose and rosiglitazone
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPK (Thr172) and anti-total-AMPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-AMPK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPK.
Visualizations
Caption: Rosiglitazone signaling in high glucose.
Caption: General experimental workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rosiglitazone Prevents High Glucose-Induced Vascular Endothelial Growth Factor and Collagen IV Expression in Cultured Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Rosiglitazone attenuates high glucose-induced proliferation, inflammation, oxidative stress and extracellular matrix accumulation in mouse mesangial cells through the Gm26917/miR-185-5p pathway [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of rosiglitazone and high glucose on protein expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rosiglitazone treatment enhances intracellular actin dynamics and glucose transport in hypertrophic adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Potential Cardiotoxicity of Rosiglitazone in Vitro Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the cardiotoxicity of rosiglitazone using in vitro models.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| 1. Why am I observing high levels of cardiomyocyte death even at low rosiglitazone concentrations? | 1. Supratherapeutic Concentrations: Your "low" concentration may still be in the supratherapeutic range where toxicity is observed (e.g., 10µM and 30µM).[1][2]2. Solvent Toxicity: The vehicle, commonly DMSO, can be toxic to cardiomyocytes at certain concentrations.[1]3. Cell Health: The initial health and confluency of the cardiomyocyte culture may be poor.4. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Concentration Curve: Perform a dose-response curve starting from clinically relevant concentrations up to supratherapeutic levels to identify the toxicity threshold. Studies show no significant effects at 1µM and 3µM.[1]2. Vehicle Control: Run a vehicle-only control group to assess the toxicity of the solvent. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.1%.3. Quality Control: Regularly assess cell viability, morphology, and spontaneous beating (if applicable) before starting the experiment. Ensure cultures are healthy and at an appropriate confluency.4. Aseptic Technique: Use strict aseptic techniques and regularly test for contamination. |
| 2. My reactive oxygen species (ROS) measurements are inconsistent and have high variability. | 1. Probe Sensitivity: The fluorescent probe for ROS detection (e.g., DCFH-DA) can be light-sensitive or may auto-oxidize, leading to high background.2. Timing of Measurement: ROS production can be an early and transient event. The timing of your assay may be missing the peak.3. Cellular Stress: Handling procedures like media changes or temperature fluctuations can induce ROS, confounding the results. | 1. Probe Handling: Protect the probe from light. Include a "no-probe" control to measure background fluorescence. Run a positive control (e.g., H₂O₂) to ensure the probe is working.2. Time-Course Experiment: Measure ROS at multiple time points after rosiglitazone exposure to capture the dynamic changes.3. Minimize Stress: Handle cells gently. Pre-warm all media and solutions to 37°C. Allow cells to stabilize in the incubator after any manipulation before adding the probe. |
| 3. I am not detecting significant mitochondrial dysfunction (e.g., changes in membrane potential or respiration). | 1. Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes.2. Sub-toxic Concentration: The rosiglitazone concentration used may be below the threshold required to induce mitochondrial damage. Toxicity is often seen at 10µM and 30µM.[2]3. Cell Model: Different cardiomyocyte models (e.g., neonatal vs. iPSC-derived) may have different metabolic profiles and sensitivities. | 1. Multi-Parametric Approach: Use multiple assays to assess mitochondrial health, such as measuring mitochondrial membrane potential (e.g., with TMRE or JC-1), oxygen consumption rate (OCR) with a Seahorse analyzer, and ATP production.[1][3]2. Dose-Response: Test higher, supratherapeutic concentrations of rosiglitazone, as this is where mitochondrial dysfunction has been reported.[1][2][4]3. Model Characterization: Understand the metabolic characteristics of your chosen cell model. Consider using a positive control known to induce mitochondrial toxicity (e.g., rotenone) to validate your assay setup. |
| 4. My calcium transient recordings in iPSC-cardiomyocytes are erratic after drug application. | 1. Compound Precipitation: Rosiglitazone may precipitate out of solution at high concentrations in certain media, affecting cell health and measurements.2. Calcium Overload: Rosiglitazone may induce alterations in calcium handling, leading to arrhythmias or erratic beating patterns.[5][6]3. Baseline Instability: The baseline beating rate of the iPSC-cardiomyocytes may be irregular before drug addition. | 1. Solubility Check: Visually inspect the media for any precipitation after adding rosiglitazone. Ensure the final solvent concentration is low.2. Analyze Irregularities: Quantify the irregularities. Report parameters like beat rate variability and arrhythmogenic events as potential drug effects.[7]3. Stabilization Period: Allow iPSC-cardiomyocytes to stabilize on the measurement platform (e.g., MEA plate) for a sufficient period to establish a stable baseline before adding the compound.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism for rosiglitazone-induced cardiotoxicity in in vitro models? A1: The primary mechanism appears to be independent of its intended target, the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][4] Studies indicate that at supratherapeutic concentrations (10µM and 30µM), rosiglitazone induces mitochondrial dysfunction and oxidative stress.[2][9] This involves an increase in the production of reactive oxygen species (ROS) from mitochondrial complexes I and III, a decrease in antioxidants like glutathione, and subsequent damage to mitochondrial lipids, proteins, and DNA.[1][4] This leads to a deficit in myocardial energy (ATP) and contractile dysfunction.[1][2]
Q2: Which in vitro model is best for assessing rosiglitazone's cardiotoxicity? A2: The choice depends on the research question.
-
Human iPSC-derived Cardiomyocytes (hiPSC-CMs): These are highly relevant for predicting human responses and are increasingly used in cardiotoxicity screening.[7][10] They are suitable for assessing electrophysiology, contractility, and cytotoxicity.
-
Primary Neonatal Cardiomyocytes (rat or mouse): These are well-established models for studying biochemical pathways and cellular hypertrophy.[11]
-
Isolated Mitochondria: This subcellular model is ideal for directly investigating the effects of rosiglitazone on mitochondrial respiration and ROS production without confounding cellular factors.[1][2]
-
Langendorff Perfused Heart: This ex vivo system provides a more integrated physiological context to study effects on cardiac function and contractility, bridging the gap between in vitro and in vivo studies.[2][8]
Q3: What concentrations of rosiglitazone should I use in my experiments? A3: It is crucial to use a range of concentrations.
-
Therapeutic Range: While harder to define for in vitro systems, concentrations around 1µM and 3µM are often used to represent therapeutic exposure and typically show no adverse effects.[1]
-
Supratherapeutic Range: Most in vitro cardiotoxic effects are reported at concentrations of 10µM and 30µM.[1][2][9] Including these concentrations is essential to replicate the findings of mitochondrial dysfunction and oxidative stress.
Q4: Why are there conflicting reports, with some studies suggesting rosiglitazone is cardioprotective? A4: The conflicting data often stem from different experimental models and conditions. Some studies showing cardioprotective effects use models of ischemia/reperfusion injury, where rosiglitazone's anti-inflammatory properties may be beneficial.[12][13] In contrast, studies demonstrating cardiotoxicity often focus on direct cellular effects at higher concentrations in normoxic conditions.[1][2] It is critical to interpret results within the context of the specific in vitro model and endpoints being measured.
Q5: How can I confirm that the toxicity I observe is due to oxidative stress? A5: To confirm the role of oxidative stress, you can perform a rescue experiment. Co-treatment of cardiomyocytes with rosiglitazone and an antioxidant, such as N-acetyl-L-cysteine (NAC), has been shown to prevent the observed cardiotoxicity, including mitochondrial dysfunction and energy deficiency.[1][2][4] If NAC or another antioxidant mitigates the toxic effects, it strongly supports the involvement of an oxidative stress-mediated mechanism.
Data Presentation
Table 1: Effect of Rosiglitazone on Myocardial Energy Metabolism and Function (Isolated Heart Model) Data synthesized from studies on isolated perfused mouse hearts.[1][2]
| Parameter | Vehicle Control | Rosiglitazone (10µM) | Rosiglitazone (30µM) |
| ATP Content | ~100% | Decreased | Significantly Decreased |
| ATP/ADP Ratio | ~100% | Decreased | Significantly Decreased |
| Left Ventricular Systolic Pressure | ~100% | Decreased | Significantly Decreased |
| Mitochondrial Respiration Rate | ~100% | Decreased | Significantly Decreased |
Table 2: Effect of Rosiglitazone on Markers of Oxidative Stress (Isolated Mitochondria Model) Data synthesized from studies on isolated cardiac mitochondria.[1][4]
| Parameter | Vehicle Control | Rosiglitazone (10µM) | Rosiglitazone (30µM) |
| Mitochondrial O₂⁻ Production | Baseline | Increased | Significantly Increased |
| Glutathione (GSH) Content | Baseline | Decreased | Significantly Decreased |
| Malondialdehyde (MDA) Content | Baseline | Increased | Significantly Increased |
| Protein Carbonyl Content | Baseline | Increased | Significantly Increased |
Experimental Protocols
1. Protocol: Assessment of Oxidative Stress using Cell-Based Assays
-
Objective: To measure intracellular ROS production in cardiomyocytes following rosiglitazone treatment.
-
Model: Human iPSC-derived cardiomyocytes or primary neonatal rat cardiomyocytes.
-
Materials:
-
Cardiomyocyte culture medium.
-
Rosiglitazone stock solution (in DMSO).
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader or microscope.
-
-
Methodology:
-
Cell Plating: Plate cardiomyocytes in a 96-well black, clear-bottom plate at a suitable density and culture until they form a confluent, beating monolayer.
-
Compound Treatment: Prepare serial dilutions of rosiglitazone in culture medium. Include a vehicle control (DMSO) and a positive control (e.g., 100µM H₂O₂). Replace the old medium with the compound-containing medium and incubate for the desired time (e.g., 24 hours).
-
Probe Loading: Prepare a 5µM working solution of DCFH-DA in pre-warmed PBS.
-
Wash cells twice with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash cells twice with warm PBS to remove excess probe. Add PBS or culture medium back to the wells.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control.
-
2. Protocol: Assessment of Cell Viability via Lactate Dehydrogenase (LDH) Release
-
Objective: To quantify plasma membrane damage by measuring LDH release into the culture medium.
-
Model: Any cardiomyocyte culture model.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
Rosiglitazone.
-
Lysis buffer (provided in the kit or 1% Triton X-100) for maximum LDH release control.
-
-
Methodology:
-
Cell Plating and Treatment: Plate and treat cells with rosiglitazone as described in the previous protocol. Include a vehicle control and a "maximum LDH release" control.
-
Induce Maximum Lysis: 45 minutes before the end of the compound treatment period, add Lysis Buffer to the maximum release control wells.
-
Sample Collection: At the end of the incubation, centrifuge the plate briefly (e.g., 250 x g for 4 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Add the stop solution provided in the kit. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100. A study using doxorubicin as a positive control found significant LDH release at 5 µM and 10 µM concentrations.[10]
-
Mandatory Visualizations
Caption: General experimental workflow for assessing rosiglitazone cardiotoxicity in vitro.
Caption: Proposed PPARγ-independent signaling pathway for rosiglitazone cardiotoxicity.
Caption: Troubleshooting flowchart for unexpected high cytotoxicity in an in vitro assay.
References
- 1. Rosiglitazone Causes Cardiotoxicity via Peroxisome Proliferator-Activated Receptor γ-Independent Mitochondrial Oxidative Stress in Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
- 4. Rosiglitazone causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone induces arrhythmogenesis in diabetic hypertensive rats with calcium handling alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 8. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Culture of Neonatal Murine Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rosiglitazone is cardioprotective in a murine model of myocardial I/R - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rosiglitazone Dosage in Mouse Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting rosiglitazone dosage for different mouse strains. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for rosiglitazone in mice?
A common starting dose for rosiglitazone in mice ranges from 3 mg/kg to 10 mg/kg per day.[1][2] The optimal dose can vary significantly depending on the mouse strain, the administration route, and the specific experimental goals.
Q2: How does the optimal rosiglitazone dosage differ between mouse strains?
Different mouse strains exhibit varied sensitivity to rosiglitazone. For instance, genetically diabetic models like db/db and Akita mice have been treated with doses around 5-10 mg/kg/day to observe effects on glycemic control.[1][3] In contrast, studies on diet-induced obesity models in C57BL/6J mice have also utilized similar dose ranges. It is crucial to perform pilot studies to determine the most effective and well-tolerated dose for your specific mouse strain and experimental model.
Q3: What are the common methods of administering rosiglitazone to mice?
Rosiglitazone can be administered through several routes, including:
-
Oral gavage: This is a common method for precise daily dosing.[2]
-
In drinking water: This method is suitable for long-term studies but may lead to less precise dosing due to variations in water intake.[4]
-
Intraperitoneal (i.p.) injection: This route is often used for acute or short-term studies to ensure rapid absorption.[5]
-
In diet: Incorporating the drug into the chow can be a convenient method for chronic administration.
Q4: What are the expected therapeutic effects of rosiglitazone in diabetic mouse models?
In diabetic mouse models such as the ob/ob, db/db, and fa/fa Zucker rat, rosiglitazone has been shown to reduce blood glucose concentrations and hyperinsulinemia.[6][7][8] It improves insulin sensitivity in key metabolic tissues like the liver, muscle, and adipose tissue.[6][8]
Q5: What are the potential side effects of rosiglitazone treatment in mice?
Common side effects observed in mice treated with rosiglitazone include weight gain, fluid retention, and fat accumulation.[1][9] In some diabetic mouse models, rosiglitazone has been associated with liver steatosis (fatty liver).[1] Additionally, cardiotoxicity has been reported at supratherapeutic concentrations.[10][11]
Q6: How can I monitor for rosiglitazone-induced side effects?
Regular monitoring of the following parameters is recommended:
-
Body weight: Track body weight throughout the study to detect excessive weight gain.
-
Fluid retention: Visually inspect for signs of edema.
-
Liver function: Measure liver enzymes such as ALT and AST.[1] Therapy should not be initiated in mice with baseline ALT levels greater than 2.5 times the upper limit of normal.[8][9]
-
Cardiac function: For studies investigating cardiovascular effects, monitor cardiac function.
Q7: What is the mechanism of action of rosiglitazone?
Rosiglitazone is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7] PPARγ is a nuclear receptor found in key insulin target tissues like adipose tissue, skeletal muscle, and liver.[6][7] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant improvement in glycemic control | Inadequate dosage for the specific mouse strain or disease model. | Increase the dose incrementally, carefully monitoring for adverse effects. Consider a different administration route for better bioavailability. |
| Insufficient treatment duration. | The full therapeutic effect of rosiglitazone may take several weeks to manifest.[12] | |
| Insulin deficiency. | Rosiglitazone's mechanism of action depends on the presence of endogenous insulin.[8] It is not effective in models of type 1 diabetes. | |
| Excessive weight gain and edema | Dose is too high. | Reduce the rosiglitazone dosage.[9] |
| Fluid retention is a known side effect. | Monitor for signs of heart failure if weight gain is rapid and excessive.[9][12] | |
| Elevated liver enzymes | Hepatotoxicity is a potential side effect. | Discontinue treatment if ALT levels exceed 3 times the upper limit of normal.[13] |
| Unexpected mortality | Potential cardiotoxicity, especially at higher doses. | Re-evaluate the dosage and consider cardiovascular monitoring.[14] |
Quantitative Data Summary
Table 1: Rosiglitazone Dosages Used in Different Mouse Strains
| Mouse Strain | Dosage | Administration Route | Duration | Key Findings | Reference |
| Akita (diabetic) | 10 mg/kg/day | Not specified | 4 months | Induced liver steatosis, weight gain. | [1] |
| C57BL/6 (NAFLD model) | 30 mg/kg (single dose) | Oral | Acute | Altered pharmacokinetics in NAFLD mice. | [15] |
| DBA/2J (diabetic) | 3 mg/kg/day | Oral | 24 weeks | Reduced diabetic neuropathy. | [2] |
| C57BL/6 | 10 mg/kg (single dose) | Intravenous | Acute | Caused cardiac dysfunction and oxidative stress. | [10][11] |
| db/db (diabetic) | 5 mg/kg/day | Oral | 10 days | Decreased plasma glucose and serum insulin. | [3] |
| hIAPP transgenic | 1.5 mg/kg/day | In drinking water | 12 months | Reduced islet amyloid deposition. | [4] |
| (NON x NZO)F1 | Not specified | In diet | 14 weeks | Exacerbated hepatosteatosis. | [16] |
| BALB/c | Not specified | Oral | 4 weeks | Did not reduce rosiglitazone-induced myocardial hypertrophy. | [17] |
Experimental Protocols
Detailed Methodology for Rosiglitazone Administration in a Diabetic Neuropathy Study
-
Animal Model: Streptozotocin-induced diabetic DBA/2J mice.
-
Diabetes Induction: Low-dose streptozotocin (STZ) treatment (40 mg/kg for 5 days) was administered to induce diabetes.
-
Treatment Groups:
-
Control
-
Diabetic
-
Control + Rosiglitazone
-
Diabetic + Rosiglitazone
-
-
Rosiglitazone Administration: Two weeks after STZ treatment, rosiglitazone (3 mg/kg/day) was given orally.
-
Outcome Measures: Fasting blood glucose, glycated hemoglobin (GHb), body weight, and markers of diabetic neuropathy and oxidative stress were measured.[2]
Visualizations
Caption: Rosiglitazone activates the PPARγ signaling pathway.
Caption: General experimental workflow for a rosiglitazone study in mice.
References
- 1. Effect of rosiglitazone on liver structure and function in genetically diabetic Akita mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Rosiglitazone (Avandia) [ebmconsult.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. gskpro.com [gskpro.com]
- 10. Rosiglitazone causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Altered pharmacokinetics of rosiglitazone in a mouse model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Effects of metformin on rosiglitazone-induced cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rosiglitazone in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of rosiglitazone in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of rosiglitazone in aqueous solutions?
Rosiglitazone is generally stable in aqueous solutions. However, its stability can be influenced by pH, temperature, and exposure to oxidative conditions. Forced degradation studies have shown that rosiglitazone degrades under basic and oxidative stress.[1] It is relatively stable to hydrolysis under neutral environmental conditions and is not expected to be susceptible to direct photolysis by sunlight.[2]
Q2: How can I prepare and store rosiglitazone for cell culture experiments to ensure its stability?
For optimal stability, it is recommended to prepare a concentrated stock solution of rosiglitazone in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium immediately before use.
Q3: Can components of the cell culture medium affect the stability of rosiglitazone?
While specific studies on the long-term stability of rosiglitazone in common cell culture media like DMEM or RPMI are limited, it is known that media components can interact with small molecules. For example, phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic effects and can potentially interact with compounds.[1][3][4] Additionally, reactive oxygen species (ROS) that may be generated by cells or media components could potentially contribute to the oxidative degradation of rosiglitazone.
Q4: My cells have metabolic activity. Can they degrade rosiglitazone?
Yes, if your cells have metabolic capabilities (e.g., hepatocytes, liver cell lines, or other primary cells with cytochrome P450 activity), they can metabolize rosiglitazone. In vitro studies using liver microsomes and hepatocytes have shown that rosiglitazone is metabolized into several products, primarily through N-demethylation and hydroxylation.[5][6][7] Therefore, in long-term cultures with metabolically active cells, a decrease in the effective concentration of rosiglitazone over time is possible.
Troubleshooting Guide
Issue: I suspect rosiglitazone is degrading in my long-term cell culture, leading to inconsistent results.
| Potential Cause | Troubleshooting Steps |
| pH Instability of Culture Medium | Regularly monitor the pH of your cell culture medium. Significant shifts in pH, especially towards alkaline conditions, can accelerate the degradation of rosiglitazone. Ensure your incubator's CO2 levels are stable and appropriate for the bicarbonate concentration in your medium. |
| Oxidative Stress in Culture | Minimize oxidative stress in your cell culture. If not essential for your experimental model, consider using a culture medium without phenol red, as it can contribute to ROS production under certain conditions.[8] Ensure all media and supplements are fresh and properly stored to prevent the accumulation of peroxides. |
| Cellular Metabolism of Rosiglitazone | If using metabolically active cells, the concentration of rosiglitazone may decrease over time. Consider replenishing the medium with fresh rosiglitazone at regular intervals. The frequency of media changes will depend on the metabolic activity of your cells and the duration of the experiment. To determine the rate of depletion, you can perform a time-course experiment and measure the concentration of rosiglitazone in the culture supernatant. |
| Photodegradation | Although rosiglitazone is not highly susceptible to direct photolysis, it is good practice to protect stock solutions and culture plates from prolonged exposure to direct light.[2] Use amber tubes for stock solutions and keep plates covered when outside the incubator. |
| Adsorption to Plasticware | Thiazolidinediones can be hydrophobic and may adsorb to plastic surfaces. To minimize this, use low-binding plasticware for preparing and storing rosiglitazone solutions. |
Quantitative Data Summary
The following table summarizes the known degradation products of rosiglitazone from in vitro metabolism studies. This information can be useful for researchers with access to analytical techniques like mass spectrometry to identify potential degradation in their cell cultures.
| Metabolite/Degradation Product | Method of Generation | Analytical Method | Reference |
| N-desmethyl rosiglitazone | In vitro metabolism (rat liver microsomes) | HPLC, Mass Spectrometry | [5] |
| p-hydroxy rosiglitazone | In vitro metabolism (rat liver microsomes) | HPLC, Mass Spectrometry | [5] |
| ortho-hydroxy-rosiglitazone | In vitro metabolism (rat liver microsomes) | Mass Spectrometry | [5] |
| N-desmethyl hydroxy-rosiglitazone (two isomers) | In vitro metabolism (rat liver microsomes) | Mass Spectrometry | [5] |
| Dehydro Rosiglitazone | Forced degradation (base hydrolysis) | HPLC | [1] |
Experimental Protocols
Protocol for Assessing Rosiglitazone Stability in Long-Term Cell Culture
This protocol provides a framework for researchers to determine the stability of rosiglitazone under their specific experimental conditions.
Objective: To quantify the concentration of rosiglitazone in cell culture medium over time to assess its stability.
Materials:
-
Rosiglitazone stock solution (in DMSO)
-
Your specific cell line and complete culture medium (with and without cells)
-
Sterile, low-binding microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (HPLC grade) | Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Methodology:
-
Preparation of Samples:
-
Prepare your complete cell culture medium, including serum and any other supplements.
-
Spike the medium with rosiglitazone to your final working concentration.
-
Set up two sets of conditions:
-
Acellular: Culture medium with rosiglitazone in a cell culture plate without cells. This will assess the chemical stability of rosiglitazone in the medium.
-
Cellular: Culture medium with rosiglitazone in a plate seeded with your cells at the desired density. This will assess both chemical stability and cellular metabolism/uptake.
-
-
Incubate the plates under your standard long-term culture conditions (e.g., 37°C, 5% CO2).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), collect an aliquot of the culture supernatant from both the acellular and cellular conditions.
-
Immediately centrifuge the aliquots to remove any cells or debris.
-
Transfer the supernatant to a clean, low-binding microcentrifuge tube and store at -80°C until analysis.
-
-
HPLC Analysis:
-
Develop or use a validated HPLC method for the quantification of rosiglitazone. A typical method might involve a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier, and UV detection at an appropriate wavelength (e.g., 245 nm).
-
Prepare a standard curve of rosiglitazone in your culture medium to accurately quantify the concentration in your samples.
-
Analyze the collected supernatant samples by HPLC to determine the concentration of rosiglitazone at each time point.
-
-
Data Analysis:
-
Plot the concentration of rosiglitazone versus time for both the acellular and cellular conditions.
-
The degradation rate in the acellular condition will indicate the chemical stability in the medium.
-
The difference in the degradation rate between the acellular and cellular conditions will suggest the contribution of cellular metabolism and/or uptake.
-
Visualizations
Caption: Rosiglitazone signaling pathway.
Caption: Workflow for assessing rosiglitazone stability.
Caption: Troubleshooting logic for rosiglitazone degradation.
References
- 1. promocell.com [promocell.com]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. Phenol red in the culture medium strongly affects the susceptibility of human MCF-7 cells to roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of rosiglitazone and its metabolites in rat liver microsomal fraction using hollow-fiber liquid-phase microextraction for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. definedbioscience.com [definedbioscience.com]
Validation & Comparative
A Preclinical Head-to-Head: Rosiglitazone Hydrochloride vs. Pioglitazone
A Comparative Guide for Researchers and Drug Development Professionals
Rosiglitazone and pioglitazone, both members of the thiazolidinedione (TZD) class of drugs, have been pivotal in the management of type 2 diabetes. Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. While both drugs share this common target, preclinical studies have revealed distinct pharmacological profiles, influencing their efficacy and safety. This guide provides an objective comparison of rosiglitazone and pioglitazone in preclinical settings, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the pharmacological properties of rosiglitazone and pioglitazone.
Table 1: PPARγ Binding and Activation
| Parameter | Rosiglitazone | Pioglitazone | Reference Study |
| PPARγ Binding Affinity (IC50) | ~4-12 nM | Higher IC50 (less potent) | [1] |
| PPARγ LBD Thermal Stabilization (Tm) | 47.0 °C | 46.5 °C | [2] |
| PPARα Activation | No significant activation | Weak activator | [3][4] |
Table 2: In Vivo Efficacy in db/db Mice
| Parameter | Rosiglitazone (20 mg/kg/day) | Pioglitazone (75 mg/kg/day) | Reference Study |
| Effect on Plasma Glucose | Equivalent to Pioglitazone | Equivalent to Rosiglitazone | [5] |
| Effect on Fat Mass | Less increase | Greater increase | [5] |
| Plasma Total Cholesterol | Greater decrease | Less decrease | [5] |
| Plasma Triglycerides | Greater decrease | Less decrease | [5] |
Table 3: Gene Expression Changes in White Adipose Tissue of db/db Mice
| Gene Category | Rosiglitazone | Pioglitazone | Reference Study |
| Lipid Synthesis & Transport (DGAT1/2, CD36/FAT, FATP) | Less induction | Greater induction | [5] |
| β-oxidation (Acadvl, Acadm) | Increased expression | Decreased expression | [5] |
| Energy Expenditure (Tpi1, Cpt1b) | Increased expression | Decreased expression | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
PPARγ Ligand Binding Domain Thermal Shift Assay
This assay assesses the binding of ligands to the PPARγ ligand-binding domain (LBD) by measuring the increase in the protein's melting temperature (Tm) upon ligand binding.
-
Protein Purification: The human PPARγ LBD is expressed and purified.
-
Assay Preparation: The purified PPARγ LBD is mixed with SYPRO Orange dye, a fluorescent probe that binds to hydrophobic regions of proteins.
-
Ligand Addition: Rosiglitazone or pioglitazone is added to the protein-dye mixture.
-
Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR machine.
-
Data Acquisition: The fluorescence of the SYPRO Orange dye is monitored as the temperature increases. As the protein unfolds, more hydrophobic regions are exposed, leading to an increase in fluorescence.
-
Tm Calculation: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its midpoint, representing the point where 50% of the protein is unfolded. A higher Tm in the presence of a ligand indicates stabilization of the protein due to binding.[2]
In Vivo Study in db/db Mice
The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes.
-
Animal Model: Male C57BLKS/J-Lepr(db/db) mice are used.
-
Drug Administration: Rosiglitazone (20 mg/kg) or pioglitazone (75 mg/kg) is administered once daily by oral gavage for 4 weeks. These doses were chosen for their equivalent effects on plasma glucose.[5]
-
Monitoring: Body weight and blood glucose are measured at regular intervals (e.g., days 0, 3, 6, 9, 12, 15, 21, and 28).[5]
-
Terminal Procedures: At the end of the study, animals are euthanized, and tissues (e.g., white adipose tissue, liver) and blood are collected for further analysis.
-
Analysis: Adiposity is assessed, and gene expression in adipose tissue is analyzed using real-time PCR. Plasma lipid parameters (total cholesterol, triglycerides) are also measured.[5]
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the ability of a compound to stimulate glucose uptake in cultured adipocytes, a key indicator of insulin-sensitizing activity.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Differentiated adipocytes are washed and incubated in a serum-free medium to reduce basal glucose uptake.
-
Compound Treatment: Cells are treated with varying concentrations of rosiglitazone, pioglitazone, or a vehicle control for a specified period.
-
Glucose Uptake Measurement: A labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) is added to the cells.
-
Termination and Lysis: Glucose uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of labeled glucose taken up by the cells is quantified using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent analogs). The results are expressed as a fold increase over the basal (unstimulated) glucose uptake.
Mandatory Visualization
Visualizing complex biological processes and experimental designs is essential for clear communication. The following diagrams were created using the DOT language for Graphviz.
Discussion
The preclinical data reveal that while both rosiglitazone and pioglitazone are effective PPARγ agonists, they exhibit notable differences in their pharmacological profiles. Rosiglitazone demonstrates a higher binding affinity for PPARγ compared to pioglitazone.[1] In animal models of type 2 diabetes, such as the db/db mouse, both drugs can achieve similar glycemic control, but they do so through different effects on lipid metabolism and gene expression.[5]
Rosiglitazone appears to favor fatty acid oxidation and energy expenditure in adipose tissue, leading to a smaller increase in fat mass compared to pioglitazone at equi-efficacious glucose-lowering doses.[5] Conversely, pioglitazone more strongly induces genes involved in lipid synthesis and transport, resulting in a greater expansion of adipose tissue.[5] These differences in their effects on lipid metabolism are also reflected in their impact on plasma lipid profiles, with rosiglitazone showing a more favorable effect on reducing total cholesterol and triglycerides in some preclinical models.[5]
It is also important to note that pioglitazone exhibits weak PPARα agonism, which is not observed with rosiglitazone.[3][4] This partial PPARα activity may contribute to some of the differences observed in their lipid-modifying effects.
From a safety perspective, preclinical studies in rats have raised concerns about a potential increased risk of bladder tumors with high doses of pioglitazone, a risk not observed with rosiglitazone in similar nonclinical carcinogenicity studies.[6]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential modulatory effects of rosiglitazone and pioglitazone on white adipose tissue in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones and associated risk of bladder cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rosiglitazone and Metformin on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely used anti-diabetic drugs, rosiglitazone and metformin, on gene expression. The information presented is collated from various experimental studies and is intended to serve as a valuable resource for researchers in metabolic diseases and drug development.
Introduction
Rosiglitazone, a member of the thiazolidinedione (TZD) class, is a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[1] Its mechanism of action is largely centered around the modulation of gene expression downstream of PPARγ activation, leading to increased insulin sensitivity. Metformin, a biguanide, is the first-line treatment for type 2 diabetes. Its primary effect is believed to be the activation of AMP-activated protein kinase (AMPK) in the liver, though it also exerts effects on various other tissues and pathways.[1][2] This guide delves into the distinct and overlapping impacts of these two drugs on the transcriptome.
Data Presentation: Comparative Gene Expression Changes
The following tables summarize the key changes in gene expression induced by rosiglitazone and metformin across different tissues, as reported in various studies.
Table 1: Effects of Rosiglitazone on Gene Expression in Adipose Tissue
| Gene | Fold Change / Effect | Tissue/Cell Type | Reference |
| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | Increased | Subcutaneous Adipose Tissue | [3][4] |
| Adiponectin | Increased | Subcutaneous Adipose Tissue | [3][4] |
| Lipoprotein Lipase (LPL) | Increased | Adipose Tissue | [4] |
| GLUT4 | 1.5-fold increase | Adipose Tissue | [1] |
| Stearyl-CoA Desaturase (SCD) | 3.2-fold increase | Adipose Tissue | [1] |
| CD36 | 1.8-fold increase | Adipose Tissue | [1] |
| IL-6 | 0.6-fold decrease (decreased expression) | Subcutaneous Adipose Tissue | [1][3] |
| Chemokine (C-C motif) ligand 3 (CCL3) | 0.4-fold decrease (decreased expression) | Adipose Tissue | [1] |
| Resistin | 0.3-fold decrease (decreased expression) | Adipose Tissue | [1] |
| 11β-hydroxysteroid dehydrogenase 1 | 0.6-fold decrease (decreased expression) | Adipose Tissue | [1] |
| p85αPI-3K | Increased | Human Adipocytes | [5] |
| Uncoupling Protein-2 (UCP2) | Increased | Human Adipocytes | [5] |
| Leptin | Decreased | Human Adipocytes | [5] |
Table 2: Effects of Metformin on Gene Expression
| Gene/Gene Set | Effect | Tissue/Cell Type | Reference |
| Genes in Intestinal Immune Network for IgA production | Differentially Expressed | Peripheral Blood Cells | [6] |
| Cytokine-cytokine receptor interaction pathway genes | Differentially Expressed | Peripheral Blood Cells | [6] |
| MODY-related genes (INS, PDX1, PAX4, etc.) | Overexpressed | Peripheral Blood Cells | [6] |
| Immune response genes (CD14, CD163) | Differentially Expressed | Whole Blood | [7] |
| Cancer development genes (CYP1B1, STAB1, etc.) | Differentially Expressed | Whole Blood | [7] |
| Cholesterol homeostasis genes (SLC46A1, LRP1) | Differentially Expressed | Whole Blood | [7] |
| Insulin Receptor Substrate 2 (IRS2) | Upregulated in responders | Whole Blood | [7] |
| GLUT4 mRNA | Increased | Adipose Tissue (in PCOS patients) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the cited literature for key experiments used to assess the effects of rosiglitazone and metformin on gene expression.
Gene Expression Analysis via Real-Time Quantitative PCR (qPCR)
-
Tissue/Cell Collection and RNA Extraction: Subcutaneous adipose tissue biopsies or peripheral blood cells are collected from subjects before and after treatment with rosiglitazone or metformin.[3][8] Total RNA is extracted using a suitable method, such as a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed, for example, by agarose gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: The relative expression levels of target genes are quantified using a real-time PCR system. The reaction mixture typically includes the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalized to one or more stable housekeeping genes (e.g., ribosomal protein large P0 and TATA-box binding protein).[1]
Transcriptome Profiling via RNA Sequencing (RNA-Seq)
-
RNA Isolation and Quality Control: High-quality total RNA is isolated from the samples of interest (e.g., whole blood).[6][7] RNA integrity is verified using an automated electrophoresis system.
-
Library Preparation: A sequencing library is prepared from the RNA. This typically involves rRNA depletion or mRNA enrichment, followed by RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The reads are then aligned to a reference genome. Gene expression is quantified by counting the number of reads that map to each gene. Differential expression analysis is performed to identify genes with statistically significant changes in expression between treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways of rosiglitazone and metformin, as well as a generalized experimental workflow for gene expression analysis.
Caption: Rosiglitazone signaling pathway.
Caption: Metformin's primary signaling pathway.
Caption: General experimental workflow for gene expression analysis.
Conclusion
Rosiglitazone and metformin induce distinct changes in the transcriptome, reflecting their different primary mechanisms of action. Rosiglitazone's effects are predominantly mediated by PPARγ activation in adipose tissue, leading to changes in genes involved in lipid metabolism, glucose transport, and inflammation.[1][3][4] In contrast, metformin exerts a broader influence on gene expression, affecting pathways related to immune response, cholesterol homeostasis, and cell growth in various tissues, including peripheral blood cells.[6][7] Both drugs have been shown to have direct effects on pancreatic beta-cell gene expression, suggesting a role in the direct regulation of beta-cell function.[9][10] Understanding these differential effects on gene expression is critical for optimizing therapeutic strategies and for the development of novel drugs targeting metabolic diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Epigenetic effects of metformin: From molecular mechanisms to clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Regulation of gene expression by activation of the peroxisome proliferator-activated receptor gamma with rosiglitazone (BRL 49653) in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin strongly affects transcriptome of peripheral blood cells in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-blood transcriptome profiling reveals signatures of metformin and its therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of metformin and rosiglitazone treatment on glucose transporter 4 mRNA expression in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of rosiglitazone and metformin on pancreatic beta cell gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.brighton.ac.uk [research.brighton.ac.uk]
A Researcher's Guide to Validating Rosiglitazone's Effects Using the PPARγ Antagonist GW9662
An objective comparison for researchers, scientists, and drug development professionals on the synergistic and antagonistic interactions of Rosiglitazone and GW9662 in elucidating PPARγ-dependent and independent signaling pathways.
This guide provides a comprehensive overview of the use of GW9662, a potent and selective PPARγ antagonist, to validate the molecular mechanisms of Rosiglitazone, a high-affinity PPARγ agonist. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective on how these two compounds are used in concert to dissect cellular responses.
Comparative Analysis of Rosiglitazone and GW9662
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a selective agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, insulin sensitivity, and inflammation.[1][2][3] Its counterpart, GW9662, acts as a selective, irreversible antagonist of PPARγ, making it an invaluable tool for determining whether the observed effects of Rosiglitazone are mediated through PPARγ activation.[1][4][5]
The interplay between these two molecules is not always straightforward. While GW9662 is expected to reverse the PPARγ-dependent effects of Rosiglitazone, several studies have revealed more complex interactions, including PPARγ-independent effects of both compounds and even synergistic actions in certain contexts.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of Rosiglitazone, GW9662, and their combination on various cellular processes.
Table 1: Effects on Cell Viability and Growth
| Cell Line | Treatment | Concentration | Outcome | Reference |
| MDA-MB-231 (Breast Cancer) | Rosiglitazone | 50 μM | Inhibition of cell growth | [1] |
| MDA-MB-231 (Breast Cancer) | GW9662 | 10 μM | Inhibition of cell growth | [1] |
| MDA-MB-231 (Breast Cancer) | Rosiglitazone + GW9662 | 50 μM + 10 μM | Enhanced inhibition of cell growth compared to either agent alone | [1] |
| MCF7, MDA-MB-468 (Breast Cancer) | GW9662 | 20-30 μM (IC50) | Inhibition of cell growth | [7] |
| Non-Small Cell Lung Carcinoma (NSCLC) | Rosiglitazone | - | Inhibition of cell proliferation | [8] |
Table 2: Effects on PPARγ Activation and Gene Expression
| Cell Line / Model | Treatment | Concentration | Outcome | Reference |
| Striatal Cells | Rosiglitazone | - | Increased PPRE luciferase activity (PPARγ activation) | [9] |
| Striatal Cells | Rosiglitazone + GW9662 | - | Blocked Rosiglitazone-induced PPRE luciferase activity | [9] |
| mIMCD-3 (Kidney Cells) | Rosiglitazone | 10 μM | Upregulation of nuclear PPARγ, AQP2, and αENaC | [10] |
| mIMCD-3 (Kidney Cells) | Rosiglitazone + GW9662 | 10 μM + 5 μM | Reversed the effects of Rosiglitazone on PPARγ, AQP2, and αENaC | [10] |
| 3T3-L1 (Adipocytes) | Rosiglitazone | 1 μM | Increased triacylglycerol (TG) content | [11] |
| 3T3-L1 (Adipocytes) | GW9662 | 5 μM | No significant effect on TG content alone | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.
-
Treatment: Treat cells with Rosiglitazone (e.g., 0, 10, 50 μM) in the presence or absence of GW9662 (e.g., 0, 1, 10 μM) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the solvent control.[12]
2. PPARγ aActivation Assay (TransAM Assay)
-
Nuclear Extract Preparation: Isolate nuclear extracts from cells treated with Rosiglitazone, GW9662, or a combination of both.
-
Binding to PPRE-coated Wells: Add 50 μg of nuclear extract to wells coated with a peroxisome proliferator response element (PPRE) oligonucleotide and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Add a primary antibody specific to PPARγ to each well and incubate.
-
Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a developing solution.
-
Quantification: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of activated PPARγ bound to the PPRE.
3. Western Blot Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., PPARγ, p-PPARγ, AQP2) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways and the logical framework for using GW9662 to validate Rosiglitazone's effects.
Caption: Canonical PPARγ signaling pathway activated by Rosiglitazone and inhibited by GW9662.
Caption: Experimental workflow for validating Rosiglitazone's effects using GW9662.
Caption: Logical relationship distinguishing PPARγ-dependent and -independent effects.
Conclusion and Future Directions
The use of GW9662 as a tool to validate the PPARγ-mediated effects of Rosiglitazone is a powerful experimental strategy. However, the evidence suggests that researchers must be cautious in their interpretations. The observation that GW9662 can, in some instances, enhance the effects of Rosiglitazone or exert its own biological activity highlights the existence of PPARγ-independent signaling pathways for both compounds.[1][6][8]
Future research should focus on elucidating these alternative mechanisms. The combination of Rosiglitazone and GW9662, initially designed to confirm a single pathway, has unexpectedly opened doors to discovering novel cellular responses and signaling cascades. This guide serves as a foundational resource for designing and interpreting such experiments, ultimately contributing to a more nuanced understanding of PPARγ biology and the therapeutic potential of its modulators.
References
- 1. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GW 9662 | PPAR gamma Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3.8. Effect of PPAR-γ Ligand (Rosiglitazone) and PPAR-γ Antagonist (GW9662) against Iodixanol-Induced Damage in Kidney Cells [bio-protocol.org]
A Head-to-Head Comparison of Rosiglitazone and Pioglitazone on Lipid Profiles
A comprehensive guide for researchers and drug development professionals on the differential effects of two prominent thiazolidinediones on plasma lipids, supported by experimental data and mechanistic insights.
Rosiglitazone and pioglitazone, both members of the thiazolidinedione (TZD) class of drugs, have been widely used as insulin sensitizers for the management of type 2 diabetes. Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2][3] Despite their shared therapeutic target, clinical evidence has consistently demonstrated distinct effects of rosiglitazone and pioglitazone on the lipid profile of patients. This guide provides a detailed comparison of these differences, presenting key experimental data, outlining the methodologies used in these studies, and illustrating the underlying signaling pathways.
Quantitative Comparison of Lipid Profile Changes
Numerous head-to-head clinical trials have been conducted to elucidate the differential impacts of rosiglitazone and pioglitazone on plasma lipids. The data consistently show that while both drugs can improve glycemic control, their effects on triglycerides, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol diverge significantly. Pioglitazone is generally associated with a more favorable lipid profile.[1][4][5]
Below is a summary of the quantitative changes in key lipid parameters observed in a prospective, randomized, double-blind, multicenter, parallel-group study comparing pioglitazone and rosiglitazone in patients with type 2 diabetes and dyslipidemia.
| Lipid Parameter | Pioglitazone (Mean Change) | Rosiglitazone (Mean Change) | P-value (between treatments) |
| Triglycerides (mg/dL) | -51.9[4][6] | +13.1[4][6] | <0.001[4][6] |
| HDL Cholesterol (mg/dL) | +5.2[4][6] | +2.4[4][6] | <0.001[4][6] |
| LDL Cholesterol (mg/dL) | +12.3[4][6] | +21.3[4][6] | <0.001[4][6] |
| Non-HDL Cholesterol (mg/dL) | +3.6[5] | +25.7[5] | <0.001[5] |
| LDL Particle Concentration | Reduced[4][6] | Increased[4][6] | <0.001[4][6] |
| LDL Particle Size | Increased[4][6] | Increased[4] | 0.005[4][6] |
| Apolipoprotein B | No significant change[4] | Increased[4] | <0.001[4] |
Table 1: Comparative effects of pioglitazone and rosiglitazone on fasting lipid levels. Data are presented as mean changes from baseline after 24 weeks of treatment.
In-Depth Look at Lipoprotein Subclasses
Beyond standard lipid panels, studies utilizing advanced techniques like proton nuclear magnetic resonance (NMR) spectroscopy have revealed more subtle differences in the effects of these two drugs on lipoprotein particle concentrations and sizes.
| Lipoprotein Subclass | Pioglitazone Effect | Rosiglitazone Effect |
| VLDL Particles | Less increase in total concentration, greater decrease in size[7] | Greater increase in total concentration[7] |
| IDL Particles | Decreased concentration[7] | Increased concentration[7] |
| LDL Particles | Decreased total and small particle concentration, increased large particle concentration[7] | Increased total and large particle concentration, no change in small particle concentration[7] |
| HDL Particles | Increased total, large, and medium particle concentration; decreased small particle concentration[7] | No effect on total concentration; increased medium particle concentration; decreased large and small particle concentration[7] |
Table 2: Differential effects of pioglitazone and rosiglitazone on lipoprotein subclass particle concentrations and sizes.
Experimental Protocols
The data presented in this guide are derived from rigorously conducted clinical trials. The following outlines the typical methodologies employed in these studies for the assessment of lipid profiles.
Study Design and Patient Population
A common study design is a prospective, randomized, double-blind, multicenter, parallel-group trial.[4][7] Participants are typically adults with a diagnosis of type 2 diabetes and dyslipidemia who are not on any lipid-lowering medications.[4][6] After a washout period for any previous antihyperglycemic medications, subjects are randomized to receive either pioglitazone or rosiglitazone.[4][6]
Blood Sample Collection and Processing
Fasting blood samples are collected at baseline and at specified intervals throughout the study.[8] For lipid analysis, blood is typically collected in tubes containing EDTA, and plasma is separated by centrifugation.
Standard Lipid Panel Analysis
Standard lipid profiles, including total cholesterol, triglycerides, and HDL cholesterol, are measured using automated enzymatic assays.[9] LDL cholesterol is often calculated using the Friedewald equation, particularly when triglyceride levels are below 400 mg/dL.[10] Non-HDL cholesterol is calculated by subtracting HDL cholesterol from total cholesterol.[10]
Lipoprotein Particle Analysis
A more detailed analysis of lipoprotein particle size and concentration is performed using proton nuclear magnetic resonance (NMR) spectroscopy.[9] This technique provides a quantitative assessment of the concentration of VLDL, LDL, and HDL particles.[9]
Below is a simplified workflow for a typical clinical trial comparing the lipid effects of rosiglitazone and pioglitazone.
Mechanistic Differences: The Role of PPARα
The divergent effects of rosiglitazone and pioglitazone on lipid metabolism are thought to stem from their differential interactions with the peroxisome proliferator-activated receptors. While both are potent agonists of PPARγ, pioglitazone also exhibits weak agonistic activity towards PPARα.[11] Rosiglitazone, on the other hand, is a more specific PPARγ agonist.[11]
PPARα is a key regulator of fatty acid oxidation. Its activation leads to a decrease in triglyceride synthesis and an increase in HDL cholesterol production. The dual PPARγ and weak PPARα agonism of pioglitazone likely contributes to its more favorable lipid profile, particularly its ability to lower triglycerides and raise HDL cholesterol more effectively than rosiglitazone.[11]
The following diagram illustrates the proposed signaling pathways.
References
- 1. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. login.medscape.com [login.medscape.com]
- 6. A comparison of lipid and glycemic effects of pioglitazone and rosiglitazone in patients with type 2 diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. The long-term effects of rosiglitazone on serum lipid concentrations and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the anti-proliferative effects of rosiglitazone in cancer cells
For Immediate Release
[City, State] – [Date] – A comprehensive review of pre-clinical data provides compelling evidence for the anti-proliferative effects of rosiglitazone, a thiazolidinedione class drug, across a spectrum of cancer cell lines. This guide synthesizes key findings, compares its efficacy with other agents, and details the experimental methodologies used to validate these effects, offering a critical resource for researchers, scientists, and drug development professionals.
Rosiglitazone, primarily known for its role in managing type 2 diabetes by enhancing insulin sensitivity, has demonstrated significant potential as an anti-cancer agent.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in cell differentiation, apoptosis, and cell cycle regulation.[1][4] However, evidence also points to PPARγ-independent pathways contributing to its anti-tumor activity.[5][6]
Comparative Anti-Proliferative Effects of Rosiglitazone
Numerous studies have quantified the inhibitory effects of rosiglitazone on the proliferation of various cancer cells. The following tables summarize key findings, offering a comparative perspective on its efficacy.
| Cancer Type | Cell Line | Assay | Rosiglitazone Concentration | % Inhibition / Effect | Citation |
| Adrenocortical Carcinoma | SW13 & H295R | MTS, Thymidine Uptake | 20 µM (IC50: 22.48 ± 1.54 μM) | Significant dose- and time-dependent inhibition | [7] |
| Bladder Cancer | 5637 & T24 | MTT | Increasing doses | Gradual increase in growth inhibition rate | [1][2][8] |
| Colorectal Cancer | HCT 116 & HT 29 | MTT | Low and high doses | Synergistic anti-proliferative effect with 5-FU | [9] |
| Human T-lymphocyte Leukaemia | Jurkat | Not specified | 5 µM, 10 µM, 20 µM | Dose-dependent inhibition of cell proliferation | [10] |
| Lung Carcinoma (NSCLC) | H1792 & H1838 | Not specified | 10 µmol/L | Inhibition of cell proliferation | [5][6] |
| Ovarian Cancer | A2780 & SKOV3 | CCK-8 | 10 mg/kg (in vivo) | Ameliorates olaparib-induced senescence and promotes apoptosis | [11] |
| Hepatocellular Carcinoma | BEL-7402 & Huh7 | MTT | 10, 30, 50 µmol/L | Synergistically inhibits cell growth with 5-FU | [12] |
Comparison with Other Thiazolidinediones and Chemotherapeutic Agents
While direct head-to-head comparative studies are limited in the literature, some studies provide context for rosiglitazone's efficacy relative to other compounds. For instance, in adrenocortical carcinoma cells, both rosiglitazone and pioglitazone have been shown to inhibit growth and invasiveness.[7] In colorectal cancer cells, rosiglitazone demonstrated a synergistic effect with the standard chemotherapeutic agent 5-fluorouracil (5-FU), suggesting its potential in combination therapies.[9] Notably, unlike pioglitazone, which has been associated with a modest increased risk of bladder cancer, rosiglitazone has not shown a significant association, suggesting a compound-specific effect rather than a class effect.[13][14][15]
Experimental Protocols
The validation of rosiglitazone's anti-proliferative effects relies on a battery of well-established in vitro assays. Below are detailed methodologies for the key experiments cited.
Cell Proliferation and Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[17]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treat cells with varying concentrations of rosiglitazone and/or other compounds and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
2. BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
-
Principle: This assay measures DNA synthesis, a hallmark of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA. This incorporation is then detected using a specific antibody against BrdU.
-
Protocol:
-
Culture cells in the presence of rosiglitazone for the desired time.
-
Add BrdU solution to the culture medium and incubate for 1-24 hours to allow for incorporation into the DNA of proliferating cells.[18]
-
Fix and denature the cells to expose the incorporated BrdU.[18]
-
Incubate with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[18]
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).
-
Quantify the signal using a microplate reader or by microscopy.
-
Apoptosis and Cell Cycle Analysis
1. Flow Cytometry for Cell Cycle Analysis
-
Principle: This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Treat cells with rosiglitazone for a specific duration.
-
Harvest and fix the cells (e.g., with cold 70% ethanol).
-
Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
2. Western Blotting for Apoptosis-Related Proteins
-
Principle: This technique is used to detect and quantify specific proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and Bax and cleaved caspase-3 (pro-apoptotic).[1][2]
-
Protocol:
-
Lyse rosiglitazone-treated and control cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Signaling Pathways Modulated by Rosiglitazone
Rosiglitazone exerts its anti-proliferative effects through the modulation of several key signaling pathways. These can be broadly categorized as PPARγ-dependent and PPARγ-independent mechanisms.
PPARγ-Dependent Pathway
Caption: PPARγ-dependent signaling pathway of rosiglitazone.
In this pathway, rosiglitazone binds to and activates PPARγ. The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPAR response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes that induce cell cycle arrest (e.g., by upregulating p21 and p27), promote apoptosis (e.g., by increasing the Bax/Bcl-2 ratio), and encourage cell differentiation.[19]
PPARγ-Independent Pathways
Caption: Key PPARγ-independent signaling pathways affected by rosiglitazone.
Rosiglitazone has been shown to inhibit cancer cell growth through mechanisms that are independent of PPARγ activation.[5] One significant pathway involves the upregulation of the tumor suppressor PTEN (phosphatase and tensin homolog).[5] Increased PTEN expression leads to the inhibition of the pro-survival PI3K/Akt/mTOR signaling cascade, resulting in decreased cell proliferation.[5][7] Additionally, rosiglitazone can activate AMP-activated protein kinase (AMPK), which in turn inhibits mTOR, further contributing to its anti-proliferative effects.[5]
Experimental Workflow
Caption: General experimental workflow for validating rosiglitazone's anti-proliferative effects.
References
- 1. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Facebook [cancer.gov]
- 4. PPARγ Agonists in Combination Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Rosiglitazone Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-proliferative effect of rosiglitazone in the human T-lymphocyte leukaemia cell line Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone ameliorates senescence and promotes apoptosis in ovarian cancer induced by olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Risk for Patients Using Thiazolidinediones for Type 2 Diabetes: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Indole and 2,4-Thiazolidinedione conjugates as potential anticancer modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell viability (MTT) and cell proliferation (BrdU) assays [bio-protocol.org]
- 19. Rosiglitazone inhibits cell proliferation by inducing G1 cell cycle arrest and apoptosis in ADPKD cyst-lining epithelia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rosiglitazone and Risk of Cancer: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rosiglitazone and risk of cancer: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
A Comparative Guide to Rosiglitazone Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of rosiglitazone, a member of the thiazolidinedione class of insulin sensitizers. Understanding the metabolic fate of a drug candidate in various preclinical species and how it compares to humans is a critical aspect of drug development, aiding in the selection of appropriate animal models and the prediction of human pharmacokinetics. This document summarizes key quantitative metabolic data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Executive Summary
Rosiglitazone is extensively metabolized in humans and preclinical animal models, primarily through oxidation by cytochrome P450 (CYP) enzymes. The major metabolic pathways across the species discussed are N-demethylation and hydroxylation of the pyridine ring. However, significant quantitative and qualitative differences exist, particularly in the specific CYP isoforms involved and the formation of minor metabolites.
In humans , metabolism is predominantly mediated by CYP2C8, with a minor contribution from CYP2C9. Some studies also suggest a role for CYP3A4 and CYP2E1. The primary metabolites are N-desmethyl rosiglitazone and para-hydroxy rosiglitazone.
Rats exhibit a metabolic profile similar to humans, with N-demethylation and hydroxylation being the principal routes. This similarity, supported by kinetic data, suggests that the rat can be a suitable model for studying certain aspects of rosiglitazone's human metabolism.
Monkeys display a more complex metabolic pattern. In addition to N-demethylation and hydroxylation, a novel thiazolidinedione ring-opened N-glucuronide metabolite has been identified, indicating species-specific pathways.
Mice present a more ambiguous picture. The complexity and lack of direct orthologs for human CYP2C8 and CYP2C9 in the mouse CYP2C subfamily make direct extrapolation of metabolic data challenging. Quantitative kinetic data for rosiglitazone metabolism in mice is currently lacking in the literature.
Data Presentation: Comparative Metabolite Kinetics
The following tables summarize the available quantitative data for the major metabolic pathways of rosiglitazone in human and rat liver microsomes. This allows for a direct comparison of the enzyme kinetics for the formation of the two primary metabolites.
Table 1: Michaelis-Menten Kinetic Parameters for Rosiglitazone Metabolism in Human Liver Microsomes
| Metabolic Pathway | Vmax (nmol/h/mg protein) | Km (μM) | Primary Enzyme |
| para-Hydroxylation | ~30 - 130[1] | ~4 - 20[1] | CYP2C8[1] |
| N-demethylation | ~30 - 130[1] | ~4 - 20[1] | CYP2C8[1] |
| Overall Metabolism | 1.64 ± 0.98 (nmol/min/mg protein) | 25 ± 5.57 | CYP2C8, CYP2C9, CYP3A4, CYP2E1[2] |
Table 2: Michaelis-Menten Kinetic Parameters for Rosiglitazone Metabolism in Rat Liver Microsomes
| Metabolic Pathway | Vmax (nmol/min/mg protein) | Km (μM) |
| N-demethylation | 87.29[3] | 58.12[3] |
| ρ-Hydroxylation | 51.09[3] | 78.52[3] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies using liver microsomes and hepatocytes. Below are generalized methodologies for these key experiments.
In Vitro Metabolism in Liver Microsomes
This protocol is a composite of methodologies described in the cited literature[1][2][3].
-
Preparation of Incubation Mixtures:
-
Liver microsomes (from human, rat, dog, or mouse) are thawed on ice.
-
A reaction mixture is prepared containing a phosphate buffer (pH 7.4), the microsomal protein (typically 0.1-1.0 mg/mL), and rosiglitazone at various concentrations (e.g., 0.5 to 500 µM for kinetic studies).
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
-
Initiation and Termination of the Reaction:
-
The metabolic reaction is initiated by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
The incubation is carried out at 37°C with shaking for a defined period (e.g., 5-60 minutes), ensuring linear metabolite formation.
-
The reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
-
Sample Analysis:
-
The terminated reaction mixture is centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
-
Data Analysis:
-
The rates of metabolite formation are calculated.
-
For kinetic studies, the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant).
-
In Vitro Metabolism in Hepatocytes
This protocol is based on general methodologies for hepatocyte metabolism studies.
-
Hepatocyte Culture:
-
Cryopreserved or freshly isolated hepatocytes from the species of interest are seeded in collagen-coated plates and allowed to attach.
-
-
Incubation with Rosiglitazone:
-
The culture medium is replaced with a medium containing rosiglitazone at the desired concentration.
-
The cells are incubated at 37°C in a humidified incubator with 5% CO2 for various time points.
-
-
Sample Collection and Analysis:
-
At each time point, both the culture medium and the cells are collected.
-
Samples are processed (e.g., protein precipitation from the medium, cell lysis) and analyzed by LC-MS/MS to determine the concentrations of rosiglitazone and its metabolites.
-
Mandatory Visualization
Rosiglitazone Metabolic Pathway
Caption: Major Phase I and Phase II metabolic pathways of rosiglitazone.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for an in vitro rosiglitazone metabolism study using liver microsomes.
References
- 1. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro characterization of rosiglitazone metabolites and determination of the kinetic parameters employing rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro Toxicity: Rosiglitazone vs. Troglitazone
An objective review of experimental data highlights the distinct in vitro toxicity profiles of the thiazolidinedione class of antidiabetic drugs, rosiglitazone and troglitazone. While both drugs are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), in vitro studies consistently demonstrate a significantly higher potential for cellular toxicity with troglitazone, a compound that was withdrawn from the market due to severe hepatotoxicity.[1][2][3] Rosiglitazone, in contrast, exhibits minimal cytotoxic effects in similar experimental settings.[1][4] This guide synthesizes key findings from comparative in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying toxicological pathways.
Quantitative Toxicity Data
The differential cytotoxicity of rosiglitazone and troglitazone has been quantified across various in vitro models, primarily utilizing primary human hepatocytes and the HepG2 human hepatoma cell line. Key endpoints evaluated include cell viability, mitochondrial function (ATP levels), and membrane integrity (LDH leakage). The data consistently indicates a dose- and time-dependent toxic effect for troglitazone, while rosiglitazone remains largely non-toxic at equivalent concentrations.[1][4]
| Cell Type | Assay | Time Point | Troglitazone | Rosiglitazone | Reference |
| Primary Human Hepatocytes | Cell Viability | 24 hours | Significant decrease with increasing concentration | No effect on cellular viability | [1] |
| Primary Human Hepatocytes | ATP Concentration | 24 hours | Progressive decrease at 5-50 µM | No decrease in cellular ATP levels | [1] |
| HepG2 Cells | MTT Assay | 48 hours | Highest cytotoxicity at 100 µM | No cytotoxicity observed up to 100 µM | [4] |
| HepG2 Cells | Neutral Red Assay | 48 hours | Concentration-dependent cytotoxicity | No cytotoxicity observed up to 100 µM | [4] |
| HepG2 Cells | LDH Leakage Assay | 48 hours | Concentration-dependent cytotoxicity | No cytotoxicity observed up to 100 µM | [4] |
| Cryopreserved Human Hepatocytes (37 Donors) | Cellular ATP Content | Not Specified | Cytotoxic | Less toxic, but cytotoxic in some donors (EC50 < 100 µM) | [5] |
Signaling Pathways and Experimental Workflows
The primary mechanism underlying troglitazone's in vitro toxicity is mitochondrial dysfunction, a process that occurs independently of its PPARγ agonist activity.[1][6][7] Troglitazone induces damage to mitochondrial DNA (mtDNA), leading to a cascade of events including decreased ATP production, increased generation of reactive oxygen species (ROS), and ultimately, apoptosis.[1][7][8] This is characterized by the release of cytochrome c from the mitochondria and the cleavage of caspase-3.[1][7] In contrast, rosiglitazone does not elicit these mitochondrial-damaging effects at equimolar concentrations.[1]
The following diagrams illustrate the proposed signaling pathway for troglitazone-induced toxicity and a typical experimental workflow for comparing the in vitro cytotoxicity of these two compounds.
References
- 1. Troglitazone, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijpbs.com [ijpbs.com]
- 4. ajphr.com [ajphr.com]
- 5. Differential in vitro hepatotoxicity of troglitazone and rosiglitazone among cryopreserved human hepatocytes from 37 donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troglitazone, but not rosiglitazon ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Troglitazone, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troglitazone induces cytotoxicity in part by promoting the degradation of peroxisome proliferator-activated receptor γ co-activator-1α protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Rosiglitazone Hydrochloride: A Procedural Guide for Laboratory Professionals
Proper disposal of Rosiglitazone hydrochloride is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical properties, this substance requires a dedicated waste stream and cannot be treated as common laboratory or household waste. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a research or drug development setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] These regulations establish a framework for the safe management of hazardous waste from its point of generation through to its final disposal.[2] It is the responsibility of the waste generator to correctly identify, manage, and dispose of the waste in accordance with federal, state, and local rules.[4]
Hazard Profile and Safety Summary
This compound presents specific hazards that dictate its handling and disposal protocols. Understanding these hazards is the first step in ensuring safe laboratory practices.
| Hazard Classification | Description | Precautionary Statement Reference |
| Acute Oral Toxicity | Harmful if swallowed. | H302[5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H410[5][6] |
This table summarizes the key hazard classifications for this compound based on available Safety Data Sheets (SDS).
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the compound, ensure appropriate PPE is worn to minimize exposure.
-
Eye Protection: Wear safety goggles with side-shields.[5]
-
Hand Protection: Use protective chemical-resistant gloves.[5]
-
Body Protection: Wear impervious clothing, such as a lab coat.[5]
-
Respiratory Protection: Handle in a well-ventilated area or with appropriate respiratory protection to avoid dust formation.[5][7]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent environmental release and ensure compliant disposal.
-
Do Not Discard in Sink or Trash: Due to its high aquatic toxicity, this compound must never be disposed of down the drain.[5][6] It should also not be mixed with non-hazardous solid waste.
-
Collect Spillage: Any spilled material should be carefully collected.[5]
-
Designated Waste Container: Place all waste this compound, including contaminated materials (e.g., weighing boats, gloves, paper towels), into a dedicated, properly sealed, and clearly labeled hazardous waste container.
Step 3: Labeling and Storage
Proper labeling and temporary storage are essential for safety and regulatory compliance.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound."
-
Storage: Keep the container tightly sealed in a cool, well-ventilated, and designated hazardous waste accumulation area, away from incompatible materials.[5]
Step 4: Final Disposal
The final disposal must be conducted through approved channels to ensure destruction and prevent environmental harm.
-
Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the waste through a certified hazardous waste management company.
-
Incineration: The required method for disposing of hazardous pharmaceutical waste is typically incineration at a permitted treatment facility.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient. The container may need to be marked with "Incineration Only."[4]
-
Documentation: Maintain all records of hazardous waste disposal, including manifests provided by the waste contractor, as required by EPA regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. sandiegocounty.gov [sandiegocounty.gov]
- 5. This compound|302543-62-0|MSDS [dcchemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
